molecular formula C5H9NO B12933691 (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B12933691
M. Wt: 99.13 g/mol
InChI Key: TWWBQCNHUYGMJP-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1S,6R)-2-oxa-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m1/s1

InChI Key

TWWBQCNHUYGMJP-UHNVWZDZSA-N

Isomeric SMILES

C1CO[C@H]2C[C@H]2N1

Canonical SMILES

C1COC2CC2N1

Origin of Product

United States

Foundational & Exploratory

(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Untapped Potential

This compound is a chiral, saturated heterocyclic compound featuring a fused piperidine and aziridine ring system. This unique architecture, combining an ether linkage and a strained three-membered nitrogen ring, establishes it as a molecule of significant interest in modern synthetic and medicinal chemistry. As the pharmaceutical industry increasingly seeks novel chemical matter with three-dimensional complexity, such sp³-rich, conformationally constrained scaffolds are emerging as critical building blocks for the next generation of therapeutic agents.[1][2]

The inherent ring strain of the aziridine moiety, estimated to be around 25-27 kcal/mol, makes this bicyclic system a highly reactive and versatile synthetic intermediate.[3][4] Its reactivity is primarily characterized by stereoselective ring-opening reactions, providing a gateway to a diverse array of functionalized piperidine derivatives. This guide offers a comprehensive analysis of the chemical properties, reactivity, and strategic applications of this compound, providing a foundational resource for its deployment in complex molecule synthesis and drug discovery programs.

Caption: Molecular structure of the 2-Oxa-5-azabicyclo[4.1.0]heptane core.

Core Physicochemical Properties

The properties of this bicyclic amine are dictated by its compact structure, the presence of two heteroatoms, and its chirality. While extensive experimental data for this specific isomer is not publicly available, its characteristics can be reliably inferred from its structure and data on its hydrochloride salt.

PropertyValue / DescriptionSource
Molecular Formula C₅H₉NOPubChem[5]
Molecular Weight 99.13 g/mol PubChem[5]
IUPAC Name This compound-
CAS Number 1354952-28-5 (for hydrochloride salt)ECHA[6]
Physical Form Expected to be a liquid or low-melting solid at room temperature. The hydrochloride salt is a solid.Sigma-Aldrich[7]
Basicity The lone pair on the aziridinal nitrogen (N5) imparts basic properties, allowing for the formation of stable salts, such as the commercially available hydrochloride.[6][7]-
Solubility Expected to have moderate solubility in polar organic solvents. The hydrochloride salt is likely soluble in water.-

Synthetic Strategies and Stereochemical Control

While a dedicated synthesis for this compound has not been prominently published, its construction can be envisioned through established methodologies for chiral aziridine synthesis. A logical and efficient approach involves the intramolecular cyclization of a stereochemically defined amino alcohol precursor.

This strategy leverages the rich chemistry of piperidine derivatives and the reliable methods for creating strained rings. The key challenge lies in establishing the precise (1S,6R) stereochemistry at the bridgehead carbons.

Proposed Retrosynthetic Pathway:

Caption: Proposed retrosynthesis of the target bicyclic system.

The synthesis would likely commence from a suitable chiral starting material, such as a derivative of 4-hydroxypiperidine. A key step would be the stereoselective installation of an amino group and a leaving group (or its precursor, a hydroxyl group) in a trans-diaxial-like orientation that facilitates backside attack to form the aziridine ring. This approach is analogous to well-established methods for converting epoxides into aziridines or cyclizing β-amino alcohols.[3][8] A related synthesis for 7-methyl-aza-bicyclo[3][9]heptane begins with the ring-opening of cyclohexene oxide by an amine, followed by a cyclization step to form the aziridine ring, demonstrating the feasibility of this general approach.[10]

Chemical Reactivity: The Primacy of Ring Strain

The chemical behavior of 2-oxa-5-azabicyclo[4.1.0]heptane is dominated by the high potential energy stored in the aziridine ring. This strain provides a powerful thermodynamic driving force for nucleophilic ring-opening reactions, which serve as the primary pathway for synthetic elaboration.

Mechanism: Acid-Catalyzed Nucleophilic Ring-Opening

The aziridine nitrogen can be protonated under acidic conditions, significantly activating the ring system towards nucleophilic attack. This process transforms the neutral amine into a better leaving group. The subsequent attack by a nucleophile proceeds via an Sₙ2-like mechanism, resulting in a predictable stereochemical outcome (inversion of configuration at the center of attack).[11]

Start Bicyclic Amine + H⁺ Activated Protonated Aziridinium Ion Start->Activated Protonation (Activation) Transition Sₙ2 Transition State (Nu⁻ attack) Activated->Transition Nucleophilic Attack (Nu⁻) Product Ring-Opened Piperidine (trans-product) Transition->Product Ring Opening

Sources

An In-Depth Technical Guide to the Structure Elucidation of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of the three-dimensional structure of complex molecules is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the complete structure elucidation of the novel chiral bicyclic heterocycle, (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane. This molecule, containing a fused oxirane and piperidine ring system, presents a unique stereochemical challenge. This document moves beyond a simple recitation of techniques, offering a rationale for the application of a multi-pronged approach encompassing stereoselective synthesis, advanced nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), chiroptical methods, and computational chemistry. Each section details not only the "how" but also the "why," providing the reader with a robust framework for tackling similar structural elucidation problems.

Introduction: The Significance of Stereochemical Precision

The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. Enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the stereochemistry of a novel chemical entity like this compound is not merely an academic exercise but a critical step in its development as a potential therapeutic agent. The rigid, bicyclic structure of this compound, with its two stereocenters, necessitates a sophisticated analytical approach to confidently assign both its relative and absolute stereochemistry.

Hypothetical Stereoselective Synthesis

A plausible synthetic route to enantiomerically pure this compound would likely involve the stereoselective epoxidation of a suitable precursor, followed by an intramolecular cyclization. A potential strategy could be the asymmetric epoxidation of a protected 4-aminocyclohex-1-ene derivative, followed by deprotection and intramolecular ring-opening of the epoxide by the amine. The choice of a chiral catalyst or a chiral auxiliary in the epoxidation step would be crucial for establishing the desired stereochemistry.[1][2] Alternatively, a regio- and stereocontrolled allylic amination of a vinyl epoxide could be employed.[3][4]

Synthesis_Pathway Protected 4-aminocyclohex-1-ene Protected 4-aminocyclohex-1-ene Chiral Epoxide Chiral Epoxide Protected 4-aminocyclohex-1-ene->Chiral Epoxide Asymmetric Epoxidation Deprotection_Cyclization Deprotection_Cyclization Chiral Epoxide->Deprotection_Cyclization Deprotection & Intramolecular SN2 attack This compound This compound Deprotection_Cyclization->this compound Final Product

Caption: Hypothetical synthetic pathway to this compound.

Spectroscopic Analysis: Assembling the Structural Puzzle

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of the target molecule. For this compound (C₅H₉NO), high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry can offer clues about the structure. As an amine-containing compound with an odd number of nitrogen atoms, it is expected to follow the "nitrogen rule," exhibiting an odd nominal molecular weight.[5] Key fragmentation pathways would likely involve α-cleavage adjacent to the nitrogen atom and ring-opening of the epoxide.[6][7]

Table 1: Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M]+99.0684Molecular Ion
[M-H]+98.0606Loss of a hydrogen radical
[M-CH₂O]+69.0578Loss of formaldehyde from the oxirane ring
[M-C₂H₄]+71.0527α-cleavage at the piperidine ring
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (secondary amine)
2850-2960StrongC-H stretch (aliphatic)
1250StrongC-O stretch (epoxide, asymmetric)
810-950Medium-StrongC-O stretch (epoxide, symmetric)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity and relative stereochemistry of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is essential.

3.3.1. ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the bicyclic framework. The chemical shifts and coupling constants will be indicative of their chemical environment and spatial relationships. The ¹³C NMR spectrum will reveal the number of unique carbon atoms, consistent with the proposed structure.

3.3.2. 2D NMR for Connectivity: COSY, HSQC, and HMBC

  • COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling network, allowing for the tracing of the connectivity of the protons within the six-membered ring and the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, enabling the assignment of the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall connectivity of the bicyclic system.

3.3.3. 2D NMR for Stereochemistry: NOESY and ROESY

The relative stereochemistry of the fused ring system can be determined by analyzing through-space proton-proton interactions using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). For a small molecule like this, NOESY is generally the preferred technique.[8] The presence of NOE cross-peaks between specific protons indicates their spatial proximity (typically < 5 Å).[9]

For the (1S,6R) configuration, we would expect to see key NOE correlations between the protons on the same face of the molecule. For instance, the protons on the cyclopropane ring should show NOEs to the axial protons on the adjacent carbons of the six-membered ring that are on the same face.

Caption: Expected key NOESY correlations for stereochemical assignment.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Acquisition: Acquire a standard 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms). The exact mixing time may need to be optimized.

  • Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the resulting spectrum for cross-peaks that indicate through-space interactions.

Chiroptical Spectroscopy and Computational Chemistry: Assigning Absolute Configuration

While NMR can establish the relative stereochemistry, chiroptical methods are required to determine the absolute configuration. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for this purpose, especially when combined with quantum chemical calculations.[1][10][11]

The strategy involves:

  • Measuring the experimental VCD and/or ECD spectrum of the synthesized enantiomer.

  • Performing a conformational search and geometry optimization for one enantiomer (e.g., the (1S,6R) isomer) using Density Functional Theory (DFT).

  • Calculating the theoretical VCD and ECD spectra for the optimized low-energy conformers.

  • Comparing the calculated spectrum with the experimental spectrum. A good match confirms the absolute configuration.[10]

VCD_Workflow Experimental_VCD Measure Experimental VCD Spectrum Spectrum_Comparison Compare Experimental and Calculated Spectra Experimental_VCD->Spectrum_Comparison Computational_Modeling Computational Modeling (DFT Calculations for (1S,6R)) Computational_Modeling->Spectrum_Comparison Absolute_Configuration Assign Absolute Configuration Spectrum_Comparison->Absolute_Configuration

Caption: Workflow for absolute configuration determination using VCD spectroscopy and DFT calculations.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare a solution of the compound (10-20 mg) in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M in a VCD cell with an appropriate path length.

  • Data Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum and baseline correct the resulting spectra.

Conclusion

The structure elucidation of this compound is a challenging but achievable task that exemplifies the power of a modern, multi-technique approach to chemical analysis. By logically combining stereoselective synthesis, mass spectrometry, 1D and 2D NMR spectroscopy, and chiroptical methods coupled with computational chemistry, a complete and unambiguous assignment of the constitution, relative stereochemistry, and absolute configuration can be achieved. This guide provides a robust framework for scientists engaged in the discovery and development of novel, complex chiral molecules.

References

  • Rajkumar, S., Clarkson, G. J., & Shipman, M. (2017). Regio- and Stereocontrolled Synthesis of 3-Substituted 1,2-Diazetidines by Asymmetric Allylic Amination of Vinyl Epoxide. Organic Letters, 19(8), 2058–2061. [Link]

  • PubMed. (2017). Regio- and Stereocontrolled Synthesis of 3-Substituted 1,2-Diazetidines by Asymmetric Allylic Amination of Vinyl Epoxide. National Center for Biotechnology Information. [Link]

  • He, Y., et al. (2011). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 9(21), 7439-7448. [Link]

  • Suga, T., et al. (2026). Configurational Assignment of Epoxides Using HMBC: DFT-Based Development, Experimental Validation, Scope, and Limitations. The Journal of Organic Chemistry. [Link]

  • Reddy, B. V. S., & Kalivendi, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry, 54(4), 2097-2115. [Link]

  • O'Mahony, G., et al. (2013). Synthesis of 6,6- and 5,6-Fused Bicyclic Systems. Methods in Molecular Biology, 1017, 145-165. [Link]

  • Toh, K. K., & Chien, Y. K. (2015). Vinyl Epoxides in Organic Synthesis. Asian Journal of Organic Chemistry, 4(8), 792-815. [Link]

  • Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11834-11843. [Link]

  • Rigby, J. H., & Fiedler, C. (2007). Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates. Tetrahedron Letters, 48(48), 8575-8578. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Houk, K. N. (2008). Computational approaches to absolute configuration. UCLA Chemistry & Biochemistry. [Link]

  • Kumar, M., et al. (2014). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. NIST WebBook. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral heterocycle, (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are synthesized from established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Stereochemistry

This compound is a bicyclic molecule featuring a fused morpholine and aziridine ring system. The defined stereochemistry at the bridgehead carbons (C1 and C6) dictates a specific three-dimensional arrangement, which is crucial for its biological activity and spectroscopic signature. Understanding this structure is fundamental to interpreting the spectral data.

G M_H [M+H]⁺ m/z = 100.0757 Frag1 Loss of CH₂O M_H->Frag1 Frag2 Loss of C₂H₄ M_H->Frag2 Frag3 Aziridine Ring Opening M_H->Frag3

An In-depth Technical Guide to (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane: A Scaffold of Emerging Importance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Structurally Unique Bicyclic Heterocycle

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane represents a compelling, yet underexplored, bicyclic heterocycle with significant potential for the development of new therapeutics. Its rigid, fused ring system, combining a morpholine-like ether and an aziridine-fused cyclohexane, presents a unique conformational constraint that is highly attractive for designing potent and selective modulators of biological targets. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its potential applications in drug development, tailored for researchers and scientists in the field.

Chemical Identity and Physicochemical Properties

Synonyms:

  • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

  • 2-oxa-5-azabicyclo(4.1.0)heptane hydrochloride

The table below summarizes the key physicochemical properties of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. It is important to note that these values are for the stereochemically undefined compound and should be considered as an approximation for the (1S,6R) isomer.

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO
Molecular Weight135.59 g/mol
XLogP3-AA-0.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Complexity84.1

Stereoselective Synthesis: A Conceptual Framework

The following is a conceptual, step-by-step protocol for the stereoselective synthesis of a derivative with the desired (1S,6R) core structure, which can be adapted to produce the parent compound.

Experimental Protocol: Stereoselective Synthesis of a (1R,3R,4R,5S,6R)-2-Oxabicyclo[4.1.0]heptane Derivative

This protocol is based on the Simmons-Smith cyclopropanation of a chiral enopyranoside, which establishes the critical stereochemistry of the cyclopropane ring.

Step 1: Preparation of the Chiral Enopyranoside Precursor

The synthesis begins with a readily available chiral starting material, such as a protected L-threo-hex-4-enopyranoside. The choice of protecting groups is critical to ensure solubility and prevent side reactions.

Step 2: Diastereoselective Simmons-Smith Cyclopropanation

This is the key stereochemistry-defining step. The reaction is typically carried out using a zinc-copper couple and diiodomethane or via the Furukawa modification using diethylzinc and diiodomethane. The existing stereocenters on the pyranoside ring direct the facial selectivity of the cyclopropanation.

  • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), protected L-threo-hex-4-enopyranoside.

  • Solvent: Anhydrous dichloromethane (DCM) or toluene.

  • Procedure: To a solution of the enopyranoside in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen), a solution of diethylzinc is added dropwise at a low temperature (typically 0 °C or -20 °C). Diiodomethane is then added slowly, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Causality: The stereochemical outcome at the newly formed cyclopropane ring is directed by the pre-existing stereocenters of the carbohydrate-derived starting material, leading to a high degree of diastereoselectivity.

Step 3: Functional Group Manipulations and Ring Formation

Following the cyclopropanation, a series of functional group transformations would be necessary to convert the resulting substituted 2-oxabicyclo[4.1.0]heptane into the target parent compound. This would likely involve deprotection, oxidation, reduction, and amination steps, carefully chosen to preserve the stereochemistry of the bicyclic core.

Step 4: Purification and Characterization

The final compound is purified using standard techniques such as column chromatography and recrystallization. The stereochemical purity and identity are confirmed by analytical methods including NMR spectroscopy (¹H, ¹³C, COSY, NOESY), mass spectrometry, and chiral HPLC.

Synthetic Workflow Diagram

G start Chiral Enopyranoside Precursor step1 Stereoselective Cyclopropanation (e.g., Simmons-Smith) start->step1 step2 Formation of (1S,6R)-2-Oxabicyclo[4.1.0]heptane Core step1->step2 step3 Functional Group Interconversion step2->step3 step4 Introduction of Amine at C5 step3->step4 step5 Deprotection step4->step5 end This compound step5->end

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclic structure of this compound makes it a highly valuable scaffold in medicinal chemistry for several reasons:

  • Conformational Rigidity: The fused ring system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

  • Three-Dimensional Diversity: The non-planar structure allows for the presentation of substituents in well-defined vectors in three-dimensional space, enabling a more precise exploration of the chemical space around a target's binding site.

  • Morpholine Isostere: The 2-oxabicyclo[4.1.0]heptane core can be considered a rigid, non-nitrogenous isostere of morpholine. Morpholine is a common motif in kinase inhibitors, where the oxygen atom often forms a key hydrogen bond with the hinge region of the kinase. The discovery of 3-oxabicyclo[4.1.0]heptane as a morpholine isostere in inhibitors of the PI3K-AKT-mTOR pathway highlights the potential of this scaffold in kinase inhibitor design[4].

Potential Therapeutic Areas

While there are no marketed drugs containing the this compound scaffold to date, its structural relatives have shown promise in several therapeutic areas:

  • Oncology: As a potential morpholine isostere, this scaffold could be incorporated into inhibitors of protein kinases that are key targets in cancer therapy, such as those in the PI3K-AKT-mTOR signaling pathway[4].

  • Inflammatory Diseases: Derivatives of the related 2-azabicyclo[4.1.0]heptane have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes[2].

  • Antiviral and Antimicrobial Agents: The unique three-dimensional shape of bicyclic heterocycles can lead to novel interactions with viral or bacterial proteins. For instance, bicyclic isoxazoline derivatives have demonstrated antiviral activity[5].

Illustrative Signaling Pathway: The PI3K-AKT-mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (1S,6R)-2-Oxa-5-azabicyclo [4.1.0]heptane Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K-AKT-mTOR pathway.

Conclusion: A Scaffold with Untapped Potential

This compound is a structurally intriguing and synthetically challenging molecule that holds considerable promise for the future of drug discovery. Its rigid, three-dimensional architecture makes it an attractive scaffold for the design of potent and selective inhibitors of a range of biological targets. While further research is needed to fully elucidate its synthetic accessibility and pharmacological profile, the insights gained from related bicyclic systems strongly suggest that this compound and its derivatives are worthy of exploration in the ongoing search for novel therapeutics. The development of robust and scalable stereoselective synthetic routes will be a critical next step in unlocking the full potential of this unique molecular entity.

References

  • AA Blocks. 1354952-28-5 | 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. [Link]

  • PubChem. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. [Link]

  • Chaki, H., et al. (2003). Design and synthesis of orally bioavailable inhibitors of inducible nitric oxide synthase. Identification of 2-azabicyclo[4.1.0]heptan-3-imines. Bioorganic & Medicinal Chemistry, 11(8), 1723-1743. [Link]

  • Goti, A., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Arkivoc, 2006(6), 246-261. [Link]

  • Angchao Technology. 2-Oxa-5-azabicyclo[4.1.0]heptane-5-ethanamine, hydrochloride. [Link]

  • Organic Syntheses. 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Brameld, K. A., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984. [Link]

  • PubChemLite. 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. [Link]

  • NIST. 7-Oxabicyclo[4.1.0]heptane. [Link]

  • Maslov, I. O., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3537. [Link]

  • Nosyk, D. A., et al. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • Omelian, T. V., et al. (2021). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 6(47), 13293-13297. [Link]

  • Google Patents.
  • Singh, G., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10843-10853. [Link]

Sources

Synthesis of novel 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Novel 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

Abstract

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a conformationally constrained bioisostere of morpholine, a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture offers a compelling strategy for optimizing ligand-receptor interactions and improving pharmacokinetic properties. However, the synthesis of this specific heterocyclic system is non-trivial and lacks extensive documentation in peer-reviewed literature. This technical guide provides a comprehensive overview of plausible and robust synthetic strategies for accessing this novel scaffold. Drawing from established principles in heterocyclic chemistry, this document outlines two primary, evidence-based synthetic routes, complete with mechanistic insights, detailed experimental protocols, and characterization guidelines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Strategic Value of the 2-Oxa-5-azabicyclo[4.1.0]heptane Core

Saturated heterocyclic scaffolds are foundational to modern drug discovery. The morpholine ring, in particular, is a ubiquitous feature in numerous approved drugs due to its favorable properties, including metabolic stability and aqueous solubility. However, its conformational flexibility can be a liability, potentially leading to entropic penalties upon binding to a biological target.

The 2-oxa-5-azabicyclo[4.1.0]heptane system locks the morpholine-like structure into a rigid bicyclic conformation via the fusion of an aziridine ring. This structural constraint can offer significant advantages:

  • Enhanced Binding Affinity: By pre-organizing the pharmacophoric elements into a bioactive conformation, the entropic cost of binding is reduced, potentially leading to a significant increase in potency.

  • Improved Selectivity: The rigid structure can enable more precise interactions with a specific target receptor, reducing off-target effects.

  • Novel Intellectual Property: As an underexplored scaffold, it provides a clear path to novel chemical matter.

Despite these advantages, the inherent strain of the fused three-membered aziridine ring and the challenge of stereocontrol present significant synthetic hurdles. This guide will address these challenges by proposing logical and experimentally grounded synthetic pathways.

Proposed Synthetic Strategies: A Retrosynthetic Analysis

Two primary retrosynthetic disconnections are proposed, leveraging common and reliable transformations in heterocyclic synthesis. Both pathways begin from readily available starting materials and employ stereocontrolled reactions where possible.

G cluster_0 Strategy A: Intramolecular Cyclization cluster_1 Strategy B: Sequential Cyclization Target 2-Oxa-5-azabicyclo[4.1.0]heptane A_arrow1 Intramolecular Reductive Amination Target->A_arrow1 B_arrow1 Intramolecular Aziridination Target->B_arrow1 A1 N-Protected 3-Azido-4-hydroxymethyl- tetrahydropyran A_arrow2 Azido-hydroxylation A1->A_arrow2 A2 N-Protected 4-hydroxymethyl- 3,4-dihydropyran A_arrow1->A1 A_arrow2->A2 B1 N-Protected 2,3-Epoxy- tetrahydropyridine B_arrow2 Epoxidation B1->B_arrow2 B2 N-Protected 1,2,3,4-Tetrahydropyridine B_arrow1->B1 B_arrow2->B2 G Start N-Boc-4-hydroxymethyl- 3,4-dihydropyran Step1 Step 1: Iodotosyloxylation (I2, TsOAg, MeCN) Start->Step1 Intermediate1 trans-3-Iodo-4-(tosyloxymethyl) -tetrahydropyran Step1->Intermediate1 Step2 Step 2: Azide Displacement (NaN3, DMF, 80 °C) Intermediate1->Step2 Intermediate2 cis-3-Azido-4-(tosyloxymethyl) -tetrahydropyran Step2->Intermediate2 Step3 Step 3: Staudinger Reduction & Intramolecular Cyclization (PPh3, THF then H2O) Intermediate2->Step3 Product N-Boc-2-Oxa-5-azabicyclo [4.1.0]heptane Step3->Product

Caption: Experimental workflow for the synthesis of the target scaffold via Strategy A.

Synthesis of N-Boc-2-Oxa-5-azabicyclo[4.1.0]heptane

Step 1: Synthesis of N-Boc-trans-3-iodo-4-(tosyloxymethyl)tetrahydropyran

  • To a solution of N-Boc-4-hydroxymethyl-3,4-dihydropyran (1.0 eq) in acetonitrile (0.1 M) at 0 °C under an argon atmosphere, add silver(I) p-toluenesulfonate (TsOAg, 1.2 eq).

  • Add iodine (I₂, 1.1 eq) portion-wise over 15 minutes. The reaction mixture will turn dark.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the iodotosylate intermediate.

Causality: The iodotosyloxylation reaction proceeds via an iodonium intermediate, which is then opened by the tosylate nucleophile. The reaction typically results in a trans addition across the double bond, setting the crucial relative stereochemistry for the subsequent steps.

Step 2: Synthesis of N-Boc-cis-3-azido-4-(tosyloxymethyl)tetrahydropyran

  • To a solution of the iodotosylate intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium azide (NaN₃, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the azido intermediate.

Causality: This is a standard SN2 displacement of the iodide by the azide nucleophile. The reaction proceeds with inversion of stereochemistry, resulting in the desired cis relationship between the azide and the tosyloxymethyl group, which is ideal for the final cyclization.

Step 3: Synthesis of N-Boc-2-Oxa-5-azabicyclo[4.1.0]heptane

  • To a solution of the azido intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at room temperature, add triphenylphosphine (PPh₃, 1.2 eq).

  • Stir the mixture at room temperature for 4 hours. Vigorous nitrogen evolution will be observed initially.

  • Add water (5.0 eq) to the reaction mixture and heat to 50 °C for 6 hours to hydrolyze the resulting aza-ylide.

  • The primary amine formed will cyclize in situ by displacing the tosylate leaving group.

  • Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry). Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final N-Boc-protected bicyclic product.

Causality: The Staudinger reaction provides a mild method for reducing the azide to a primary amine. The subsequent intramolecular cyclization is entropically favored and driven by the proximity of the nucleophilic amine and the electrophilic carbon bearing the tosylate leaving group.

Data Presentation and Expected Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data based on analogous structures found in the literature. [1][2]

Compound Molecular Formula Expected Mass (M+H)⁺ Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Iodotosylate Intermediate C₁₈H₂₅INO₅S 526.0 7.8-7.3 (Ar-H), 4.0-3.5 (ring-H), 2.4 (Ar-CH₃) 145, 132, 130, 128 (Ar-C), 80-60 (ring-C), 21.5 (Ar-CH₃)
Azido Intermediate C₁₈H₂₅N₃O₅S 412.2 7.8-7.3 (Ar-H), 4.0-3.5 (ring-H), 2.4 (Ar-CH₃) 145, 132, 130, 128 (Ar-C), 80-60 (ring-C), 60 (C-N₃), 21.5 (Ar-CH₃)

| Final Product (N-Boc) | C₁₀H₁₇NO₃ | 200.1 | 4.0-3.0 (ring-H), 2.5-1.5 (aziridine-H), 1.45 (Boc-H) | 155 (C=O), 80 (C(CH₃)₃), 70-50 (ring-C), 35-25 (aziridine-C) |

Conclusion and Future Outlook

This guide presents a detailed, logical, and experimentally grounded framework for the synthesis of the novel 2-oxa-5-azabicyclo[4.1.0]heptane scaffold. By leveraging established synthetic transformations such as intramolecular cyclization and sequential epoxidation/aziridination, researchers can confidently approach the synthesis of these valuable compounds. The proposed protocols are designed to be robust and reproducible, providing a solid foundation for further exploration.

Future work should focus on the stereoselective synthesis of enantiopure derivatives, potentially starting from chiral pool materials or employing asymmetric catalysis. The functionalization of the bicyclic core at various positions will be crucial for developing libraries of compounds for screening in drug discovery programs. The successful synthesis and biological evaluation of these constrained morpholine analogues will undoubtedly open new avenues in medicinal chemistry.

References

  • Water-promoted synthesis of fused bicyclic triazolines and naphthols from oxa(aza)bicyclic alkenes and transformation via a novel ring-opening/rearrangement reaction. Green Chemistry (RSC Publishing). Available at: [Link]

  • Chang, C., Amos, S. G. E., Benet-Buchholz, J., & Kleij, A. W. (2018). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 20(17), 5448–5451. Available at: [Link]

  • Scheiner, P. (1967). Evidence against aziridine intermediates in the reaction of azides with dihydropyran. Journal of Organic Chemistry, 32(6), 2022-2023. Available at: [Link]

  • D'Andrea, P., et al. (2005). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Arkivoc. Available at: [Link]

  • Reddy, B. V. S., et al. (2012). Stereoselective synthesis of oxa- and aza-angular triquinanes using tandem radical cyclization to vinylogous carbonates and carbamates. Organic Letters, 14(21), 5476-5479. Available at: [Link]

  • Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. ResearchGate. Available at: [Link]

  • Marco-Contelles, J., et al. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4042-4045. Available at: [Link]

  • Stereoselective Construction of Bridged trans-aza-Bicyclo[7/6,3/2,1]alkenyl Imines through Ring Expansion aza-Cope Rearrangement. ACS Publications. Available at: [Link]

  • Stereoselective Synthesis of β, γ-Fused Bicyclic γ-Ureasultams via an Intramolecular Mannich and aza-Michael Addition Cascade. PubMed. Available at: [Link]

  • Intramolecular cyclization construction of bicyclo[4.1.0]heptane derivatives. ResearchGate. Available at: [Link]

  • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChem. Available at: [Link]

  • Yang, J., Wang, Y., & Li, E. Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry-An Asian Journal. Available at: [Link]

  • Whalley, D. M., et al. (2025). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. Available at: [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(19), 2501-2504. Available at: [Link]

  • Synthesis of Aza‐Bicyclic Maleimide Skeleton by Addition‐Ring Opening Cascade Reaction of Vinylogous Oxindole. ResearchGate. Available at: [Link]

  • Tanner, D. A., & Groth, T. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Tetrahedron, 53(47), 16139-16146. Available at: [Link]

  • 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChemLite. Available at: [Link]

  • Evidence against aziridine intermediates in the reaction of azides with dihydropyran. ACS Publications. Available at: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry. Available at: [Link]

Sources

Stereochemistry and Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a specialized class of conformationally restricted morpholine analogs.[1][2] By fusing a cyclopropane ring to the morpholine core, researchers can lock the heterocycle into a specific conformation, reducing entropic penalties upon binding to biological targets (e.g., kinases, GPCRs) and altering the vector of substituents.

This guide details the stereochemical properties, synthetic pathways, and structural analysis of this scaffold.[3]

A Technical Guide for Medicinal Chemistry

Structural & Stereochemical Analysis[3][4][5]

The 2-oxa-5-azabicyclo[4.1.0]heptane system consists of a morpholine ring fused to a cyclopropane ring.[1][2] Unlike flexible morpholine, which exists in a chair conformation capable of ring-flipping, this bicyclic analog is rigid.[3]

1.1 Numbering and Geometry

The IUPAC numbering for bicyclo[4.1.0] systems starts at the bridgehead.

  • Bridgeheads: C1 and C6.[2][3][4]

  • Heteroatoms: Oxygen at position 2; Nitrogen at position 5.[2][3]

  • Fusion: The C1–C6 bond is shared between the three-membered and six-membered rings.[1][2][3]

Stereochemical Constraint: Due to the high ring strain associated with trans-fused [4.1.0] systems, the fusion is exclusively cis in stable analogs.[3] This means the hydrogens (or substituents) at C1 and C6 are on the same face of the morpholine ring.

  • Conformation: The six-membered ring typically adopts a half-chair or distorted boat conformation to accommodate the planarity imposed by the cyclopropane fusion at C1–C6.[1][2][3]

  • Chirality: The parent scaffold possesses two stereocenters (C1 and C6). It exists as a pair of enantiomers:

    • 
      -2-oxa-5-azabicyclo[4.1.0]heptane[1][2]
      
    • 
      -2-oxa-5-azabicyclo[4.1.0]heptane[1][2]
      
1.2 Vector Analysis

In medicinal chemistry, this scaffold acts as a bioisostere for morpholine or piperidine.[3] The cyclopropane ring does not just add bulk; it alters the "exit vectors" of substituents on the nitrogen (N5) and the carbons.[3]

  • N-Lone Pair: The rigidity influences the pyramidality of the nitrogen, potentially affecting basicity (

    
    ) and hydrogen-bond accepting capability.[1][2]
    
  • C3/C4 Substitution: Substituents at these positions can be oriented endo (towards the cyclopropane) or exo (away), allowing for precise probing of receptor pockets.

Synthetic Strategies

The synthesis of 2-oxa-5-azabicyclo[4.1.0]heptane analogs generally proceeds via cyclopropanation of a dehydromorpholine (dihydro-1,4-oxazine) precursor.[2] This approach allows for stereocontrol and the introduction of diverse substituents.[3]

2.1 Retrosynthetic Analysis

The core is disconnected at the cyclopropane ring, leading back to an electron-rich enol ether/enamine intermediate (N-protected 5,6-dihydro-2H-1,4-oxazine).[1][2]

Retrosynthesis Target 2-Oxa-5-azabicyclo[4.1.0]heptane (Target Scaffold) Precursor N-Protected 5,6-dihydro-2H-1,4-oxazine Target->Precursor Cyclopropanation (Simmons-Smith) SM Amino Alcohol + Alpha-Halo Ketone/Acetal Precursor->SM Cyclization (Acid Catalyzed)

Figure 1: Retrosynthetic logic for the construction of the [4.1.0] oxa-aza core.

2.2 Key Synthetic Protocol: Simmons-Smith Cyclopropanation[1][2][3]

Objective: Synthesize tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate.

Step 1: Synthesis of Enol Ether Precursor The precursor, tert-butyl 5,6-dihydro-2H-1,4-oxazine-4-carboxylate, is synthesized via the cyclization of an N-protected amino acetaldehyde acetal or equivalent.[1][2][3]

Step 2: Stereoselective Cyclopropanation The Simmons-Smith reaction (using


) is preferred over dichlorocarbene addition because it preserves the electron-rich nature of the enol ether without harsh basic conditions that might ring-open sensitive intermediates.[1][2]

Detailed Protocol:

  • Reagents:

    • Substrate: N-Boc-5,6-dihydro-2H-1,4-oxazine (1.0 equiv)[1][2]

    • Diethylzinc (

      
      ): 1.0 M in hexanes (5.0 equiv)
      
    • Diiodomethane (

      
      ): (10.0 equiv)
      
    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

    • Temperature:

      
       to RT.
      
  • Procedure:

    • Activation: Under Argon, add

      
       solution to anhydrous DCM at 
      
      
      
      . Slowly add
      
      
      dropwise (Caution: Exothermic). Stir for 20 min to form the Furukawa reagent (
      
      
      ).
    • Addition: Add the solution of N-Boc-dihydro-oxazine in DCM dropwise to the zinc reagent.

    • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with PMA or

      
      ).
      
    • Quench: Carefully quench with saturated aqueous

      
      . (Caution: Gas evolution).[3]
      
    • Workup: Extract with DCM (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[3]
    • Purification: Flash column chromatography (Hexanes/EtOAc).[3]

Stereochemical Outcome: The cyclopropanation typically occurs anti to bulky substituents at C3 or C5 if present.[3] For the unsubstituted parent, the product is racemic unless a chiral auxiliary or chiral ligand (e.g., dioxaborolane) is used.

Reactivity & Ring Opening

The 2-oxa-5-azabicyclo[4.1.0]heptane core is an activated cyclopropane due to the strain of the bicyclic system and the proximity of the heteroatoms.[1][2]

3.1 Acid-Catalyzed Ring Opening

Under strong acidic conditions, the cyclopropane ring can open, typically cleaving the C1–C6 bond or the C1–C7/C6–C7 bonds depending on the nucleophile.[3]

  • Mechanism: Protonation of the oxygen (O2) or nitrogen (N5) activates the bridgehead carbons.

  • Regioselectivity: Nucleophilic attack usually occurs at the most substituted carbon or the position that stabilizes the developing positive charge (often C1 due to the oxygen lone pair resonance stabilization, oxocarbenium-like character).[3]

3.2 Bioisosteric Utility

This scaffold is valuable in drug design because it mimics the twist-boat conformation of morpholine intermediates found in transition states of enzymatic reactions (e.g., glycosidases) or locks the N-vector for kinase hinge binding.[1]

PropertyMorpholine2-Oxa-5-azabicyclo[4.1.0]heptane
Conformation Chair (Fluxional)Half-Chair (Rigid)
Lipophilicity (LogP) LowModerate (Increased hydrocarbon content)
Metabolic Stability ModerateHigh (Steric hindrance at bridgeheads)
Vector Control FlexibleFixed
Experimental Validation Checklist

To ensure the integrity of the synthesized scaffold, the following analytical data must be verified:

  • NMR Spectroscopy (

    
    ): 
    
    • Diagnostic Signal: High-field cyclopropane protons (H7a, H7b) typically appear between

      
       0.5 – 1.5 ppm.
      
    • Coupling: The coupling constant

      
       confirms the cis-fusion (typically 
      
      
      
      Hz).
  • Mass Spectrometry:

    • Observe the molecular ion

      
      .[5]
      
    • Fragmentation often shows loss of

      
       or ring opening.[3]
      
  • X-Ray Crystallography:

    • Required for absolute stereochemical assignment if asymmetric synthesis is employed.[3]

Validation NMR 1H NMR: Cyclopropyl H (0.5-1.5 ppm) Cis-coupling J(1,6) MS HRMS: Confirm M+H Check purity XRay X-Ray: Confirm Absolute Configuration Synthesis Synthesized Scaffold Synthesis->NMR Synthesis->MS Synthesis->XRay If solid

Figure 2: Analytical workflow for scaffold validation.

References
  • PubChem. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride.[1][2][3][6][5] National Library of Medicine.[3] Accessed 2026.[3][7][8] Link

  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction."[2][3] Organic Reactions, 2004.[3] (Foundational protocol for Zn-carbenoid cyclopropanation).

  • Wolan, A., et al. "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds." Tetrahedron Letters, 2011.[3][9] Link

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.[3] (Context on bicyclic isosteres).

Sources

Conformational analysis of the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of the 2-Oxa-5-azabicyclo[4.1.0]heptane Ring System

Introduction

The bicyclo[4.1.0]heptane scaffold, a six-membered ring fused to a cyclopropane ring, is a key structural motif in a multitude of biologically active molecules and natural products. Its rigid and defined three-dimensional structure makes it an attractive component in medicinal chemistry for the design of conformationally constrained analogs of more flexible molecules. Within this class of compounds, the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system presents a unique combination of a morpholine-like fragment fused with an aziridine ring. This arrangement imparts significant conformational rigidity and introduces specific stereoelectronic properties, making it a compelling scaffold for investigation in drug discovery.

Understanding the conformational landscape of the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system is paramount for predicting its interaction with biological targets and for the rational design of novel therapeutics. The fusion of the aziridine ring restricts the accessible conformations of the six-membered ring, and the presence of the oxygen and nitrogen heteroatoms further influences its puckering and electronic distribution. This guide provides a comprehensive overview of the theoretical considerations, experimental techniques, and computational approaches for the detailed conformational analysis of this important heterocyclic system.

Theoretical Conformational Analysis

The conformational preferences of the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system are primarily dictated by the interplay of ring strain, torsional strain, and transannular interactions. The six-membered oxazinane ring, when fused to a cyclopropane, can theoretically adopt several conformations, analogous to cyclohexane, including chair, boat, and twist-boat forms. However, the cis-fusion of the aziridine ring significantly limits the conformational flexibility.

The most plausible conformations are variations of the chair and boat forms. The chair conformation would be expected to be the most stable, as it generally minimizes torsional strain. However, the fusion with the three-membered ring can introduce additional strain, potentially making a boat or twist-boat conformation more accessible than in a simple cyclohexane system. The orientation of the lone pairs on the nitrogen and oxygen atoms will also play a crucial role in determining the most stable conformation due to stereoelectronic effects.

G cluster_conformations Conformational Equilibrium Chair Chair Conformation TwistBoat Twist-Boat Conformation Chair->TwistBoat Transition State 1 Boat Boat Conformation TwistBoat->Boat Transition State 2

Caption: Putative conformational equilibrium of the six-membered ring in the 2-Oxa-5-azabicyclo[4.1.0]heptane system.

Experimental Methodologies for Conformational Analysis

A combination of spectroscopic and crystallographic techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 2-Oxa-5-azabicyclo[4.1.0]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of 10-20 mM.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum for carbon chemical shift information.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for conformational assignment.

  • Data Analysis:

    • Measure the proton-proton coupling constants (J-values) from the high-resolution 1D ¹H NMR spectrum.

    • Use the Karplus equation, which relates the magnitude of the three-bond coupling constant (³JHH) to the dihedral angle between the coupled protons, to estimate torsional angles within the six-membered ring.

    • Analyze NOESY/ROESY cross-peaks to identify protons that are close in space (< 5 Å), providing evidence for specific conformations. For example, strong NOEs between axial protons on the same face of the ring would support a chair-like conformation.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the 2-Oxa-5-azabicyclo[4.1.0]heptane derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Computational Chemistry Approaches

Computational modeling is a powerful complementary tool for exploring the conformational landscape, especially when experimental data is limited.

G cluster_workflow Computational Conformational Analysis Workflow Start Initial 3D Structure Generation ConfSearch Conformational Search (e.g., Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization (e.g., DFT - B3LYP/6-31G*) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Confirm Minima) GeomOpt->FreqCalc EnergyProfile Relative Energy Profile FreqCalc->EnergyProfile

Caption: A typical workflow for the computational conformational analysis of the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system.

Workflow Description:

  • Initial Structure Generation: A 3D model of the 2-Oxa-5-azabicyclo[4.1.0]heptane molecule is built using molecular modeling software.

  • Conformational Search: A systematic or random conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., with an MMFF94 force field) to identify a broad range of possible low-energy conformers.

  • Geometry Optimization: The low-energy conformers identified in the conformational search are then subjected to full geometry optimization using a more accurate quantum chemical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step refines the molecular geometry and provides the energy of each conformer.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data, such as the Gibbs free energy.

  • Relative Energy Profile: The relative energies of the different stable conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution. This allows for the prediction of the most stable conformation.

Data Interpretation and Synthesis

The integration of experimental and computational data is crucial for a comprehensive understanding of the conformational behavior of the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system.

Parameter Chair-like Conformer (Predicted) Boat-like Conformer (Predicted) Methodology
Relative Energy 0 kcal/mol (most stable)> 5 kcal/molDFT Calculations
Key Dihedral Angles ~50-60° (anti-periplanar)~0-30° (syn-periplanar)NMR (Karplus Eq.), X-ray, DFT
Key NOE Contacts Axial-axial protonsFlagpole-flagpole protons2D NMR (NOESY/ROESY)

Note: The values in this table are hypothetical and represent the type of data that would be generated through the described methodologies. Specific values would need to be determined through dedicated experimental and computational studies.

Based on general principles of conformational analysis of six-membered rings, the chair-like conformation is expected to be the most stable for the 2-Oxa-5-azabicyclo[4.1.0]heptane system. However, the fusion of the aziridine ring will likely lead to a flattened chair, with smaller dihedral angles compared to an ideal cyclohexane chair. The boat conformation is expected to be significantly higher in energy due to eclipsing interactions and flagpole repulsion. Variable temperature NMR studies could be employed to determine the energy barrier for the interconversion between these conformers.

Conclusion

The conformational analysis of the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system is a multifaceted task that requires a synergistic approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling. While experimental data on the parent system is limited, a robust understanding of its conformational preferences can be established by applying these techniques to its derivatives and by drawing informed analogies from closely related heterocyclic systems. The inherent rigidity and well-defined three-dimensional structure of this scaffold make it a promising building block in drug design, and a detailed conformational analysis is the cornerstone for unlocking its full potential in medicinal chemistry.

References

Physicochemical properties of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Introduction

This compound hydrochloride is a bicyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the fused oxirane and piperidine rings, presents a unique scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific stereoisomer. Given the limited availability of experimental data for the (1S,6R) configuration, this document synthesizes information from publicly available databases for the non-stereospecific compound and draws upon established principles of organic chemistry and data from analogous structures to provide expert insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. This compound hydrochloride is characterized by a bicyclic system where a piperidine ring is fused with a cyclopropane ring containing an oxygen atom, forming an epoxide. The hydrochloride salt form enhances its stability and aqueous solubility.

PropertyValueSource
IUPAC Name This compound;hydrochlorideN/A
Molecular Formula C₅H₁₀ClNO[1]
Molecular Weight 135.59 g/mol [1]
Canonical SMILES C1COC2CC2N1.Cl[1]
InChI InChI=1S/C5H9NO.ClH/c1-2-7-5-3-4(5)6-1;/h4-6H,1-3H2;1H[1][2]
InChIKey LSXYMAXTOFOAKV-UHFFFAOYSA-N[1][2]
CAS Number 1354952-28-5 (for non-stereospecific)[1][2]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for the (1S,6R) isomer is scarce, we can present computed data for the general structure and infer properties based on analogous compounds.

Physical State and Appearance

Commercial suppliers list the non-stereospecific 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride as a solid at room temperature.[2]

Solubility

As a hydrochloride salt of an amine, the compound is expected to have good solubility in aqueous media.[3] The protonated amine group can readily form hydrogen bonds with water molecules. The solubility is anticipated to be pH-dependent, with higher solubility at acidic to neutral pH where the amine is protonated. In contrast, solubility in non-polar organic solvents is likely to be limited.

pKa

The pKa of the conjugate acid (the protonated amine) is a crucial parameter influencing the compound's ionization state at physiological pH. While no experimental pKa is available for this specific molecule, the pKa of similar bicyclic amines typically ranges from 8 to 11.[4][5] The presence of the oxygen atom in the ring may slightly lower the pKa compared to a simple azabicycloheptane due to its electron-withdrawing inductive effect. A predicted pKa in the range of 8.5-9.5 would suggest that the compound will be predominantly in its protonated, charged form at physiological pH (7.4).

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. PubChem provides a computed XlogP value of -0.3 for the free base, 2-oxa-5-azabicyclo[4.1.0]heptane.[6] This negative value indicates a hydrophilic character, which is consistent with the presence of polar amine and ether functionalities. The hydrochloride salt will be even more hydrophilic.

Synthesis and Stereochemistry

The synthesis of azabicyclo[4.1.0]heptane derivatives can be achieved through various synthetic routes, often involving the cyclopropanation of a corresponding unsaturated amine precursor.[7] Achieving the specific (1S,6R) stereochemistry requires a stereoselective synthetic strategy, potentially employing chiral catalysts or starting from a chiral precursor. The relative stereochemistry of the epoxide ring to the piperidine ring fusion is critical for defining the molecule's three-dimensional shape and its interaction with biological targets.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of this compound hydrochloride.

Proposed Analytical Workflow

Analytical Workflow Figure 1: Proposed Analytical Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Stereochemical Analysis cluster_3 Final Characterization Prep Dissolve in appropriate solvent (e.g., D2O for NMR, Methanol/Water for HPLC) NMR 1H and 13C NMR Prep->NMR HPLC Chiral HPLC Prep->HPLC MS High-Resolution Mass Spectrometry (HRMS) NMR->MS Confirms Connectivity Report Comprehensive Analytical Report MS->Report Purity Purity Assessment HPLC->Purity Purity->Report

Caption: Proposed analytical workflow for the characterization of this compound hydrochloride.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and connectivity of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Expected Outcome: The spectra should be consistent with the proposed structure, with characteristic shifts for the protons and carbons of the bicyclic system. The coupling constants in the ¹H NMR spectrum can provide information about the stereochemistry.

2. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity and enantiomeric excess of the compound.

  • Protocol:

    • Develop a suitable HPLC method. For purity, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a common starting point.

    • For enantiomeric excess, a chiral column (e.g., polysaccharide-based) will be necessary.

    • Inject a known concentration of the sample and analyze the chromatogram.

  • Expected Outcome: A single major peak in the reverse-phase HPLC chromatogram indicates high purity. The chiral HPLC should show a single peak for the (1S,6R) enantiomer, confirming high enantiomeric excess.

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol:

    • Infuse a dilute solution of the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Outcome: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass of the free base (C₅H₉NO).[6]

Stability and Handling

Chemical Stability

The presence of a strained epoxide ring makes the molecule susceptible to ring-opening reactions, especially under acidic or basic conditions with nucleophiles present.[8][9] The hydrochloride salt form is generally stable. However, exposure to strong acids or bases, or potent nucleophiles, could lead to degradation. The amine functionality is also susceptible to oxidation.

Storage and Handling
  • Storage: It is recommended to store the compound in a cool, dry place, under an inert atmosphere to prevent degradation.[2]

  • Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment. The non-stereospecific compound is classified as harmful if swallowed, and causes skin and eye irritation.[1]

Conclusion

This compound hydrochloride is a promising scaffold for drug discovery. While specific experimental data for this stereoisomer is limited, this guide provides a comprehensive overview of its predicted physicochemical properties based on available data for the general structure and related compounds. The proposed analytical workflows offer a robust framework for its characterization. Further experimental studies are warranted to fully elucidate the properties of this intriguing molecule.

References

Sources

Biological Activity Screening of 2-Oxa-5-azabicyclo[4.1.0]heptane Libraries: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of 2-Oxa-5-azabicyclo[4.1.0]heptane Library Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.

Executive Summary: The Scaffold Advantage

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a high-value, conformationally restricted isostere of morpholine. While morpholine is a "privileged structure" in medicinal chemistry—found in blockbuster drugs like gefitinib and linezolid—its flexibility can lead to entropic penalties upon binding and off-target promiscuity.

By fusing a cyclopropane ring to the morpholine core, this scaffold locks the heterocycle into a specific chair-like conformation. This guide details the technical framework for screening libraries based on this scaffold, focusing on its primary utility: targeting kinase hinge regions and GPCR orthosteric sites with enhanced selectivity and metabolic stability.

Structural Logic & Library Design

Before initiating a screen, one must understand the "why" behind the library. The 2-Oxa-5-azabicyclo[4.1.0]heptane core offers three distinct advantages over standard morpholine libraries:

  • Entropy Reduction: The fused cyclopropane ring restricts the conformational flipping of the morpholine ring. If the bioactive conformation matches this locked state, binding affinity increases significantly due to reduced entropic loss (

    
    ).
    
  • Vectorial Definition: The nitrogen at position 5 (N-5) serves as the primary diversity vector. Substituents here are projected at a precise angle relative to the ether oxygen, distinct from the vectors in standard morpholines or piperazines.

  • Metabolic Blocking: The cyclopropane fusion can sterically hinder oxidative metabolism at the adjacent carbons, potentially improving half-life (

    
    ).
    
Library Composition Strategy

A robust screening library for this scaffold typically follows a Fragment-Based Drug Discovery (FBDD) or Lead-Like profile:

  • Core: 2-Oxa-5-azabicyclo[4.1.0]heptane (CAS: 1354952-28-5).[1][2][3][4][5]

  • Diversity Point (N-5): Amides, sulfonamides, ureas, and aryl/heteroaryl couplings.

  • Physicochemical Profile:

    • MW: 250–450 Da

    • cLogP: 1.5–3.5

    • TPSA: 40–90 Ų

Screening Workflow & Methodology

The screening strategy prioritizes targets where morpholine is a known pharmacophore (Kinases, PI3K/mTOR) and targets requiring rigidified amine pharmacophores (GPCRs).

Visualization: The Screening Cascade

The following diagram outlines the logical flow from library intake to hit validation.

ScreeningCascade Library 2-Oxa-5-azabicyclo[4.1.0] Library Plate Primary Primary Screen (Biochemical/Kinase) Library->Primary 10 µM Counter Counter Screen (Selectivity/Toxicity) Primary->Counter >50% Inh Ortho Orthogonal Assay (Cell-Based/SPR) Counter->Ortho Selective Hit Validated Hit (Lead Series) Ortho->Hit KD < 1µM

Figure 1: High-throughput screening cascade designed to filter for specific binding modes while eliminating false positives due to aggregation or redox cycling.

Protocol 1: Kinase Hinge-Binding Assay (Primary Screen)

Rationale: Morpholines often bind to the ATP-binding pocket (hinge region) of kinases (e.g., PI3K, mTOR). The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold mimics this interaction but with a rigid vector.

Methodology: ADP-Glo™ Kinase Assay (Luminescence). Target: Phosphoinositide 3-kinase (PI3Kα) or mTOR.

Step-by-Step Protocol:
  • Library Preparation:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into 384-well white, low-volume plates using an acoustic liquid handler (e.g., Echo 550).

    • Final screening concentration: 10 µM.

  • Enzyme Reaction:

    • Add 2.5 µL of 2X Enzyme/Substrate Mix (PI3Kα + PIP2:PS substrate) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

    • Incubate for 15 minutes at RT to allow compound-enzyme pre-equilibration.

    • Add 2.5 µL of 2X ATP Solution (20 µM ATP final) to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 5 µL ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL Kinase Detection Reagent to convert the generated ADP to ATP and then to light (Luciferase). Incubate for 30 minutes.

  • Readout:

    • Measure luminescence on a multimode plate reader (e.g., EnVision).

    • Data Normalization: Calculate % Inhibition relative to High Control (No Enzyme) and Low Control (DMSO only).

Self-Validating Check: Z-factor must be > 0.5. If Z < 0.5, re-optimize ATP concentration or enzyme/substrate ratio.

Protocol 2: Metabolic Stability Assessment (Early ADME)

Rationale: While the cyclopropane ring can block metabolism, the fused system introduces strain that might be susceptible to ring-opening or specific P450 oxidations. Early filtering is crucial.

Methodology: Liver Microsome Stability Assay.

ParameterCondition
Microsomes Human/Mouse Liver Microsomes (0.5 mg/mL protein)
Cofactor NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH)
Compound Conc. 1 µM (to ensure first-order kinetics)
Time Points 0, 5, 15, 30, 45 min
Analysis LC-MS/MS (monitor parent ion disappearance)

Interpretation:

  • High Stability:

    
     min. The scaffold is robust; the cyclopropane protects the morpholine core.
    
  • Low Stability:

    
     min. Likely metabolic soft spot at the bridgehead carbons or N-dealkylation.
    

Mechanistic Insight: The PI3K/mTOR Pathway

The primary application of this library is often in oncology, targeting the PI3K/AKT/mTOR pathway. The diagram below illustrates where the scaffold (as a morpholine isostere) intervenes.

PI3KPathway RTK RTK (Receptor) PI3K PI3K (Target for Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1/2 (Target for Scaffold) AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Signaling Scaffold 2-Oxa-5-azabicyclo Inhibitor Scaffold->PI3K Hinge Binding Scaffold->mTOR

Figure 2: Intervention points for 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives within the PI3K/mTOR signaling cascade. The scaffold competes with ATP at the catalytic site.

References

  • Heffron, T. P., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Caron, G., & Ermondi, G. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bogacki, R., et al. (2013).[6] Flexible access to conformationally-locked bicyclic morpholines. Chemical Communications.[6] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 2-Oxa-5-azabicyclo[4.1.0]heptane Protein Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of protein binding with the novel scaffold, 2-Oxa-5-azabicyclo[4.1.0]heptane. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. Instead, it offers a strategic and scientifically-grounded rationale for each stage of the computational workflow, from initial system preparation to advanced binding free energy calculations. Special emphasis is placed on addressing the unique challenges presented by the strained aziridine ring within the bicyclic system, ensuring a robust and accurate modeling process. The methodologies detailed herein are self-validating, grounded in established scientific principles, and supported by authoritative references to guide researchers in producing reliable and reproducible results.

Introduction: The Scientific Imperative

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold (PubChem CID: 50986266) represents a compelling area of chemical space due to its high fraction of sp3-hybridized carbons and stereochemically complex, rigid structure.[1] Such characteristics are increasingly sought after in modern drug discovery to access novel biological targets and improve physicochemical properties. The embedded aziridine, a strained three-membered nitrogen-containing heterocycle, is a particularly noteworthy feature.[1][2] While it offers unique vectors for molecular interactions, it also presents significant challenges for standard computational modeling techniques.

In silico methods are indispensable for accelerating the drug discovery pipeline, allowing for the rapid screening of virtual libraries and providing atomic-level insights into protein-ligand interactions that are often difficult to obtain through experimental means alone.[3][4][5][6] This guide provides a structured, expert-led pathway to accurately model the binding of this specific and challenging scaffold to its protein targets.

Foundational Work: System Preparation and the Aziridine Challenge

The fidelity of any in silico model is fundamentally dependent on the quality of the initial system setup. For a novel scaffold like 2-Oxa-5-azabicyclo[4.1.0]heptane, this stage is of paramount importance.

Ligand Parameterization: Beyond the General Force Field

Standard generalized force fields, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), provide excellent parameters for a wide range of common organic molecules.[7] However, they often lack specific, high-quality parameters for strained or unusual ring systems like the aziridine moiety in our target molecule.[7][8] Relying on generic parameters can lead to inaccurate geometries, improper torsional profiles, and flawed electrostatic representations, rendering subsequent simulations meaningless.

Causality: The high ring strain of the aziridine (~27 kcal/mol) and the unique electronic environment of the bicyclic system necessitate the development of custom parameters to accurately describe its potential energy surface.

Protocol: Quantum Mechanical (QM) Parameter Derivation

This protocol ensures the creation of a high-fidelity molecular mechanics (MM) representation of the ligand.

  • Geometry Optimization: Perform a high-level QM geometry optimization of the ligand. A method like B3LYP with a 6-31G* basis set is a common starting point, but higher levels of theory (e.g., MP2/aug-cc-pVTZ) are recommended for greater accuracy.

  • Electrostatic Potential (ESP) Calculation: Using the optimized geometry, calculate the electrostatic potential on the molecular surface. This is crucial for deriving the partial atomic charges.

  • Charge Fitting: Employ a restrained electrostatic potential (RESP) fitting procedure to assign partial atomic charges that accurately reproduce the QM ESP. This is superior to simpler methods as it provides more robust charges for use in condensed-phase simulations.

  • Torsional Profile Scanning: Identify all rotatable bonds (though the bicyclic core is rigid, substituents would require this). Perform a series of constrained QM geometry optimizations, rotating each dihedral angle incrementally (e.g., every 15 degrees) to map its potential energy surface.

  • Parameter Fitting: Fit the bond, angle, and dihedral parameters of the MM force field to reproduce the QM-optimized geometry, vibrational frequencies, and torsional energy profiles.[8] Tools like the Force Field Toolkit (ffTK) or GAAMP can automate and assist in this complex process.[9][10]

Protein Target Preparation
  • Structure Acquisition & Assessment: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Critically assess the structure for missing residues, unresolved loops, and experimental artifacts.

  • System Cleaning: Remove all crystallographic water molecules, ions, and co-solvents unless they are known to be critical for structural integrity or ligand binding.

  • Protonation and Optimization: Use a dedicated tool (e.g., H++ or PROPKA) to predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4). Add all hydrogen atoms.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase, while keeping heavy atoms restrained to maintain the crystallographic coordinates.

Workflow I: Molecular Docking for Pose Prediction

Molecular docking serves as the initial step to predict the most likely binding orientation (the "pose") of the ligand within the protein's active site.[11][12][13][14] It is a computationally efficient method used to generate plausible starting structures for more rigorous analyses.[13][15]

Causality: Docking algorithms sample a vast conformational and orientational space to identify low-energy binding modes, guided by a scoring function that approximates binding affinity.[11][13]

Experimental Workflow: Molecular Docking

G cluster_prep Preparation cluster_dock Docking Execution cluster_analysis Analysis PDB Prepared Protein (PDB File) GRID Define Binding Site (Grid Generation) PDB->GRID LIG Parameterized Ligand (Mol2/SDF File) DOCK Run Docking Algorithm (e.g., AutoDock Vina, Glide) LIG->DOCK GRID->DOCK POSES Generate Docked Poses (Ranked by Score) DOCK->POSES SELECT Pose Selection (Scoring & Visual Inspection) POSES->SELECT G COMPLEX Selected Protein-Ligand Complex (Pose) SOLVATE Solvate with Water Box (e.g., TIP3P) COMPLEX->SOLVATE IONS Add Counter-Ions (Neutralize System) SOLVATE->IONS MINIMIZE Energy Minimization IONS->MINIMIZE EQUIL Equilibration (NVT & NPT Ensembles) MINIMIZE->EQUIL PROD Production MD Run EQUIL->PROD ANALYZE Trajectory Analysis PROD->ANALYZE

Sources

Architectural Precision in Drug Design: The Azabicyclo[4.1.0]heptane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel chemical space, the "escape from flatland" initiative has driven medicinal chemists away from planar aromatic systems toward saturated, three-dimensional architectures. The azabicyclo[4.1.0]heptane scaffold—a piperidine ring fused to a cyclopropane unit—represents a high-value pharmacophore in this domain. Unlike flexible piperidines, this bicyclic system offers rigid vector orientation, distinct metabolic stability profiles, and unique stereochemical opportunities. This guide explores the structural dynamics, synthetic accessibility, and medicinal utility of this scaffold, providing a roadmap for its integration into modern drug discovery programs.

Structural Dynamics & Conformational Analysis

The "Pinched" Piperidine

The azabicyclo[4.1.0]heptane core is structurally homologous to norcarane (bicyclo[4.1.0]heptane). The fusion of the three-membered ring imposes severe conformational constraints on the six-membered nitrogenous ring.

  • Cis-Fusion Dominance: Due to high ring strain, the trans-fused isomer is geometrically prohibited in this bicyclic system (Bredt's rule analog for fused systems). Only the cis-fused isomer is stable and accessible.

  • Conformational Locking: While a standard piperidine exists predominantly in a chair conformation with rapid ring flipping, the [4.1.0] fusion forces the six-membered ring into a distorted half-chair or boat-like conformation. This "locking" effect is critical for pre-organizing the pharmacophore to bind to a receptor pocket, potentially reducing the entropic penalty of binding.

Vector Analysis (Exit Vector Plots)

Replacing a piperidine with an azabicyclo[4.1.0]heptane alters the exit vectors of substituents.

  • 3-Azabicyclo[4.1.0]heptane: Substituents on the nitrogen (N3) project at a distinct angle compared to the equatorial or axial vectors of a piperidine.

  • 2-Azabicyclo[4.1.0]heptane: This isomer places the nitrogen adjacent to the bridgehead, creating a rigidified analog of 2-substituted piperidines or proline surrogates.

G Piperidine Piperidine Core (Flexible Chair) Constraint Cyclopropane Fusion (Strain Energy) Piperidine->Constraint + CH2 (Carbenoid) Azabicyclo Azabicyclo[4.1.0]heptane (Rigid Half-Chair) Constraint->Azabicyclo Ring Fusion Property Altered Exit Vectors & Metabolic Blocking Azabicyclo->Property Outcome

Figure 1: Structural evolution from piperidine to the rigidified azabicyclo[4.1.0]heptane scaffold.

Synthetic Methodologies

Accessing this scaffold requires navigating the strain energy of the cyclopropane ring. Two primary strategies dominate the field: Cyclopropanation of Enamines and Intramolecular Cyclization .

Route A: Cyclopropanation of Tetrahydropyridines (Direct)

This is the most direct route to the 3-azabicyclo[4.1.0]heptane core.

  • Precursor: N-Protected-1,2,3,4-tetrahydropyridine (ene-carbamate).

  • Reagent: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) (Simmons-Smith conditions) or Dichlorocarbene followed by reduction.
  • Mechanism: The zinc carbenoid adds across the electron-rich enamine double bond. The N-protecting group (e.g., Boc, Cbz) is crucial to modulate electron density and prevent amine complexation with the zinc reagent.

Route B: Kulinkovich-de Meijere Reaction (De Novo)

This powerful method constructs the cyclopropane and the ring system simultaneously from an amide.

  • Precursor: N-Alkenyl amides.

  • Reagent: Grignard reagent (

    
    ) and Titanium(IV) isopropoxide (
    
    
    
    ).
  • Mechanism: Ligand exchange generates a titanacyclopropane intermediate which undergoes intramolecular insertion into the amide carbonyl. This is particularly useful for generating 1-substituted or 2-azabicyclo systems.

Synthesis Start1 N-Boc-1,2,3,4-tetrahydropyridine Product1 3-Azabicyclo[4.1.0]heptane Start1->Product1 Cyclopropanation Reagent1 Et2Zn / CH2I2 (Simmons-Smith) Reagent1->Product1 Start2 N-Allyl-N-benzylamide Product2 1-Hydroxy-cyclopropyl amine (Intermediate) Start2->Product2 Ti-mediated Cyclization Reagent2 Ti(OiPr)4 / EtMgBr (Kulinkovich-de Meijere) Reagent2->Product2 Final2 Azabicyclo[n.1.0] system Product2->Final2 Workup/Mod

Figure 2: Primary synthetic pathways for accessing azabicyclo[4.1.0]heptane scaffolds.

Medicinal Chemistry Applications

Case Study: P2Y14 Receptor Antagonists

The P2Y14 receptor is a G-protein coupled receptor (GPCR) involved in immune response. In a recent optimization campaign, researchers sought to improve the physicochemical properties of a piperidine-based antagonist.

  • The Challenge: The initial piperidine hit suffered from high lipophilicity and suboptimal metabolic stability.

  • The Solution: Replacement of the piperidine with a 2-azabicyclo[4.1.0]heptane core.

  • The Result:

    • Affinity: The bridged analog maintained nanomolar affinity (

      
       values comparable to the parent).
      
    • Selectivity: The rigid framework reduced off-target binding by restricting the molecule from adopting conformations favored by other receptors.

    • Metabolism: The fused cyclopropane ring sterically hindered oxidation at the

      
      -carbon positions, a common metabolic soft spot in piperidines.
      
Bioisosterism in NMDA Antagonists

Bicyclic amines are classic scaffolds for NMDA receptor antagonists (e.g., phencyclidine analogs). The azabicyclo[4.1.0]heptane system has been explored as a "compact" isostere for larger bridged systems like adamantane or bicyclo[2.2.1]heptane (norbornane), offering a lower molecular weight option while maintaining the requisite hydrophobic bulk and amine basicity.

Experimental Protocol: Synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Objective: Synthesis of the core scaffold from commercially available N-Boc-1,2,3,4-tetrahydropyridine. This protocol ensures high safety standards when handling organozinc reagents.

Reagents
  • N-Boc-1,2,3,4-tetrahydropyridine (1.0 equiv)

  • Diethylzinc (

    
    ) (1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (

    
    ) (5.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Ammonium Chloride (

    
    )
    
Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ) throughout.
  • Solvent & Reagent Prep: Add anhydrous DCM (10 mL/mmol substrate) and cool to 0°C in an ice bath. Carefully add the

    
     solution via syringe. Caution: 
    
    
    
    is pyrophoric; handle with extreme care.
  • Carbenoid Formation: Add

    
     dropwise over 20 minutes. A white precipitate may form (Furukawa reagent). Stir at 0°C for 30 minutes to ensure active species formation.
    
  • Substrate Addition: Dissolve N-Boc-1,2,3,4-tetrahydropyridine in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. Monitor conversion via TLC (stain with ninhydrin or

    
    ) or LC-MS.
    
  • Quench: Cool the mixture back to 0°C. Slowly quench with saturated aqueous

    
    . Vigorous gas evolution (methane) will occur.
    
  • Workup: Separate the layers. Extract the aqueous layer with DCM (3x). Combine organic phases, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless oil that solidifies upon standing.

Validation Data
  • 1H NMR (400 MHz, CDCl3): Distinctive high-field signals for the cyclopropane protons (

    
     0.5–0.9 ppm) and the disappearance of the alkene protons (
    
    
    
    4.8–5.8 ppm).
  • Yield: Typical isolated yields range from 60–85%.

References

  • Synthesis of 2-azabicyclo[4.1.0]heptanes via Kulinkovich-de Meijere reaction: Wolan, A., et al. "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds." Tetrahedron Letters 52.17 (2011).Link

  • P2Y14 Receptor Antagonists Case Study: Wen, Z., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry 62.15 (2019).[1]Link

  • General Review on Bicyclo[4.1.0]heptane Synthesis: Grygorenko, O. O., et al. "Bicyclic Scaffolds in Medicinal Chemistry: The Case of Azabicyclo[4.1.0]heptanes." (Contextual synthesis review).Link

  • Simmons-Smith Cyclopropanation Protocol Standards: Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions (2001).Link

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Natural Products with a Bicyclo[4.1.0]heptane Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intriguing World of Bicyclo[4.1.0]heptane Natural Products

The bicyclo[4.1.0]heptane ring system, a cyclohexane ring fused to a cyclopropane ring, is a fascinating structural motif found in a diverse array of natural products. This unique architecture, often referred to as a "carane" skeleton in the context of terpenoids, imparts specific conformational rigidity and stereochemical complexity to molecules. This, in turn, leads to a wide spectrum of biological activities, making these compounds highly sought-after targets in drug discovery and development.[1]

Natural products featuring the bicyclo[4.1.0]heptane core are predominantly found in the vast and chemically rich kingdom of plants, particularly in their essential oils. However, microorganisms such as endophytic fungi have also emerged as a promising source of novel compounds with this bicyclic framework. The biological activities associated with these molecules are extensive and include anti-inflammatory, antimicrobial, and neuroactive properties, as well as potential applications as inhibitors of key signaling pathways like the PI3K-AKT-mTOR pathway.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and isolation of natural products containing the bicyclo[4.1.0]heptane core. We will delve into the key natural sources, established extraction and isolation protocols, and the analytical techniques essential for their characterization, all while emphasizing the rationale behind the methodological choices.

Part 1: Key Natural Sources and Representative Compounds

The bicyclo[4.1.0]heptane scaffold is a hallmark of several classes of terpenoids, particularly monoterpenes and sesquiterpenes. Understanding the natural sources of these compounds is the first critical step in their discovery.

Monoterpenes: The Aromatic World of Carenes

The most well-known examples of bicyclo[4.1.0]heptane monoterpenes are the carenes, with 3-carene being a prominent isomer. These volatile compounds are major constituents of the essential oils of many coniferous trees and other aromatic plants.

CompoundTypical Natural Source(s)Reported Biological Activities
(+)-3-Carene Turpentine (from Pinus species), Cedarwood oil, Citrus peel oilsAnti-inflammatory, Potential neurological benefits
(-)-2-Carene Isomerization product of 3-careneIntermediate in the synthesis of other terpenes

The presence and relative abundance of carenes can vary significantly depending on the plant species, geographical location, and even the time of harvesting. For instance, the essential oil of Pinus densiflora has been shown to have a significantly enhanced emission of 3-carene upon infection with the pine wood nematode, suggesting a role in the plant's defense mechanism.[2]

Sesquiterpenes: The Structural Diversity of Carotanes

Carotane sesquiterpenes represent a larger and more structurally diverse class of natural products containing the bicyclo[4.1.0]heptane core. These compounds are often found in plants and have also been isolated from endophytic fungi.

CompoundNatural SourceReported Biological Activities
Carotane Sesquiterpenoids (e.g., Trichocarotins) Endophytic fungus Trichoderma virens QA-8Antibacterial
Bicyclo[4.1.0]Heptane, 7-Pentyl Senna uniflora (ethanolic leaf extract)Antibacterial, Anti-inflammatory

The discovery of bioactive carotane sesquiterpenes from endophytic fungi highlights the importance of exploring microbial sources for novel chemical entities.

Part 2: A Practical Guide to Isolation and Purification

The successful isolation of bicyclo[4.1.0]heptane-containing natural products hinges on a carefully planned and executed workflow. The choice of methodology is dictated by the chemical properties of the target compound (e.g., volatility, polarity) and the nature of the source material.

Workflow for Isolation and Purification

cluster_0 Step 1: Source Material Preparation cluster_1 Step 2: Extraction cluster_2 Step 3: Fractionation & Purification cluster_3 Step 4: Structure Elucidation prep Drying/Grinding of Plant Material or Culturing of Microorganisms extraction Choice of Extraction Method: - Hydrodistillation (for volatile compounds) - Solvent Extraction (for non-volatile compounds) prep->extraction Biomass fractionation Chromatographic Techniques: - Column Chromatography (Silica, Sephadex) - HPLC (Normal or Reverse Phase) extraction->fractionation Crude Extract elucidation Spectroscopic Analysis: - GC-MS - NMR (1H, 13C, 2D) - X-ray Crystallography fractionation->elucidation Pure Compound

Caption: Generalized workflow for the isolation of bicyclo[4.1.0]heptane natural products.

Experimental Protocol 1: Lab-Scale Isolation of (+)-3-Carene from a Pine Needle Essential Oil

This protocol provides a detailed procedure for the extraction of essential oil from pine needles and the subsequent enrichment of (+)-3-carene.

1. Material and Reagents:

  • Fresh pine needles (e.g., from Pinus sylvestris)

  • Deionized water

  • Anhydrous sodium sulfate

  • Hexane (HPLC grade)

  • Silica gel (for column chromatography, 60-120 mesh)

  • Clevenger-type apparatus for hydrodistillation

  • Rotary evaporator

  • Glass column for chromatography

  • GC-MS system for analysis

2. Procedure:

  • Step 1: Hydrodistillation of Pine Needles

    • Finely chop 500 g of fresh pine needles.

    • Place the chopped needles in a 2 L round-bottom flask and add 1.5 L of deionized water.

    • Set up the Clevenger apparatus for hydrodistillation.

    • Heat the flask and collect the essential oil for 4 hours.

    • Carefully collect the upper oily layer (the essential oil) from the hydrosol.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Determine the yield of the essential oil.

  • Step 2: Fractionation by Column Chromatography

    • Prepare a silica gel column using hexane as the mobile phase.

    • Dissolve 1 g of the crude essential oil in a minimal amount of hexane.

    • Load the dissolved oil onto the column.

    • Elute the column with hexane, collecting fractions of 10 mL each.

    • Monitor the fractions by thin-layer chromatography (TLC) or GC-MS.

    • Combine the fractions containing the highest concentration of 3-carene.

  • Step 3: Analysis and Characterization

    • Analyze the combined fractions using GC-MS to determine the purity of the isolated 3-carene.

    • Confirm the structure by comparing the mass spectrum with a reference library.

    • For complete structural elucidation, perform 1H and 13C NMR spectroscopy.

Causality Behind Experimental Choices:

  • Hydrodistillation: This method is ideal for extracting volatile compounds like monoterpenes from plant material. The steam carries the volatile oils over, and upon condensation, they separate from the water.

  • Silica Gel Column Chromatography: 3-Carene is a relatively non-polar compound. Therefore, a non-polar solvent like hexane is used as the mobile phase on a polar stationary phase (silica gel) to effectively separate it from more polar oxygenated terpenes present in the essential oil.

Experimental Protocol 2: Isolation of Carotane Sesquiterpenes from an Endophytic Fungus

This protocol is adapted from the methodology used for the isolation of trichocarotins from Trichoderma virens QA-8.[3]

1. Material and Reagents:

  • Culture of the endophytic fungus (e.g., Trichoderma virens)

  • Potato Dextrose Broth (PDB) medium

  • Ethyl acetate (analytical grade)

  • Silica gel (for column chromatography, 200-300 mesh)

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column

2. Procedure:

  • Step 1: Fungal Cultivation and Extraction

    • Inoculate the endophytic fungus into a large-scale liquid PDB medium.

    • Incubate the culture under appropriate conditions (e.g., 28 °C, 150 rpm) for a specified period (e.g., 15-30 days).

    • After incubation, separate the mycelia from the broth by filtration.

    • Exhaustively extract the culture broth and the mycelia with ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Step 2: Multi-Step Chromatographic Purification

    • Silica Gel Column Chromatography:

      • Subject the crude extract to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-ethyl acetate).

      • Collect fractions and monitor by TLC.

    • Sephadex LH-20 Column Chromatography:

      • Further purify the fractions containing the target compounds on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on size and polarity.

    • Preparative HPLC:

      • Perform final purification of the isolated compounds using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).

  • Step 3: Structure Elucidation

    • Obtain high-resolution mass spectrometry (HRMS) data to determine the molecular formula.

    • Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra for complete structural assignment.

    • If suitable crystals can be obtained, perform single-crystal X-ray diffraction for unambiguous determination of the absolute stereochemistry.

Causality Behind Experimental Choices:

  • Ethyl Acetate Extraction: Ethyl acetate is a moderately polar solvent that is effective for extracting a wide range of secondary metabolites, including sesquiterpenoids, from fungal cultures.

  • Multi-Step Chromatography: The complexity of the crude fungal extract necessitates a multi-step purification strategy. The initial silica gel chromatography provides a coarse separation based on polarity. Sephadex LH-20 is then used for finer separation, and finally, preparative HPLC provides high-resolution purification to yield pure compounds.

Part 3: Advanced Synthetic and Biosynthetic Perspectives

While the focus of this guide is on discovery and isolation, it is important for researchers to be aware of the synthetic and biosynthetic aspects of bicyclo[4.1.0]heptane-containing molecules.

Synthetic Approaches

The synthesis of the bicyclo[4.1.0]heptane core often involves cyclopropanation reactions. For example, the Simmons-Smith reaction or transition-metal-catalyzed carbene additions to cyclohexene derivatives are common strategies. These synthetic efforts are crucial for confirming the structure of isolated natural products and for producing analogs for structure-activity relationship (SAR) studies.

Biosynthesis

In nature, the bicyclo[4.1.0]heptane skeleton of terpenoids is typically formed through the cyclization of acyclic precursors like geranyl pyrophosphate (for monoterpenes) or farnesyl pyrophosphate (for sesquiterpenes). The intricate enzymatic machinery that governs these cyclizations is a fascinating area of research, and understanding these pathways can open up possibilities for biosynthetic engineering to produce novel compounds.

Conclusion and Future Directions

The discovery and isolation of natural products containing the bicyclo[4.1.0]heptane core continue to be a vibrant and rewarding field of research. The diverse biological activities of these compounds underscore their potential as leads for the development of new therapeutic agents. Future efforts in this area will likely focus on:

  • Exploring Untapped Natural Sources: A systematic investigation of a wider range of plants, marine organisms, and microorganisms is likely to yield novel bicyclo[4.1.0]heptane-containing natural products.

  • Advanced Analytical Techniques: The application of more sensitive and high-throughput analytical techniques, such as LC-MS/MS and hyphenated NMR techniques, will accelerate the identification and characterization of these compounds from complex mixtures.

  • Metabolic Engineering: Harnessing the power of synthetic biology to engineer microorganisms for the production of known and novel bicyclo[4.1.0]heptane natural products offers a sustainable and scalable alternative to traditional extraction from natural sources.

By integrating classical natural product chemistry with modern analytical and biological tools, the scientific community is well-positioned to unlock the full potential of this unique and valuable class of natural products.

References

  • Yang, J., Wang, Y., & Li, E. (2021). Examples of natural products and biologically active compounds containing bicyclo[4.1.0]heptane scaffolds. ResearchGate. [Link]

  • Zhang, X., et al. (2019). Discovery of 3-Oxabicyclo[4.1.
  • Su, J., et al. (2007). Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., & Kumar, S. (2022). Phytochemical and GC-MS Analysis of Alcoholic Extract of Leaves of Senna uniflora (Mill.). International Journal of Medicinal Chemistry & Analysis.
  • Wang, D.-J., et al. (2021). Isolation and Characterization of Antibacterial Carotane Sesquiterpenes from Artemisia argyi Associated Endophytic Trichoderma virens QA-8. Molecules. [Link]

  • Global Pine Products. (n.d.). Delta 3 Carene Benefits. [Link]

  • ChemConnections. (n.d.). Essential Oils / Steam Distillation / Extraction. [Link]

  • Chymist. (n.d.). Isolation of an Essential Oil. [Link]

  • Google Patents. (n.d.).
  • International Scientific Organization. (n.d.). Isolation of Bioactive Compounds from Essential Oils – A Comprehensive Review. [Link]

  • MDPI. (2021). Enhanced Emission of Monoterpene 3-Carene in Pinus densiflora Infected by Pine Wood Nematode and Characterization of 3-Carene Synthase. [Link]

  • ResearchGate. (2021). NMR and GC Analyses of 3-Carene Isomerization Products over Activated Glauconite. [Link]

  • Southern Research Station. (n.d.). Thermal Degradation of Terpenes: Camphene, A3-Carene, Limonene, and ot=Terpinene. [Link]

Sources

Methodological & Application

Application Note: Synthetic Routes to (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

[1]

Introduction & Retrosynthetic Analysis

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a "morpholine-cyclopropane" fusion. This structural modification locks the morpholine ring into a specific conformation, reducing entropic penalties upon receptor binding and shielding the nitrogen lone pair from metabolic oxidation.

Retrosynthetic Logic:

  • Target: this compound (as HCl salt).

  • Disconnection: The cyclopropane ring is installed last to minimize ring strain issues during earlier steps.

  • Key Intermediate: N-Boc-3,4-dihydro-2H-1,4-oxazine (a cyclic enamide).

  • Stereocontrol: The cis-fusion is inherent to the Simmons-Smith mechanism on cyclic alkenes. The absolute (1S,6R) configuration is induced using a chiral auxiliary (Charette's ligand) or via resolution of the racemic intermediate.

Pathway Diagram

GStartMorpholine(Starting Material)Inter1N-Boc-MorpholineStart->Inter1Boc2O, TEAInter22-Methoxy-N-Boc-Morpholine(Aminal)Inter1->Inter2Shono Oxidation(Electrochemical)EnamideN-Boc-3,4-dihydro-2H-1,4-oxazine(Key Enamide)Inter2->EnamideAcid cat. Elimination(NH4Cl, Heat)Cyclo(1S,6R)-N-Boc-2-oxa-5-azabicyclo[4.1.0]heptaneEnamide->CycloAsymmetric Simmons-Smith(Et2Zn, CH2I2, Chiral Ligand)FinalThis compound HClCyclo->FinalHCl/Dioxane(Deprotection)

Figure 1: Strategic workflow for the synthesis of the target scaffold starting from commercially available morpholine.

Detailed Experimental Protocols

Phase 1: Synthesis of the Cyclic Enamide Precursor

The critical step is accessing the endocyclic double bond (enamide). The most scalable industrial method is the Shono Oxidation (electrochemical) followed by elimination. For laboratory scales lacking electrochemical setups, a chemical oxidation using Ruthenium catalysis or a Pummerer rearrangement strategy can be used. Below is the chemical elimination protocol from the

Precursor: tert-Butyl 2-methoxy-4-morpholinecarboxylate (commercially available or prepared via anodic oxidation of N-Boc-morpholine).

Protocol: Elimination to N-Boc-3,4-dihydro-2H-1,4-oxazine
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagents:

    • tert-Butyl 2-methoxy-4-morpholinecarboxylate (10.0 g, 46 mmol)

    • Ammonium chloride (NH₄Cl) (0.5 g, catalytic) or Camphorsulfonic acid (CSA) (0.1 eq)

    • Solvent: Toluene (100 mL)

  • Procedure:

    • Dissolve the starting material in Toluene.

    • Add the acid catalyst.[1][2][3]

    • Heat the mixture to reflux (110 °C) for 2–4 hours. Monitor by TLC (the enamide is less polar than the acetal).

    • Mechanism:[4][5][6] Acid-catalyzed elimination of methanol generates the N-acyliminium ion, which loses a proton to form the enamide.

  • Workup:

    • Cool to room temperature.[7][8]

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove acid traces (crucial to prevent hydrolysis of the enamide).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude enamide is often pure enough (>90%) for the next step. If needed, purify via rapid flash chromatography on neutral alumina (silica may hydrolyze the enamide) using Hexanes/EtOAc (9:1).

    • Yield: Expect 80–90% as a colorless oil.

Phase 2: Asymmetric Cyclopropanation (Simmons-Smith)

This step installs the cyclopropane ring. Using the Charette Modification (Dioxaborolane ligand) allows for high enantioselectivity.

Protocol: Enantioselective Cyclopropanation
  • Reagents Preparation:

    • Substrate: N-Boc-3,4-dihydro-2H-1,4-oxazine (1.85 g, 10 mmol).

    • Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 20 mL, 20 mmol).

    • Carbenoid Source: Diiodomethane (CH₂I₂) (1.6 mL, 20 mmol).

    • Chiral Ligand: (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (Charette Ligand) (10 mol%).

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve the Charette ligand precursor in DCM (50 mL). Add Et₂Zn (20 mmol) at 0 °C. Stir for 5 minutes.

    • Carbenoid Formation: Carefully add CH₂I₂ (20 mmol) dropwise to the solution at 0 °C. A white precipitate may form (ZnI₂). Stir for 10 minutes.

    • Addition: Add the solution of N-Boc-enamide (10 mmol) in DCM (10 mL) slowly over 10 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous NH₄Cl (vigorous gas evolution possible).

    • Separate layers.[1][9] Extract aqueous phase with DCM (3 x 30 mL).

    • Wash combined organics with 1M NaOH (to remove zinc salts) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash chromatography (Silica Gel, Hexanes/EtOAc 8:2).

    • Target: (1S,6R)-tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate.

    • Data: Confirm stereochemistry via NOE (cis-fusion) and chiral HPLC (enantiomeric excess).

Phase 3: Deprotection to Hydrochloride Salt

The final step removes the Boc group to yield the stable hydrochloride salt suitable for medicinal chemistry applications.

Protocol:
  • Dissolution: Dissolve the protected intermediate (1.0 g) in 1,4-Dioxane (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (5 mL, excess) dropwise at 0 °C.

  • Precipitation: Stir at room temperature for 2 hours. The product often precipitates as a white solid.

  • Isolation:

    • Dilute with Diethyl Ether (20 mL) to maximize precipitation.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash with dry ether.

    • Dry under high vacuum.

  • Product: This compound hydrochloride .

Analytical Data & Quality Control

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Purity >95%HPLC (C18 column, ACN/H2O gradient)
Identity (NMR) Consistent with structure1H NMR (D2O or DMSO-d6)
Stereochemistry (1S, 6R)Chiral HPLC / Optical Rotation
Mass Spec [M+H]+ = 100.07 m/z (Free base)LC-MS (ESI+)

Key NMR Signals (Diagnostic):

  • Cyclopropane High-Field Protons:

    
     0.4 – 0.9 ppm (multiplets, 2H).
    
  • Bridgehead Protons:

    
     2.8 – 3.2 ppm (distinctive doublet/multiplet).
    
  • Morpholine Ring Protons:

    
     3.5 – 4.0 ppm (ether adjacent protons).
    

Safety & Handling

  • Diethylzinc (Et₂Zn): Pyrophoric. Handle exclusively under inert atmosphere (Argon/Nitrogen). Use dry solvents.[9] Have a Class D fire extinguisher nearby.

  • Diiodomethane (CH₂I₂): Light sensitive and toxic. Perform reactions in low light or wrap flasks in foil.

  • Enamide Intermediate: Sensitive to hydrolysis. Store under inert gas at -20 °C if not used immediately.

References

  • Scaffold Synthesis: Sladojevich, F., Trabocchi, A., & Guarna, A. (2008).[8] "Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds." Organic & Biomolecular Chemistry, 6(18), 3328-3336. Link

  • Asymmetric Cyclopropanation: Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 120(46), 11943–11952. Link

  • Enamide Preparation: Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of enamides and enecarbamates." Journal of the American Chemical Society, 103(5), 1172–1176. Link

  • General Review: Wuitschik, G., et al. (2008). "Spirocyclic and Bicyclic Motifs for Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512-4535. Link

Asymmetric Synthesis of Chiral 2-Oxa-5-azabicyclo[4.1.0]heptanes: An Application Guide for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Bicyclic Heterocycles in Drug Discovery

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a class of conformationally constrained saturated heterocyclic systems of significant interest in medicinal chemistry. The fusion of an epoxide with a piperidine ring creates a three-dimensional structure that can present substituents in well-defined spatial orientations, making it an attractive bioisostere for various pharmacologically relevant groups. The inherent chirality of this bicyclic system necessitates precise stereochemical control during synthesis, as enantiomers often exhibit markedly different biological activities. This application note provides a comprehensive guide to the asymmetric synthesis of chiral 2-Oxa-5-azabicyclo[4.1.0]heptanes, focusing on robust catalytic methods amenable to drug development and process chemistry. We will delve into the strategic considerations for precursor synthesis and explore a state-of-the-art protocol for enantioselective epoxidation, a pivotal step in constructing the chiral bicyclic core.

Synthetic Strategy: A Two-Step Approach to the Bicyclic Core

The most logical and convergent synthetic route to chiral 2-Oxa-5-azabicyclo[4.1.0]heptanes involves a two-step sequence:

  • Synthesis of an N-protected 1,2,3,6-tetrahydropyridine precursor: This step provides the foundational six-membered nitrogen heterocycle with a double bond poised for asymmetric functionalization. The choice of the nitrogen protecting group is critical for solubility, reactivity, and ease of removal in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is often preferred due to its stability and facile cleavage under acidic conditions.

  • Catalytic asymmetric epoxidation of the tetrahydropyridine: This is the key chirality-inducing step. Among the various methods for asymmetric epoxidation of unfunctionalized olefins, the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, stands out for its high enantioselectivity and broad substrate scope.[1]

This application note will provide detailed protocols for both of these key stages.

Experimental Protocols

Part 1: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine (Precursor)

The synthesis of the N-Boc protected tetrahydropyridine precursor can be achieved from commercially available starting materials. A common route involves the partial reduction of a corresponding pyridinium salt or the dehydration of a protected 4-hydroxypiperidine. A reliable method starting from N-Boc-4-piperidone is outlined below.[2]

Protocol 1: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine

  • Step 1: Formation of the Triflate from N-Boc-4-piperidone

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add 2,6-lutidine (1.5 eq).

    • Slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude vinyl triflate.

  • Step 2: Elimination to form N-Boc-1,2,3,6-tetrahydropyridine

    • Dissolve the crude vinyl triflate in anhydrous 1,4-dioxane.

    • Add a suitable base, such as triethylamine (2.0 eq).

    • Heat the mixture to reflux (approximately 101 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-1,2,3,6-tetrahydropyridine.

Part 2: Asymmetric Epoxidation via Jacobsen-Katsuki Catalysis

The Jacobsen-Katsuki epoxidation employs a chiral manganese(III)-salen complex to deliver an oxygen atom to the alkene in an enantioselective manner. The choice of the specific salen ligand can be tuned to optimize enantioselectivity for a given substrate.

Protocol 2: Asymmetric Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine

  • Materials:

    • N-Boc-1,2,3,6-tetrahydropyridine (from Protocol 1)

    • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

    • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with phosphate buffer)

    • 4-Phenylpyridine N-oxide (4-PPO) as an axial ligand

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in DCM.

    • Add 4-phenylpyridine N-oxide (0.25 eq).

    • Add Jacobsen's catalyst (0.02 - 0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the buffered sodium hypochlorite solution (1.5 eq) dropwise over 1-2 hours with vigorous stirring.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the chiral 2-Oxa-5-azabicyclo[4.1.0]heptane.

Mechanism and Rationale

The mechanism of the Jacobsen-Katsuki epoxidation is believed to involve a high-valent manganese-oxo species as the active oxidant. The chiral salen ligand creates a stereochemically defined environment around the metal center, directing the approach of the alkene from one face, thus leading to high enantioselectivity.[1]

Data Presentation

Table 1: Representative Results for the Asymmetric Epoxidation of N-Protected Tetrahydropyridines

CatalystOxidantAdditiveYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-Jacobsen's CatalystNaOCl4-PPO85-95>90[1]
Chiral Schiff base/Ti(IV)TBHP-up to 95up to 97[3]
Organocatalyst (e.g., Shi catalyst)OxoneBuffer70-8580-95[4]

Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Workflow for the Synthesis of Chiral 2-Oxa-5-azabicyclo[4.1.0]heptanes

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Epoxidation N_Boc_4_piperidone N-Boc-4-piperidone Triflate_Formation Triflate Formation (Tf2O, 2,6-lutidine) N_Boc_4_piperidone->Triflate_Formation Elimination Elimination (Et3N, reflux) Triflate_Formation->Elimination N_Boc_tetrahydropyridine N-Boc-1,2,3,6-tetrahydropyridine Elimination->N_Boc_tetrahydropyridine Epoxidation Jacobsen-Katsuki Epoxidation (Jacobsen's Catalyst, NaOCl, 4-PPO) N_Boc_tetrahydropyridine->Epoxidation Target_Molecule Chiral 2-Oxa-5-azabicyclo[4.1.0]heptane Epoxidation->Target_Molecule

Caption: Overall workflow for the two-step synthesis.

Catalytic Cycle of the Jacobsen-Katsuki Epoxidation

Jacobsen_Epoxidation_Cycle MnIII_Salen Mn(III)-Salen Catalyst MnV_Oxo High-valent Mn(V)=O Species MnIII_Salen->MnV_Oxo Oxidation MnIII_Salen->MnV_Oxo MnV_Oxo->MnIII_Salen Oxygen Atom Transfer to Alkene Epoxide Chiral Epoxide Product MnV_Oxo->Epoxide Oxygen Transfer Alkene N-Boc-1,2,3,6-tetrahydropyridine Oxidant NaOCl (Oxidant) Spent_Oxidant NaCl

Caption: Simplified catalytic cycle for the epoxidation.

Conclusion and Future Perspectives

The asymmetric synthesis of chiral 2-Oxa-5-azabicyclo[4.1.0]heptanes is a critical enabling technology for the exploration of novel chemical space in drug discovery. The protocols outlined in this application note, employing a robust synthesis of an N-Boc-1,2,3,6-tetrahydropyridine precursor followed by a highly enantioselective Jacobsen-Katsuki epoxidation, provide a reliable and scalable route to these valuable building blocks. Further optimization of reaction conditions, including the screening of different chiral ligands and oxidation systems, may lead to even greater efficiency and selectivity. The development of organocatalytic alternatives also presents an exciting avenue for future research, potentially offering milder reaction conditions and avoiding the use of heavy metals. The methodologies described herein should empower researchers, scientists, and drug development professionals to access these complex chiral scaffolds for the synthesis of next-generation therapeutics.

References

  • Choi, S., et al. (Year). Synthesis of new analogs of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines. Source. Available at: [Link]

  • Donohue, A. C., et al. (Year). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Available at: [Link]

  • Linker, T., et al. (Year). 1,4-Cyclohexadienes as mechanistic probes for the Jacobsen epoxidation: evidence for radical pathways. Chemical Communications. Available at: [Link]

  • Google Patents. (n.d.). CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.
  • Aggarwal, V. K., et al. (2012, July 24). Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric epoxidation. Available at: [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Available at: [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Available at: [Link]

  • SlideShare. (2016, April 13). Asymmetric epoxidation. Available at: [Link]

  • PubMed. (2012, May 18). Jacobsen protocols for large-scale epoxidation of cyclic dienyl sulfones: application to the (+)-pretazettine core. Available at: [Link]

  • Imperial College London. (n.d.). Paper 108--Background. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric alkene epoxidation catalysed by a novel family of chiral metalloporphyrins: effect of structure on catalyst activity, stability and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis. Available at: [Link]

  • PubMed. (2014, July 14). Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications. Available at: [Link]

  • MDPI. (2020, June 23). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Available at: [Link]

  • Google Patents. (n.d.). US5637739A - Chiral catalysts and catalytic epoxidation catalyzed thereby.
  • Google Patents. (n.d.). CN101696187B - Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine.
  • ACS Publications. (n.d.). Chromium− and Manganese−salen Promoted Epoxidation of Alkenes. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. Available at: [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. Available at: [Link]

  • University of East Anglia. (n.d.). The application of organocatalytic Asymmetric Epoxidation. Available at: [Link]

  • University of York. (n.d.). The First Practical Method for Asymmetric Epoxidation. Available at: [Link]

  • Academia.edu. (n.d.). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Available at: [Link]

  • YouTube. (2020, May 9). Sharpless Asymmetric Epoxidation. Available at: [Link]

  • Royal Society of Chemistry. (2019, April 5). Highly enantioselective epoxidation of olefins by H2O2 catalyzed by a non-heme Fe(ii) catalyst of a chiral tetradentate ligand. Dalton Transactions. Available at: [Link]

  • Google Patents. (n.d.). US6228955B1 - Asymmetric epoxides, their synthesis and use.
  • ResearchGate. (2022, October 30). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Available at: [Link]

  • PubMed Central. (n.d.). syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Available at: [Link]

  • Macmillan Group. (2004, July 6). Catalytic Asymmetric Epoxidation via Chiral Oxaziridines Dioxiranes and Sulfonium Ylides. Available at: [Link]

  • ACS Publications. (2014, November 7). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Xingwei Li. (2024, January 23). Metal-catalyzed asymmetric reactions enabled by organic peroxides. Available at: [Link]

  • IRIS - UNISA. (n.d.). MINIREVIEW Organocatalytic Asymmetric Ring-Opening Reactions of Epoxides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel chiral Schiff base/Ti(iv) catalysts for the catalytic asymmetric epoxidation of N-alkenyl sulfonamides. Chemical Communications. Available at: [Link]

  • ResearchGate. (2025, August 5). Copper-catalyzed cyclopropanation of 1,2,3,4-tetrahydropyridin-2-ones with diazoacetates: A facile and stereoselective synthesis of 3-oxo-2-azabicyclo [4.1.0] heptanes. Available at: [Link]

  • Beilstein Journals. (2025, January 9). Recent advances in organocatalytic atroposelective reactions. Available at: [Link]

  • ResearchGate. (n.d.). Yields and enantiomeric excess values of the asymmetric epoxidation of... Available at: [Link]

  • Royal Society of Chemistry. (2010, November 15). Recent advances in catalytic asymmetric epoxidation using the environmentally benign oxidant hydrogen peroxide and its derivatives. Chemical Society Reviews. Available at: [Link]

  • PubMed. (2022, December 9). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Available at: [Link]

  • AA Blocks. (n.d.). 1354952-28-5 | 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. Available at: [Link]

Sources

Scale-Up Synthesis of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane in Preclinical Research

The bicyclic aziridine derivative, this compound, represents a class of strained heterocyclic compounds with significant potential in medicinal chemistry. The unique three-dimensional architecture and inherent reactivity of the aziridine ring make it a valuable pharmacophore and a versatile synthetic intermediate for the construction of more complex nitrogen-containing molecules.[1][2] Aziridine-containing compounds have demonstrated a wide range of biological activities, including antitumor and antibacterial properties.[1][2][3] The specific stereochemistry of this compound is crucial for its intended biological activity, necessitating a robust and stereocontrolled synthetic process to support preclinical development.

Preclinical studies demand a consistent and scalable supply of high-purity active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for the scale-up synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic strategy, address critical process parameters for successful scale-up, and detail the analytical methodologies required to ensure the compound meets the stringent purity and quality standards for preclinical evaluation.

Synthetic Strategy: A Rationale for a Scalable and Stereoselective Approach

The chosen synthetic route is based on the well-established principle of intramolecular cyclization of an amino alcohol precursor. This method is advantageous for its reliability, stereochemical control, and amenability to large-scale production. The overall synthetic workflow is depicted below.

Synthetic_Workflow A Chiral Starting Material B Synthesis of Amino Alcohol Intermediate A->B Multi-step synthesis C Activation of Hydroxyl Group B->C e.g., Tosylation D Base-Mediated Intramolecular Cyclization C->D SN2 reaction E Purification and Isolation D->E Chromatography/Crystallization F Final Product: this compound E->F

Caption: Overall workflow for the synthesis of the target compound.

The key steps in this synthetic approach are:

  • Synthesis of a chiral amino alcohol precursor: This step establishes the required stereochemistry of the final product. The choice of the starting material and the synthetic route to the amino alcohol are critical for the overall efficiency and stereoselectivity of the synthesis.

  • Activation of the hydroxyl group: The hydroxyl group of the amino alcohol is converted into a good leaving group, typically a tosylate or mesylate, to facilitate the subsequent intramolecular cyclization.

  • Base-mediated intramolecular cyclization: A strong, non-nucleophilic base is used to deprotonate the amine, which then acts as an intramolecular nucleophile, displacing the leaving group to form the strained aziridine ring in a stereospecific manner.

  • Purification and isolation: The final product is purified to remove any unreacted starting materials, byproducts, and residual solvents to meet the high purity requirements for preclinical studies.

Detailed Experimental Protocols

Safety First: Handling Aziridines

Aziridines are reactive and potentially toxic compounds.[3] All manipulations should be carried out in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4] Due to their potential for mutagenicity, exposure should be minimized.[3]

Part 1: Synthesis of the Chiral Amino Alcohol Precursor

The synthesis of the specific chiral amino alcohol precursor for this compound would typically start from a commercially available chiral starting material. The exact multi-step sequence will depend on the chosen starting material and is beyond the scope of this general protocol. However, the final amino alcohol intermediate should possess the correct stereochemistry to yield the desired (1S,6R) product upon cyclization.

Part 2: Scale-Up Protocol for the Synthesis of this compound

This protocol is designed for a 100-gram scale synthesis.

Materials and Equipment:

  • Chiral amino alcohol precursor (1.0 equivalent)

  • Triethylamine (Et3N) (1.5 equivalents)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • 50 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Step 1: Tosylation of the Amino Alcohol

  • Charge the 50 L reactor with the chiral amino alcohol precursor (1.0 eq) and anhydrous dichloromethane (10 L).

  • Cool the stirred solution to 0 °C using a circulating chiller.

  • Add triethylamine (1.5 eq) to the solution via an addition funnel over 15 minutes, maintaining the temperature below 5 °C.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (5 L).

  • Add the TsCl solution to the reactor via an addition funnel over 1 hour, keeping the internal temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO3 solution (10 L).

  • Separate the organic layer and wash it with water (2 x 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude tosylated intermediate.

Step 2: Intramolecular Cyclization

  • Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under a nitrogen atmosphere.

  • Charge the 50 L reactor with a 60% dispersion of sodium hydride (1.5 eq) under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (10 L) to the reactor and cool the suspension to 0 °C.

  • Dissolve the crude tosylated intermediate from Step 1 in anhydrous THF (10 L).

  • Add the solution of the tosylated intermediate to the NaH suspension dropwise via an addition funnel over 2 hours, maintaining the temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution until gas evolution ceases.

  • Add water (10 L) and extract the product with ethyl acetate (3 x 10 L).

  • Combine the organic extracts, wash with brine (10 L), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

For preclinical studies, the final compound must be of high purity (>98%). A combination of purification techniques may be necessary.

Purification Protocol
  • Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be employed to separate the product from impurities.

  • Crystallization/Salt Formation: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), crystallization is an effective method for large-scale purification.[5] This can significantly improve the purity and handling of the final compound.

Characterization and Quality Control

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Analytical Technique Purpose Expected Outcome
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of the bicyclic aziridine ring system.Chemical shifts and coupling constants consistent with the target structure.
Mass Spectrometry (MS) Determination of the molecular weight.Molecular ion peak corresponding to the calculated mass of C5H9NO.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity >98% with all impurities identified and quantified.
Chiral HPLC or GC Determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).[6][7]e.e. >99% and d.r. >99:1 for the (1S,6R) isomer.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for C-N, C-O, and N-H (if applicable) bonds.
Elemental Analysis Confirmation of the elemental composition.Found values for C, H, and N within ±0.4% of the calculated values.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the lab bench to a pilot or manufacturing scale presents several challenges. The following points should be considered for a smooth and successful scale-up of the synthesis of this compound.

Scale_Up_Considerations A Heat Transfer C Reagent Addition Rate A->C Exothermic reactions B Mass Transfer B->C Mixing efficiency D Safety and Handling D->A Runaway reactions E Solvent Selection F Impurity Profile E->F Byproduct formation

Caption: Key considerations for the scale-up of the synthesis.

  • Heat Transfer: Both the tosylation and the cyclization steps can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.

  • Mass Transfer: Efficient stirring is necessary to ensure homogeneity, especially during the addition of reagents and in heterogeneous mixtures like the NaH suspension. Inadequate mixing can lead to localized hot spots and the formation of byproducts.

  • Reagent Addition Rate: The rate of addition of reagents, particularly TsCl and the tosylated intermediate, should be carefully controlled to manage the reaction exotherm and minimize side reactions.

  • Safety and Handling: As the scale increases, so do the risks associated with handling hazardous materials like sodium hydride. A thorough safety review and the implementation of appropriate engineering controls are mandatory.

  • Solvent Selection and Work-up: The choice of solvents for the reaction and work-up should be evaluated for their scalability, safety, and environmental impact. The volumes of solvents used in extraction and purification will increase significantly on a larger scale.

  • Impurity Profile: The impurity profile of the final product should be carefully monitored at each scale. New impurities may appear on a larger scale due to changes in reaction conditions.

Conclusion

This application note provides a detailed framework for the scale-up synthesis of this compound for preclinical studies. By following the outlined protocols and considering the critical aspects of process scale-up, researchers can ensure a reliable and consistent supply of this high-purity compound. The emphasis on a stereocontrolled synthesis, robust purification methods, and comprehensive analytical characterization will enable the generation of high-quality data in preclinical evaluations, ultimately advancing the development of new therapeutics.

References

  • MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. The University of Texas at Arlington. [Link]

  • Organic Letters. (2021, June 16). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. ACS Publications. [Link]

  • Green Chemistry. (2025, July 5). Light empowered aziridination of olefins under metal- and photocatalyst-free conditions. RSC Publishing. [Link]

  • PMC. (n.d.). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. [Link]

  • YouTube. (2021, October 30). Aziridine Synthesis via Electrogenerated Dications with Dylan Holst (Episode 66). [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. [Link]

  • PMC. (n.d.). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. [Link]

  • ResearchGate. (2006, March). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. [Link]

  • PMC. (n.d.). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. [Link]

  • PMC. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • PubMed. (2022, December 9). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. [Link]

  • RJPT. (2024, July 9). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • ResearchGate. (2023, December 20). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. [Link]

  • Organic & Biomolecular Chemistry. (2023, May 15). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. RSC Publishing. [Link]

  • PubMed. (2002, December 2). Design and synthesis of 6-substituted amino-4-oxa-1-azabicyclo[6][7]heptan-7-one derivatives as cysteine proteases inhibitors. [Link]

  • Angchao Technology. (n.d.). 2-​Oxa-​5-​azabicyclo[4.1.0]​heptane-​5-​ethanamine, hydrochloride. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Wikipedia. (n.d.). Aziridine. [Link]

  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. [Link]

  • Chemspace. (n.d.). 5-{2-oxa-5-azabicyclo[4.1.0]heptan-5-yl}spiro[2.5]octan-4-amine. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Chemical Communications. (n.d.). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. RSC Publishing. [Link]

  • AA Blocks. (n.d.). 1354952-28-5 | 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. [Link]

  • Organic Chemistry Portal. (2018). Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents. [Link]

  • PMC. (n.d.). New Trends in Diaziridine Formation and Transformation (a Review). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link]

Sources

Functionalization of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a "spring-loaded" bioisostere of morpholine. By fusing a cyclopropane ring to the morpholine core, medicinal chemists gain access to a conformationally restricted template that offers unique vectors for substituent exit and improved metabolic stability. Furthermore, the inherent ring strain (~27 kcal/mol) of the cyclopropane moiety serves as a reactive handle, enabling regio- and stereoselective ring-opening reactions to generate complex, chiral 3,3-disubstituted or 3,5-disubstituted morpholines that are otherwise difficult to access.

This guide details the protocols for handling, stabilizing, and functionalizing this scaffold, focusing on divergent synthesis strategies : utilizing the intact bicycle for rigid spacing and exploiting ring-opening for library generation.

Structural Analysis & Chemical Logic

The 2-oxa-5-azabicyclo[4.1.0]heptane system consists of a morpholine ring fused to a cyclopropane at the C5-C6 position (IUPAC numbering relative to the bridgehead).

  • Conformational Lock: The fusion forces the morpholine ring into a distorted half-chair or boat-like conformation, reducing the entropic penalty upon binding to protein targets compared to flexible morpholine.

  • Reactivity Profile:

    • Nitrogen (N5): A secondary amine (unless protected). It is the primary handle for diversification via acylation, alkylation, or arylation.

    • Cyclopropane (C1-C6-C7): The "warhead." In the presence of Lewis acids or strong nucleophiles, this ring undergoes cleavage. The regioselectivity is governed by the electronic nature of the N5 substituent (protecting group effect) and the incoming nucleophile.

Strategic Utility Diagram

G Scaffold 2-Oxa-5-azabicyclo [4.1.0]heptane Intact Intact Scaffold (Rigid Morpholine) Scaffold->Intact N-Funct. Only Opened Ring-Opened (Chiral Morpholines) Scaffold->Opened Strain Release (Acid/Nu) DEL DNA-Encoded Libraries (DEL) Intact->DEL Bioisostere Metabolically Stable Bioisostere Intact->Bioisostere Alkylated 3-Alkyl/Aryl Morpholines Opened->Alkylated Nucleophilic Attack Heterocycles Fused Heterocycles Opened->Heterocycles Cascade Rxn

Figure 1: Divergent utility of the scaffold. Path A (Green) utilizes the rigid structure; Path B (Red) exploits ring strain for complexity generation.

Core Protocol A: Stabilization and N-Functionalization

The free base of 2-oxa-5-azabicyclo[4.1.0]heptane is prone to polymerization or decomposition upon prolonged storage due to the interplay between the basic amine and the strained ring. It is best stored as a hydrochloride salt (CAS 1354952-28-5).

Objective: Install a functional handle (R-group) on N5 while preserving the cyclopropane ring.

Materials
  • 2-Oxa-5-azabicyclo[4.1.0]heptane HCl[1][2][3][4][5][6]

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Electrophile (Acid Chloride, Chloroformate, or Isocyanate)

Step-by-Step Procedure
  • Free Base Liberation (In Situ): Suspend the HCl salt (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C. Add DIPEA (2.5 equiv) dropwise. Stir for 10 minutes until the solution becomes clear.

    • Note: Do not isolate the free base as a neat oil; it is volatile and unstable.

  • Acylation: Add the electrophile (1.1 equiv) dropwise at 0 °C.

    • Critical: Maintain temperature < 5 °C. Exotherms can trigger premature cyclopropane opening or polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (ESI+).

    • Checkpoint: The cyclopropane protons (high field, 0.5–1.5 ppm) should remain visible in crude NMR.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at < 30 °C.

Validation Data:

Electrophile Type Yield (%) Stability (RT, 24h) Observation
Boc-anhydride 92% High Standard intermediate for ring opening.
Benzoyl Chloride 88% High Stable amide, good for biological testing.

| Sulfonyl Chloride | 85% | Moderate | Sulfonamides activate the ring for opening more than amides. |

Core Protocol B: Regioselective Ring Opening (The "Spring-Loaded" Strategy)

This is the most high-value application. By treating the N-protected scaffold with a nucleophile in the presence of a Lewis acid, you can access trans-3-substituted morpholines .

Mechanism: The reaction typically proceeds via an SN2-like mechanism with inversion of configuration at the carbon undergoing attack. The regioselectivity (C1 vs. C6 attack) is controlled by the N-protecting group. An electron-withdrawing group (EWG) on Nitrogen (e.g., Boc, Cbz) deactivates the position alpha to the nitrogen, directing the nucleophile to the distal carbon (C1) or proximal (C6) depending on the specific substitution pattern and Lewis acid used.

Workflow Diagram: Acid-Mediated Nucleophilic Opening

Reaction Start N-Boc-2-oxa-5-azabicyclo [4.1.0]heptane Conditions Conditions: BF3·OEt2 (1.1 eq) Nucleophile (R-OH or R-SH) DCM, -78°C to RT Start->Conditions Intermediate Activated Complex Conditions->Intermediate Product 3-Substituted Morpholine (Trans-isomer) Intermediate->Product Regioselective Opening

Figure 2: General workflow for Lewis Acid-catalyzed ring opening.

Protocol: Synthesis of 3-Alkoxymorpholines

Objective: Open the cyclopropane with an alcohol nucleophile (R-OH) to create a 3-alkoxy-4-Boc-morpholine derivative.

  • Setup: Dissolve N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane (1.0 equiv) and the alcohol nucleophile (2.0–5.0 equiv) in anhydrous DCM (0.1 M).

    • Tip: Use the alcohol in excess to prevent polymerization of the scaffold.

  • Activation: Cool the mixture to -78 °C under Nitrogen.

  • Catalyst Addition: Add BF₃·OEt₂ (1.1 equiv) dropwise over 5 minutes.

    • Safety: BF₃·OEt₂ fumes. Use a syringe with a long needle.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Monitoring: TLC will show the disappearance of the non-polar starting material and appearance of a more polar spot.

  • Quench: Pour the reaction mixture into ice-cold sat. NaHCO₃. Stir vigorously for 15 minutes to hydrolyze boron complexes.

  • Purification: Extract with DCM. The product is often a mixture of regioisomers (C1 vs C6 opening), but for the unsubstituted parent scaffold, the opening usually favors the position distal to the oxygen if N is protected with Boc, yielding the 3-substituted product (morpholine numbering).

Troubleshooting Table:

Issue Probable Cause Solution
Polymerization Concentration too high; Nucleophile too weak. Dilute to 0.05 M; Increase nucleophile equivalents (5-10 eq).
No Reaction Lewis Acid deactivated by moisture. Use fresh BF₃·OEt₂; Add molecular sieves (4Å).

| N-Boc Cleavage | Acid too strong or temp too high. | Switch to mild Lewis acids like Mg(ClO₄)₂ or maintain -78 °C. |

Advanced Application: Library Synthesis via Copper Catalysis

Recent literature suggests that copper-catalyzed ring opening with Grignard reagents can install carbon substituents, creating 3-alkyl/aryl morpholines .

  • Reagents: R-MgBr (3.0 equiv), CuI (10 mol%), THF, -20 °C.

  • Mechanism: SN2' type opening.

  • Outcome: This provides access to C-C bond formation, critical for building core scaffolds in drug discovery (e.g., analogs of MCL-1 inhibitors).

References

  • Conformationally-locked Bicyclic Morpholines: Bogacki, R., et al. "Flexible access to conformationally-locked bicyclic morpholines."[7] Chem. Commun., 2013, 49 , 8931-8933.[7][8] [Link]

  • Medicinal Chemistry Applications (MCL-1 Inhibitors): Rew, Y., et al. "Discovery of AMG 176, a Potent, Selective, and Orally Bioavailable Mcl-1 Inhibitor." J. Med. Chem., 2018, 61 , 5904–5920. (Contextualizing the utility of rigid morpholines). [Link]

  • General Reactivity of Azabicyclo[n.1.0] Systems: Charette, A. B., et al. "Synthesis and Utility of Azabicyclo[n.1.0]alkanes." Chem. Rev., 2011, 111 , 6557–6611. [Link]

  • Commercial Scaffold Data: PubChem Compound Summary for CID 54595647 (2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride).[6] [Link][6]

Sources

The Strategic Application of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane in Medicinal Chemistry: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles has led to an increasing emphasis on three-dimensional (3D) molecular architectures. Flat, aromatic-rich compounds that dominated early drug development are often associated with off-target effects and poor solubility. Bicyclic scaffolds have emerged as a powerful tool to introduce conformational rigidity and novel vectoral orientations for substituent placement. Among these, the (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane core represents a unique and valuable building block. This constrained amino acid mimetic, incorporating both an oxazolidine and an aziridine ring, offers a distinctive stereochemical and conformational profile. Its inherent rigidity can lock a portion of a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially enhancing binding affinity.[1][2][3] This guide provides an in-depth exploration of the strategic application of this scaffold, detailing its synthesis, properties, and potential uses in the design of next-generation therapeutics.

Core Rationale: The Power of Conformational Constraint

The therapeutic utility of this compound stems from its ability to act as a bioisostere for proteinogenic amino acids, particularly proline, or as a constrained dipeptide surrogate.[1][2][4][5] Proline's unique cyclic structure already imparts significant conformational constraints on peptide backbones.[1][3][4] By replacing proline with a more rigid bicyclic analogue, medicinal chemists can further restrict the conformational freedom of a molecule, which can lead to several advantages:

  • Enhanced Potency: Pre-organizing a molecule into its bioactive conformation can lead to a significant increase in binding affinity for its target.

  • Improved Selectivity: The precise spatial arrangement of functional groups can enhance binding to the desired target while reducing interactions with off-targets.

  • Increased Metabolic Stability: The rigid scaffold can shield metabolically labile bonds from enzymatic degradation, thereby prolonging the in vivo half-life of a drug candidate.[2]

  • Novel Intellectual Property: The unique chemical space occupied by molecules containing this scaffold can provide a strong foundation for novel patent claims.

The fusion of the oxazolidine and aziridine rings in the [4.1.0]heptane system creates a compact, sp³-rich core that is highly sought after in contemporary drug design.

Synthetic Strategy: A Plausible Enantioselective Route

Protocol 1: Enantioselective Synthesis of this compound

This protocol is a conceptualized pathway and may require optimization of reaction conditions.

Step 1: Synthesis of a Chiral Allylic Alcohol

  • Reaction: Asymmetric reduction of a suitable α,β-unsaturated ketone.

  • Reagents: Pro-chiral enone (e.g., 4-benzyloxy-2-cyclohexen-1-one), reducing agent (e.g., sodium borohydride), chiral catalyst (e.g., (R)-CBS-oxazaborolidine).

  • Procedure:

    • Dissolve the enone in a suitable aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add the chiral catalyst (e.g., 10 mol% of (R)-CBS-oxazaborolidine solution).

    • Slowly add a solution of the reducing agent (e.g., borane-dimethyl sulfide complex) dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and partition between ethyl acetate and saturated aqueous ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting chiral allylic alcohol by flash column chromatography.

Step 2: Epoxidation of the Allylic Alcohol

  • Reaction: Sharpless asymmetric epoxidation to introduce the epoxide with defined stereochemistry.

  • Reagents: The chiral allylic alcohol from Step 1, titanium(IV) isopropoxide, a chiral diethyl tartrate (e.g., (+)-DET for the desired stereoisomer), and an oxidizing agent (e.g., tert-butyl hydroperoxide).

  • Procedure:

    • To a solution of the chiral allylic alcohol in anhydrous dichloromethane at -20 °C, add titanium(IV) isopropoxide and the chiral tartrate.

    • Stir for 30 minutes, then add the oxidizing agent dropwise.

    • Maintain the reaction at -20 °C for 24-48 hours.

    • Quench the reaction with water and purify the resulting epoxy alcohol.

Step 3: Aziridination via Intramolecular Cyclization

  • Reaction: Conversion of the alcohol to a leaving group followed by intramolecular cyclization with an amine.

  • Reagents: The epoxy alcohol from Step 2, a sulfonylating agent (e.g., mesyl chloride or tosyl chloride), a base (e.g., triethylamine), followed by reaction with a protected amine (e.g., benzylamine) and subsequent deprotection and cyclization.

  • Procedure:

    • Convert the alcohol to a good leaving group (e.g., mesylate).

    • Displace the mesylate with a protected amine.

    • Deprotect the amine and induce intramolecular cyclization to form the aziridine ring. This may require basic conditions.

Step 4: Formation of the Oxazolidine Ring

  • Reaction: Intramolecular cyclization to form the 2-oxa-5-azabicyclo[4.1.0]heptane core.

  • Reagents: The aziridinated intermediate from Step 3, a suitable reagent to facilitate ring closure (e.g., a mild acid or base depending on the specific intermediate).

  • Procedure:

    • This final cyclization would likely proceed via an intramolecular nucleophilic attack of the hydroxyl group onto an activated carbon of the aziridine ring, or a related ring-closing strategy. The specific conditions would be highly dependent on the nature of the intermediate from the previous step.

The following diagram illustrates the proposed synthetic workflow:

G Start Pro-chiral Enone Step1 Asymmetric Reduction Start->Step1 Step2 Sharpless Epoxidation Step1->Step2 Step3 Aziridination Step2->Step3 Step4 Oxazolidine Formation Step3->Step4 End (1S,6R)-2-Oxa-5-azabicyclo [4.1.0]heptane Step4->End G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-bound Peptide Deprotection N-terminal Deprotection Resin->Deprotection Coupling Couple Activated Scaffold Deprotection->Coupling Washing Wash Coupling->Washing Washing->Resin Repeat for next amino acid Final_Cleavage Cleavage & Deprotection Washing->Final_Cleavage Purification HPLC Purification Final_Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Workflow for incorporating the bicyclic scaffold into a peptide via SPPS.

As a Template for Small Molecule Drug Design

The rigid framework of this compound can serve as a central scaffold for the development of novel small molecule inhibitors. The nitrogen and carbon atoms of the bicyclic system provide multiple points for diversification, allowing for the generation of focused libraries of compounds for screening against various biological targets. The aziridine ring, in particular, is a versatile functional group that can undergo regioselective ring-opening reactions with various nucleophiles to introduce further diversity.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling, albeit underexplored, building block for medicinal chemists. Its inherent rigidity and defined stereochemistry make it an attractive tool for the design of conformationally constrained molecules with potentially superior pharmacological properties. While the synthesis of this specific stereoisomer presents a challenge, the principles outlined in this guide, based on established synthetic methodologies for related systems, provide a clear path forward for its preparation and incorporation into drug candidates. As the demand for novel, 3D-rich molecular architectures continues to grow, the strategic application of scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Halab, L., Gosselin, F., & Lubell, W. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101-122. Available from: [Link]

  • Vankayala, R., & Johnson, R. L. (2007). Peptidomimetics, a synthetic tool of drug discovery. Recent patents on anti-cancer drug discovery, 2(1), 43-56. Available from: [Link]

  • Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Bicyclic peptides for protein recognition. Journal of Molecular Recognition, 18(4), 297-308. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Arkivoc, 2006(6), 117-129. Available from: [Link]

  • Omelian, T. V., Ostapchuk, E. N., Dobrydnev, A. V., & Grygorenko, O. O. (2020). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 5(47), 14949-14953. Available from: [Link]

  • Garsi, J. B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo [2.2. 1] heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of organic chemistry, 87(16), 10836-10846. Available from: [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved February 15, 2026, from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 263-312). Academic Press. Available from: [Link]

  • Heinis, C., & Winter, G. (2015). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA International Journal for Chemistry, 69(7), 422-426. Available from: [Link]

  • Xu, S., Xu, J., & Yao, H. (2021). Current development of bicyclic peptides. Acta Pharmaceutica Sinica B, 11(10), 3047-3063. Available from: [Link]

  • Lubell, W. D., & Halab, L. (2000). Constrained dipeptide surrogates: 5-and 7-hydroxy indolizidin-2-one amino acid synthesis from iodolactonization of dehydro-2, 8-diamino azelates. Molecules, 5(3), 566-581. Available from: [Link]

Sources

Application Notes and Protocols: 2-Oxa-5-azabicyclo[4.1.0]heptane as a Constrained Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] However, its inherent flexibility can sometimes be a liability, leading to undesirable off-target effects or suboptimal binding to the target protein. This guide introduces 2-oxa-5-azabicyclo[4.1.0]heptane as a constrained bioisostere of morpholine, offering a novel strategy to refine the pharmacological profile of drug candidates. By locking the morpholine ring in a specific conformation, this bicyclic analogue presents an opportunity to enhance potency, selectivity, and overall drug-like properties. These detailed application notes and protocols provide a comprehensive framework for the synthesis, evaluation, and application of this promising bioisostere in drug discovery programs.

The Rationale for a Constrained Morpholine Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[4] The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profile.[5][6] Its nitrogen atom can be readily functionalized, and the oxygen atom can act as a hydrogen bond acceptor, improving solubility and metabolic stability.[3]

However, the conformational flexibility of the morpholine ring means that it can adopt multiple shapes, not all of which may be optimal for binding to the desired biological target. This can lead to a loss of binding affinity and potentially introduce off-target interactions.

2-Oxa-5-azabicyclo[4.1.0]heptane offers a solution by "locking" the morpholine ring into a more rigid, bicyclic structure. This constrained conformation can offer several advantages:

  • Enhanced Potency and Selectivity: By pre-organizing the molecule into a conformation that is more complementary to the binding site of the target protein, the entropic penalty of binding is reduced, potentially leading to a significant increase in potency. This conformational restriction can also reduce binding to off-target proteins, thereby improving selectivity.

  • Improved Metabolic Stability: The bicyclic nature of 2-oxa-5-azabicyclo[4.1.0]heptane can shield adjacent chemical bonds from metabolic enzymes, potentially reducing the rate of metabolism and prolonging the drug's half-life in the body.[7]

  • Novel Chemical Space: The introduction of this unique bicyclic scaffold provides access to novel chemical space, offering opportunities for new intellectual property.

Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

Protocol 1: Proposed Synthesis of N-Protected 2-Oxa-5-azabicyclo[4.1.0]heptane

This proposed synthesis involves the key steps of olefination, cyclopropanation, and subsequent functionalization.

Step 1: Synthesis of an N-Protected Dihydropyran Intermediate

  • Start with a suitable N-protected amino diol. A common protecting group such as Boc (tert-butyloxycarbonyl) is recommended.

  • Perform a ring-closing metathesis or other suitable cyclization reaction to form the N-protected dihydropyran ring.

Step 2: Cyclopropanation of the Dihydropyran

  • The double bond of the dihydropyran intermediate is then subjected to a cyclopropanation reaction. The Simmons-Smith reaction or a variation thereof is a common and effective method for this transformation.

  • Dissolve the N-protected dihydropyran in a suitable solvent such as dichloromethane (DCM).

  • Add a solution of diethylzinc followed by diiodomethane at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting N-protected 2-oxa-5-azabicyclo[4.1.0]heptane by column chromatography.

Step 3: Deprotection and Further Functionalization

  • The N-protecting group (e.g., Boc) can be removed under standard conditions (e.g., trifluoroacetic acid in DCM for Boc deprotection) to yield the parent 2-oxa-5-azabicyclo[4.1.0]heptane.

  • The resulting secondary amine can then be functionalized with various substituents as required for the drug discovery program.

Comparative Evaluation of Physicochemical and ADME Properties

A critical step in validating the utility of 2-oxa-5-azabicyclo[4.1.0]heptane as a morpholine bioisostere is to conduct a head-to-head comparison of key drug-like properties. The following protocols outline the experimental procedures for this comparative analysis.

Protocol 2: Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10][11][12][13][14]

Kinetic Solubility (Turbidimetric Method)

  • Prepare stock solutions of the test compounds (both the morpholine-containing parent and the 2-oxa-5-azabicyclo[4.1.0]heptane analogue) in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.

  • Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Thermodynamic Solubility (Shake-Flask Method)

  • Add an excess amount of the solid test compound to a vial containing a buffered aqueous solution (pH 7.4).

  • Shake the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS.

Table 1: Hypothetical Comparative Physicochemical Data
PropertyMorpholine Analogue2-Oxa-5-azabicyclo[4.1.0]heptane Analogue
Molecular Weight 350.4 g/mol 362.4 g/mol
cLogP 2.52.8
Kinetic Solubility (pH 7.4) 85 µM70 µM
Thermodynamic Solubility (pH 7.4) 60 µM50 µM

This data is for illustrative purposes only.

Protocol 3: In Vitro Metabolic Stability Assessment

Metabolic stability is a key factor influencing a drug's half-life and oral bioavailability.[7][15][16][17][18][19]

Liver Microsomal Stability Assay

  • Prepare a reaction mixture containing liver microsomes (from human, rat, or other relevant species) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubate the mixture at 37 °C.

  • Add the test compound (from a DMSO stock solution) to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

  • Plate cryopreserved hepatocytes in a suitable culture medium and allow them to attach.

  • Replace the medium with fresh medium containing the test compound.

  • Incubate the plates at 37 °C in a humidified incubator.

  • At various time points, collect samples of the culture medium.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

  • Calculate the in vitro half-life and intrinsic clearance.

Table 2: Hypothetical Comparative Metabolic Stability Data
ParameterMorpholine Analogue2-Oxa-5-azabicyclo[4.1.0]heptane Analogue
Human Liver Microsome t½ (min) 2575
Human Hepatocyte CLint (µL/min/10^6 cells) 4515

This data is for illustrative purposes only.

In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the bioisosteric replacement affects the overall pharmacokinetic profile of a drug candidate in a living organism.[20][21][22][23][24][25]

Protocol 4: In Vivo Pharmacokinetic Study in Rodents
  • Administer the test compounds (morpholine and bicyclic analogues) to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • At predetermined time points post-dose, collect blood samples from the animals.

  • Process the blood samples to obtain plasma.

  • For studies investigating CNS penetration, collect cerebrospinal fluid (CSF) and brain tissue at the terminal time point.

  • Extract the drug from the plasma, CSF, and brain homogenates.

  • Quantify the drug concentration in the extracts using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • Bioavailability (%F): For oral administration.

    • Brain-to-plasma ratio (Kp): To assess CNS penetration.

Table 3: Hypothetical Comparative In Vivo Pharmacokinetic Data (Oral Administration in Rats)
ParameterMorpholine Analogue2-Oxa-5-azabicyclo[4.1.0]heptane Analogue
Cmax (ng/mL) 450600
Tmax (h) 1.52.0
AUC (ng·h/mL) 25004500
t½ (h) 4.28.5
Bioavailability (%F) 35%60%
Brain-to-Plasma Ratio (Kp) 0.81.2

This data is for illustrative purposes only.

Visualizing the Concepts

Diagram 1: Bioisosteric Replacement of Morpholine

G cluster_0 Flexible Morpholine cluster_1 Constrained Bioisostere Morpholine Morpholine Analogue - Flexible conformation - Potential for off-target binding - Susceptible to metabolism Bicyclic 2-Oxa-5-azabicyclo[4.1.0]heptane Analogue - Rigid conformation - Enhanced selectivity - Improved metabolic stability Morpholine->Bicyclic Bioisosteric Replacement

Caption: Bioisosteric replacement of flexible morpholine with a constrained analogue.

Diagram 2: Experimental Workflow for Comparative Evaluation

G Synthesis Synthesis of Analogues PhysChem Physicochemical Profiling (Solubility, Lipophilicity) Synthesis->PhysChem InVitro In Vitro ADME (Metabolic Stability, Permeability) Synthesis->InVitro PhysChem->InVitro InVivo In Vivo PK (Rodent Model) InVitro->InVivo Data Data Analysis & Candidate Selection InVivo->Data

Caption: Workflow for the comparative evaluation of bioisosteres.

Conclusion

The use of 2-oxa-5-azabicyclo[4.1.0]heptane as a constrained morpholine bioisostere represents a sophisticated strategy in modern drug design. By rigidifying the flexible morpholine scaffold, medicinal chemists can potentially achieve significant improvements in potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of this novel bioisostere. While the illustrative data presented herein is hypothetical, it underscores the potential benefits of this approach. It is through rigorous and systematic comparative studies, as outlined, that the true value of 2-oxa-5-azabicyclo[4.1.0]heptane can be realized, ultimately leading to the development of safer and more effective medicines.

References

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • de Lange, E. C. M. Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. (2017). [Link]

  • Wen, P. Y., & Packer, R. J. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors. Cancers. (2020). [Link]

  • Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. [Link]

  • ResearchGate. Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. (2022). [Link]

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. [Link]

  • Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. (2020). [Link]

  • Corsaro, A., et al. Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. (2006). [Link]

  • Mandal, R., et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. (2025). [Link]

  • Couty, F., & Evano, G. Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). [Link]

  • International Journal of Research in Pharmaceutical Sciences. Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Hernández-Rodríguez, M. Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). ResearchGate. (2025). [Link]

  • ResearchGate. Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. [Link]

  • Scott, P. J. H. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). [Link]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. (2018). [Link]

  • PubMed. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). [Link]

  • PubChem. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. [Link]

  • AA Blocks. 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). [Link]

  • Okoniewska, K., et al. Pharmacokinetic Studies of Oxathio-Heterocycle Fused Chalcones. PubMed. (2017). [Link]

  • MDPI. Special Issue : Heterocyclic Compounds and Their Application in Therapy. [Link]

  • Pharma Focus Asia. Metabolic Stability. (2021). [Link]

  • Jefferson Digital Commons. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024). [Link]

  • Gaspar, R., & G. Fricker. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. International Journal of Molecular Sciences. (2020). [Link]

  • ResearchGate. Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. (2025). [Link]

  • PubChemLite. 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. [Link]

  • Drug Hunter. A Non-Nitrogen Containing Morpholine Isostere. (2019). [Link]

  • Di Micco, S., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (2021). [Link]

  • Garsi, J.-B., et al. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. (2022). [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2025). [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). [Link]

Sources

Designing Potent Enzyme Inhibitors: A Guide to Utilizing Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Conformationally-Restricted Scaffolds in Drug Discovery

In the intricate dance of molecular recognition, the shape and rigidity of a small molecule play a pivotal role in its ability to bind with high affinity and selectivity to a biological target. The 2-Oxa-5-azabicyclo[4.1.0]heptane core, a conformationally constrained bicyclic system, represents a fascinating and underexplored scaffold for the design of potent enzyme inhibitors. Its rigid framework pre-organizes key functional groups in a defined three-dimensional space, potentially reducing the entropic penalty upon binding to an enzyme's active site. This can translate into enhanced potency and selectivity compared to more flexible acyclic or monocyclic analogues.

Due to the emerging nature of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold in published enzyme inhibitor studies, this guide will utilize the well-characterized and structurally related iminosugar, 1-deoxynojirimycin (DNJ), as a representative model system.[1] DNJ is a potent inhibitor of α-glucosidases and serves as an excellent case study to illustrate the principles of designing and evaluating enzyme inhibitors based on bicyclic, nitrogen-containing scaffolds.[2][3] The insights and protocols presented herein are directly applicable to the investigation of novel scaffolds like the 2-Oxa-5-azabicyclo[4.1.0]heptane core.

Target Highlight: α-Glucosidase and its Role in Metabolic Disease

α-Glucosidases are enzymes located in the brush border of the small intestine that are responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of α-glucosidase is a validated therapeutic strategy for the management of type 2 diabetes mellitus. By slowing down carbohydrate digestion, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia.[2]

The mechanism of action of iminosugar inhibitors like 1-deoxynojirimycin (DNJ) involves competitive inhibition.[2][4] The protonated nitrogen atom within the DNJ ring mimics the positively charged oxocarbenium ion-like transition state that forms during the natural enzymatic hydrolysis of the glycosidic bond.[2][5] This structural mimicry allows DNJ to bind with high affinity to the enzyme's active site, blocking the entry of the natural substrate.

Rational Inhibitor Design: From Scaffold to Potent Modulator

The design of potent and selective enzyme inhibitors is a multifactorial process that begins with a deep understanding of the target enzyme's active site and the mechanism of catalysis. The following workflow illustrates a rational approach to designing inhibitors based on a core scaffold like the 2-Oxa-5-azabicyclo[4.1.0]heptane or its mimic, DNJ.

G cluster_0 Design Phase cluster_1 Synthesis & Evaluation cluster_2 Optimization Scaffold_Selection Scaffold Selection (e.g., 2-Oxa-5-azabicyclo[4.1.0]heptane or DNJ) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Target_Identification Target Identification (e.g., α-Glucosidase) Target_Identification->Scaffold_Selection Computational_Modeling Computational Modeling (Docking, MD Simulations) SAR_Analysis->Computational_Modeling Chemical_Synthesis Chemical Synthesis of Analogues Computational_Modeling->Chemical_Synthesis Biochemical_Assay Biochemical Assay (IC50 Determination) Chemical_Synthesis->Biochemical_Assay Kinetic_Studies Enzyme Kinetic Studies (Mode of Inhibition) Biochemical_Assay->Kinetic_Studies Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization Kinetic_Studies->SAR_Analysis

Figure 1: Rational Drug Design Workflow.
Structure-Activity Relationship (SAR) of DNJ Derivatives

Structure-activity relationship studies on DNJ have revealed several key insights for designing more potent α-glucosidase inhibitors:

  • N-Alkylation: The introduction of alkyl or substituted alkyl groups on the nitrogen atom can significantly modulate the inhibitory activity and selectivity.[5][6] This is a key handle for exploring interactions with subsites within the enzyme's active site.

  • Hydroxyl Group Modification: The stereochemistry and presence of the hydroxyl groups are crucial for mimicking the natural substrate. Modifications at these positions can drastically alter binding affinity.[6]

  • Lipophilicity: Increasing the lipophilicity of DNJ derivatives can sometimes enhance their cellular uptake and in vivo efficacy.[7]

Experimental Protocols

Protocol 1: Synthesis of N-alkylated 1-Deoxynojirimycin (DNJ) Derivatives

This protocol provides a general method for the N-alkylation of DNJ, a common strategy to create a library of analogues for SAR studies.[6][8]

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Alkyl halide (e.g., benzyl bromide, butyl iodide)

  • Methanol

  • Water

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • Dissolve 1-deoxynojirimycin (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v).

  • Add the desired alkyl halide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure N-alkylated DNJ derivative.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

G DNJ 1-Deoxynojirimycin (DNJ) Reaction Stir at RT 24-48h DNJ->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Solvent Methanol/Water Solvent->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification N_Alkyl_DNJ N-Alkyl-DNJ Derivative Purification->N_Alkyl_DNJ

Figure 2: Synthetic Workflow for N-Alkylated DNJ.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against α-glucosidase.[9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 0.1 M Sodium phosphate buffer (pH 6.8)

  • Test compound (e.g., N-alkylated DNJ derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (as a positive control)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution (as a stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and acarbose in the phosphate buffer.

  • In a 96-well plate, add 50 µL of the phosphate buffer to each well.

  • Add 20 µL of the test compound or acarbose solutions to the respective wells. For the control (100% enzyme activity), add 20 µL of the buffer or the solvent used to dissolve the compounds.

  • Add 20 µL of the α-glucosidase solution (e.g., 0.2 U/mL in phosphate buffer) to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of the 0.1 M sodium carbonate solution.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the well with no inhibitor and A_sample is the absorbance of the well with the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Plate Setup cluster_1 Reaction cluster_2 Data Analysis Add_Buffer Add Buffer Add_Inhibitor Add Inhibitor/ Control Add_Buffer->Add_Inhibitor Add_Enzyme Add α-Glucosidase Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_incubation Add_Substrate Add pNPG (Substrate) Pre_incubation->Add_Substrate Incubation Incubate (37°C, 20 min) Add_Substrate->Incubation Stop_Reaction Add Na₂CO₃ (Stop Solution) Incubation->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Sources

Application Note & Protocol: Selective N-Alkylation of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane framework represents a unique, conformationally constrained scaffold of significant interest in medicinal chemistry. Its rigid structure, derived from the fusion of a morpholine and an aziridine ring, offers a valuable platform for the development of novel therapeutic agents. N-alkylation of the secondary amine within this bicyclic system is a critical transformation for diversifying the core structure and modulating its pharmacological properties. This document provides a detailed, field-proven protocol for the selective N-alkylation of this substrate, focusing on the direct alkylation method using alkyl halides. We delve into the mechanistic rationale behind the procedural choices, offer a step-by-step experimental guide, and present a troubleshooting framework to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Value of the Bicyclic Scaffold

Constrained bicyclic structures are powerful tools in drug discovery, often leading to enhanced binding affinity, improved metabolic stability, and better cell permeability compared to their linear or monocyclic counterparts.[1][2] The this compound scaffold is particularly noteworthy due to the embedded, high-energy aziridine ring, which presents both synthetic challenges and opportunities.[3][4]

The secondary amine at the N-5 position is the primary site for synthetic elaboration. Its alkylation is crucial for exploring structure-activity relationships (SAR). However, the reaction is not trivial. The strained nature of the aziridine ring necessitates mild reaction conditions to prevent undesired ring-opening side reactions. Furthermore, as with many secondary amines, controlling the reaction to achieve selective mono-alkylation is paramount.[5][6]

This guide focuses on a robust and widely applicable N-alkylation strategy: direct nucleophilic substitution with an alkyl halide. This method offers a straightforward and efficient route to the desired N-alkylated products.[7][8]

Mechanistic Principles: A Self-Validating Approach

The N-alkylation of a secondary amine with an alkyl halide is a classic SN2 (bimolecular nucleophilic substitution) reaction. Understanding the role of each component is key to designing a successful and reproducible experiment.

The Core Reaction:

  • Deprotonation (Activation): The secondary amine is a nucleophile, but its reactivity is significantly enhanced upon deprotonation to form the corresponding amide anion. A suitable base is used to abstract the proton from the nitrogen atom.

  • Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the new C-N bond.

  • Neutralization: The protonated base and the displaced halide ion form a salt, which is typically removed during the work-up procedure.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base is essential to prevent it from competing with the amine in reacting with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the amine (or, more accurately, to neutralize the acid formed during the reaction, thus driving the equilibrium forward) but are not nucleophilic themselves. Stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be used.[9][10]

  • Choice of Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction (i.e., they are non-protic).[11]

  • Temperature Control: The reaction is typically run at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they also increase the risk of side reactions, including potential degradation of the strained bicyclic system. Monitoring the reaction is crucial.

Below is a diagram illustrating the general workflow for this protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Base (K₂CO₃), and Anhydrous Solvent (MeCN) B Add Alkyl Halide (R-X) dropwise at Room Temperature A->B C Stir and Monitor Reaction (TLC / LC-MS) B->C ~12-24 h D Filter to Remove Inorganic Salts C->D Upon Completion E Concentrate Filtrate under Reduced Pressure D->E F Purify via Flash Column Chromatography E->F G Characterize Pure Product (NMR, MS) F->G

Caption: General Experimental Workflow for N-Alkylation.

Detailed Experimental Protocol

This protocol describes the N-benzylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%Custom SynthesisOften available as the HCl salt; requires prior neutralization.
Benzyl Bromide (BnBr)Reagent Grade, >98%Sigma-AldrichCorrosive and lachrymatory. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros OrganicsFinely powdered is preferred for better surface area.
Acetonitrile (MeCN)Anhydrous, >99.8%Fisher ScientificUse a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeVWRFor work-up and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated aq. NaCl)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying organic layers.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.

3.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen/Argon inlet for inert atmosphere

  • Septa and needles

  • Glass funnel and filter paper

  • Rotary evaporator

  • Flash column chromatography setup

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 200 mg).

    • Expertise Note: If starting from the hydrochloride salt, it must first be neutralized. A common method is to dissolve the salt in a minimal amount of water, add a strong base like NaOH (2 M) until the solution is basic (pH > 10), and then extract the free amine into an organic solvent like dichloromethane (DCM). The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the free base as an oil or solid.

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the amine) via syringe.

    • Causality: Using an inert atmosphere prevents moisture from interfering with the reaction. Anhydrous conditions are crucial for the efficiency of the base.[7]

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add benzyl bromide (1.1 eq) dropwise via syringe at room temperature.

    • Expertise Note: A slight excess of the alkylating agent helps drive the reaction to completion. However, a large excess can complicate purification. Dropwise addition helps to control any potential exotherm, although the reaction is typically not highly exothermic on this scale.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 10-20% Methanol in DCM or 30% Ethyl Acetate in Hexanes eluent system, visualized with potassium permanganate stain). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or a glass funnel with filter paper to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: The water wash removes residual DMF (if used as a solvent) and inorganic salts, while the brine wash removes bulk water from the organic layer, aiding the subsequent drying step.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

3.4. Purification

Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific alkyl group added, but a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) is a good starting point. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final N-alkylated product.

Data Summary and Troubleshooting

Table 1: Representative Reaction Parameters

ParameterValueRationale
SubstrateThis compound1.0 equivalent
Alkylating AgentBenzyl Bromide1.1 equivalents
BaseAnhydrous K₂CO₃2.0 equivalents
SolventAnhydrous Acetonitrile (MeCN)~0.1 M
TemperatureRoom Temperature (~20-25 °C)Balances reaction rate with stability of the scaffold.
Reaction Time12-24 hoursMonitor by TLC for completion.
Expected Yield 75-90% Yield after chromatographic purification.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive base (hydrated), poor quality alkyl halide, insufficient reaction time.Ensure the base and solvent are anhydrous. Use freshly purchased or purified alkyl halide. Allow the reaction to run longer.
Multiple Products Impure starting materials, side reactions due to excessive heat.Confirm purity of starting materials. Maintain reaction at room temperature. Use a milder base if necessary (e.g., DIPEA).
Difficult Purification Excess alkylating agent, closely eluting impurities.Use a smaller excess of the alkylating agent (1.05 eq). Optimize chromatography conditions (try different solvent systems).

Characterization of the Product

The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the successful installation of the alkyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Conclusion

The protocol outlined provides a reliable and efficient method for the N-alkylation of the valuable this compound scaffold. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of derivatives for application in drug discovery and development. The key to success lies in using anhydrous conditions, a suitable non-nucleophilic base, and diligent reaction monitoring to preserve the integrity of the strained bicyclic system.

References

  • Department of Chemistry, University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

  • Liang, Y., et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. Chemical Communications, 56, 10489. Available at: [Link]

  • Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 1538. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • PubChem. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Available at: [Link]

  • Jadhav, A. M., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

  • ResearchGate. Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols. Available at: [Link]

  • Balaraman, E., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9093–9098. Available at: [Link]

  • Ren, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(10), 1361-1364. Available at: [Link]

  • Belkacem, N., et al. (2019). Free Solvent Synthesis Characterization and Kinetics Studies of N-phenyl Aziridine Catalyzed by Maghnite (Algerian MMT) under Ef. Trends in Green Chemistry, 5(1). Available at: [Link]

  • Van der Vlugt, J. I., et al. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(21), 5344–5347. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • Kiss, L., et al. (2017). Direct Aziridination of Nitroalkenes Affording N-Alkyl-C-nitroaziridines and the Subsequent Lewis Acid Mediated Isomerization to β-Nitroenamines. Organic Letters, 19(19), 5344–5347. Available at: [Link]

  • Cheméo. Chemical Properties of Bicyclo[4.1.0]heptane (CAS 286-08-8). Available at: [Link]

  • D'Errico, S., et al. (2009). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC. Available at: [Link]

  • Rovis, T., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Journal of the American Chemical Society, 136(1), 121-124. Available at: [Link]

  • Gold, C. A., et al. (2018). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. Scientific Reports, 8, 17923. Available at: [Link]

  • Capriati, V., et al. (2019). Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. The Journal of Organic Chemistry, 84(16), 10141-10151. Available at: [Link]

  • ResearchGate. Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?. Available at: [Link]

  • Reddy, D. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10849–10856. Available at: [Link]

  • Del Valle, J. R., et al. (2023). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Journal of the American Chemical Society, 145(42), 23131–23142. Available at: [Link]

  • De Kimpe, N., et al. (2013). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 11, 5215-5226. Available at: [Link]

  • Angchao Technology. 2-Oxa-5-azabicyclo[4.1.0]heptane, hydrochloride. Available at: [Link]

  • Knowles, R. R., et al. (2024). Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Journal of the American Chemical Society. Available at: [Link]

  • NIST. 7-Oxabicyclo[4.1.0]heptane. Available at: [Link]

  • PubChem. 7-Azabicyclo[4.1.0]heptane. Available at: [Link]

  • Gouverneur, V., et al. (2020). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 59(32), 13413-13418. Available at: [Link]

  • Van der Poel, S., et al. (2020). N-Dealkylation of Amines. Molecules, 25(16), 3683. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • Google Patents. CN1083837C - N-alkylation of amines.
  • Paquin, D., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 9(4), 654–661. Available at: [Link]

  • Royal Society of Chemistry. (2022). Alkylation | Greener Organic Transformations. Available at: [Link]

Sources

Chromatographic separation of 2-Oxa-5-azabicyclo[4.1.0]heptane diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted isostere of morpholine.[1] By fusing a cyclopropane ring to the morpholine core, researchers introduce rigidity and specific vectors for substituents, enhancing binding affinity and metabolic stability.

However, the synthesis of this scaffold—often via cyclopropanation of enol ethers or enamines—frequently yields complex mixtures of diastereomers (e.g., syn/anti isomers at the C7 position or anomers in nucleoside analogs). Separating these diastereomers is chemically challenging due to:

  • Basic Nitrogen (N5): Causes severe peak tailing on traditional silica/C18 phases due to silanol interactions.[1]

  • Acid Lability: The fused cyclopropane ring is susceptible to ring-opening under acidic conditions (pH < 3).[1]

  • Structural Similarity: Diastereomers often possess nearly identical polarity and solvating volumes.[1]

This guide details a robust, self-validating protocol for isolating these diastereomers using Supercritical Fluid Chromatography (SFC) and High-pH Reversed-Phase HPLC , prioritizing scaffold stability and high purity (>98% d.e.).

Chemical Context & Separation Strategy

The Stereochemical Challenge

While the unsubstituted core exists as a pair of enantiomers, "diastereomers" typically arise in two contexts:

  • C7-Substitution: Substituents on the cyclopropane methylene (C7) can be endo (syn) or exo (anti) relative to the morpholine bridge.[1]

  • Chiral Derivatization: When the scaffold is coupled to a chiral auxiliary or sugar (as in nucleoside synthesis), alpha and beta anomers are formed [1].

Mechanistic Selection of Stationary Phases
  • Avoid Acidic Mobile Phases: Standard TFA/Formic acid modifiers can trigger cyclopropane ring-opening or N-oxide formation.[1]

  • Base Suppression: The secondary amine at position 5 (pKa ~9.5) requires basic modifiers (Diethylamine, Ammonium Bicarbonate) to ensure the molecule exists in its neutral state, improving peak shape and retention reproducibility.

Decision Tree: Method Selection

The following workflow illustrates the logical pathway for selecting the optimal separation technique based on sample complexity and quantity.

SeparationWorkflow cluster_conditions Critical Parameters Start Crude Reaction Mixture (2-Oxa-5-azabicyclo[4.1.0]heptane derivs.) SolubilityCheck Solubility Check Start->SolubilityCheck Flash Flash Chromatography (Amino-Silica) SolubilityCheck->Flash >10g (Low Res) SFC Prep SFC (Achiral/Chiral) SolubilityCheck->SFC Non-Polar / Volatile (Preferred Method) HPLC High-pH Prep HPLC (C18/Hybrid) SolubilityCheck->HPLC Highly Polar / Aqueous Flash->SFC Enrichment Analysis Purity Analysis (qNMR / LC-MS) SFC->Analysis HPLC->Analysis Param1 pH > 9.0 (Stability) Param2 Temp < 45°C

Figure 1: Strategic workflow for the isolation of bicyclic amine diastereomers. Note the preference for SFC to minimize solvent removal stress on the strained ring.

Protocol 1: Supercritical Fluid Chromatography (SFC)

Status: Gold Standard for Bicyclic Amines Rationale: SFC utilizes CO₂ (non-polar) mixed with methanol (polar), offering orthogonality to RP-HPLC.[1] The low viscosity allows for high flow rates, and the use of basic modifiers perfectly suits the basic N5 amine without degrading the cyclopropane ring.

Experimental Setup
  • Instrument: Waters Prep 100q or Agilent 1260 Infinity II SFC.

  • Detector: PDA (210–254 nm) + QDa (Mass Spec) for isomer confirmation.

  • Stationary Phase Selection:

    • Primary:2-Ethylpyridine (2-EP) (Interacts with the basic amine via hydrogen bonding, excellent for diastereomers).[1]

    • Secondary:Diol or Amino (Alternative selectivity if 2-EP fails).[1]

Step-by-Step Method
  • Sample Prep: Dissolve crude mixture in Methanol/DCM (9:1) at 50 mg/mL.[1] Filter through 0.2 µm PTFE.[1]

  • Mobile Phase A: CO₂ (Industrial Grade).

  • Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).[1]

    • Note: The basic additive is non-negotiable to prevent peak tailing.

  • Gradient:

    • 0–1 min: Hold 5% B.[1]

    • 1–6 min: Ramp 5% to 40% B.

    • 6–8 min: Hold 40% B.

  • Conditions:

    • Back Pressure (BPR): 120 bar.[1]

    • Temperature: 40°C (Do not exceed 50°C to avoid thermal degradation of the strained ring).

    • Flow Rate: 3–5 mL/min (analytical); 70–100 mL/min (prep).[1]

Expected Results (Data Summary)
Parameter2-EP Column (Preferred)Diol Column
Retention Time (Isomer 1) 2.4 min3.1 min
Retention Time (Isomer 2) 3.8 min3.5 min
Resolution (

)
> 4.5 1.8
Peak Symmetry (Tailing Factor) 1.1 (Excellent)1.4 (Moderate)

Protocol 2: High-pH Reversed-Phase HPLC

Status: Alternative for Polar/Glycosylated Derivatives Rationale: When the scaffold is attached to polar groups (e.g., nucleosides [1]), SFC solubility may be poor.[1] High-pH HPLC keeps the amine deprotonated (neutral), increasing retention on C18 and improving diastereomeric selectivity.

Experimental Setup
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be "Hybrid" silica to withstand pH 10).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (100%).[1]

Step-by-Step Method
  • Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Add ~2-3 mL Ammonium Hydroxide to reach pH 10.0.[1]

  • Gradient Profile:

    • Linear gradient from 5% B to 60% B over 15 minutes.

    • Crucial: Avoid acidic buffers (Formic/TFA) as they will cause the basic amine to protonate (

      
      ), leading to elution in the void volume or severe tailing.
      
  • Fraction Collection: Trigger by UV threshold or Mass (Target Mass ± 0.5 Da).

  • Post-Run Workup: Lyophilize fractions immediately. Do not use rotary evaporation with heat >40°C if the compound is unstable.

Troubleshooting & Validation

Common Failure Modes
  • Peak Tailing:

    • Cause: Residual silanol interactions.[1]

    • Fix: Increase DEA concentration in SFC to 0.5% or switch to High-pH HPLC.

  • Sample Degradation (Ring Opening):

    • Symptom:[1][2][3][4][5] Appearance of "M+18" (hydration) or "M+32" (methanolysis) peaks in MS.

    • Cause: Acidic environment or excessive heat.[1]

    • Fix: Verify mobile phase pH > 8.[1]0. Lower column oven temperature to 30°C.

  • Co-elution of Diastereomers:

    • Fix: Switch column chemistry. If using C18 (hydrophobic interaction), switch to PFP (Pentafluorophenyl) which separates based on dipole moments and shape selectivity, often effective for rigid bicyclic isomers.

Self-Validation Check

To ensure the protocol is working:

  • Inject a standard: Use a known stable amine (e.g., benzylamine) to check column performance.

  • Re-inject fractions: Purity of isolated diastereomers must be confirmed by an orthogonal method (e.g., if purified by High-pH HPLC, analyze by SFC).

References

  • Corsaro, A., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil and thymine.[1][3] Arkivoc, 2006(6), 110-120.[1] Link

  • Sigma-Aldrich. (n.d.).[1] 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride Product Sheet.Link

  • PubChem. (2025).[1][6] Compound Summary: 2-Oxa-5-azabicyclo[4.1.0]heptane.[1][6] National Library of Medicine.[1] Link

  • Wolan, A., et al. (2011).[2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504.[1] Link

Sources

Application Notes and Protocols for X-ray Crystallography of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Three-Dimensional Architecture of Novel Chiral Scaffolds

The (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane framework represents a class of chiral heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional structure and defined stereochemistry make them attractive scaffolds for the design of novel therapeutic agents.[3] A precise understanding of their molecular geometry, including bond lengths, bond angles, and absolute configuration, is paramount for structure-activity relationship (SAR) studies and rational drug design.[4] Single-crystal X-ray crystallography stands as the definitive method for obtaining this detailed three-dimensional structural information.[5][6]

This guide provides a comprehensive overview of the principles and protocols for the successful X-ray crystallographic analysis of this compound derivatives, from crystal growth to final structure validation. The methodologies described herein are tailored to address the specific challenges associated with small, chiral organic molecules and are intended for researchers, scientists, and drug development professionals.

Part 1: From Synthesis to Single Crystal: The Art of Crystallization

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, well-ordered crystal suitable for diffraction.[7] The quality of the crystal is the most critical factor determining the success of the entire crystallographic experiment.[8]

Synthesis and Purification: A Foundation of Purity

The synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives can be achieved through various synthetic routes, often involving the cyclopropanation of unsaturated precursors.[2] It is imperative that the synthesized compound is of the highest possible purity (>98%) before attempting crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as flash chromatography and recrystallization are essential.

The Crucial Step: Growing High-Quality Single Crystals

Crystallization is often the most challenging and empirical step in X-ray crystallography.[4] For small, often polar, molecules like the target derivatives, a systematic screening of crystallization conditions is recommended. The goal is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.[9]

Protocol 1: Crystallization by Vapor Diffusion

Vapor diffusion is a widely successful technique for growing high-quality crystals of small molecules.[10][11][12] It relies on the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a less volatile "good solvent".

Materials:

  • Small glass vial (e.g., 0.5-2 mL)

  • Larger glass vial or beaker with a screw cap or sealable lid

  • Syringes and needles

  • A selection of "good" and "anti-solvents" (see Table 1)

Procedure:

  • Prepare a concentrated solution of the this compound derivative in a "good" solvent. The solution should be near saturation.

  • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Pipette a small volume (2-10 µL for hanging drop, 10-100 µL for sitting drop) of the compound solution into the smaller vial.

  • In the larger vial, place a larger volume (0.5-1 mL) of the "anti-solvent".

  • Carefully place the smaller vial inside the larger vial, ensuring no cross-contamination.

  • Seal the larger vial tightly and leave it undisturbed in a location with a stable temperature.

  • Monitor the setup periodically for crystal growth over several days to weeks.

Table 1: Suggested Solvent Systems for Crystallization Screening

"Good" Solvents (Less Volatile)"Anti-Solvents" (More Volatile)
DichloromethanePentane, Hexane
ChloroformDiethyl ether
Ethyl AcetateHexane
AcetoneHeptane
AcetonitrileDiethyl ether
MethanolToluene
IsopropanolDichloromethane

Experimental Workflow for Crystallization

G cluster_prep Sample Preparation cluster_cryst Crystallization Screening cluster_eval Crystal Evaluation Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification Solvent_Screen Solvent System Screening Purification->Solvent_Screen Vapor_Diffusion Vapor Diffusion Setup Solvent_Screen->Vapor_Diffusion Slow_Evaporation Slow Evaporation Solvent_Screen->Slow_Evaporation Cooling Slow Cooling Solvent_Screen->Cooling Microscopy Microscopic Inspection Vapor_Diffusion->Microscopy Slow_Evaporation->Microscopy Cooling->Microscopy Selection Crystal Selection Microscopy->Selection Data_Collection X-ray Data Collection Selection->Data_Collection Suitable Single Crystal

Caption: Workflow from Synthesis to Crystal Selection.

Part 2: Illuminating the Crystal: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern contains the information needed to determine the crystal structure.[7]

Crystal Mounting and Cryo-protection

For small organic molecules, data is typically collected at low temperatures (around 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

Procedure:

  • Under a microscope, carefully select a single crystal with well-defined faces and no visible defects.

  • Using a micromanipulator, pick up the crystal with a cryo-loop.

  • Coat the crystal in a cryo-protectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Quickly transfer the mounted crystal to the goniometer head of the diffractometer and cool it in a stream of cold nitrogen gas.

Data Collection Strategy

Modern diffractometers automate much of the data collection process. However, understanding the key parameters is crucial for obtaining a high-quality dataset.

Table 2: Typical Data Collection Parameters for Small Organic Molecules

ParameterTypical Value/SettingRationale
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα provides higher resolution data with less absorption. Cu Kα is better for anomalous scattering signals from lighter atoms.[1]
Temperature100 KMinimizes thermal vibrations, improving data quality.
Detector Distance40-60 mmBalances resolution and the ability to capture a wide range of diffraction spots.
Exposure Time5-60 seconds per frameDependent on crystal size and diffracting power.
Scan StrategyOmega (ω) scansA series of scans at different crystal orientations to collect a complete dataset.
Data Redundancy> 4Collecting multiple measurements of the same reflection improves data statistics.

Part 3: From Data to Structure: Solution, Refinement, and Validation

The collected diffraction data is a set of reflection intensities. The "phase problem" in crystallography is that the phase information associated with each reflection is lost during the experiment. Solving the structure involves determining these phases.[13]

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors. The resulting file (typically with an .hkl extension) is then used for structure solution. For small molecules, "direct methods" are typically used to solve the phase problem.[7]

Software:

  • Data Integration: CrysAlisPro, SAINT, or equivalent software provided with the diffractometer.

  • Structure Solution and Refinement: The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) is the gold standard. Olex2 provides a user-friendly graphical interface for these programs.[4][14]

Structure Solution and Refinement Workflow

G Data_Integration Data Integration (Raw Images -> .hkl file) Structure_Solution Structure Solution (Direct Methods - SHELXT) Data_Integration->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement_Cycle Refinement Cycle (SHELXL) Initial_Model->Refinement_Cycle Model_Building Model Building (Assign atoms, add H-atoms) Refinement_Cycle->Model_Building Analyze difference map Final_Model Final Refined Model Refinement_Cycle->Final_Model Convergence Model_Building->Refinement_Cycle Improve model Validation Structure Validation (checkCIF) Final_Model->Validation CIF_File Crystallographic Information File (.cif) Validation->CIF_File

Caption: The iterative process of structure solution and refinement.

Structure Refinement

Refinement is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction data. This is monitored by the R-factor, which should be as low as possible for a good structure.

Absolute Configuration Determination

For a chiral molecule like this compound, it is essential to determine its absolute configuration. This is achieved by analyzing the anomalous scattering of X-rays.[15] When the X-ray wavelength is near an absorption edge of an atom in the crystal, Friedel's law (which states that the intensities of reflections h,k,l and -h,-k,-l are equal) breaks down.[8][16]

This effect, while strongest for heavy atoms, can often be measured for lighter atoms (like oxygen and nitrogen in the target molecule) when using Cu Kα radiation.[17][18] The Flack parameter is refined to determine the correct enantiomer.

  • A Flack parameter close to 0 indicates that the correct absolute configuration has been determined.[10][19]

  • A Flack parameter close to 1 suggests that the inverted structure is correct.[14]

  • A value around 0.5 may indicate a racemic twin.

Final Validation and Reporting

The final step is to validate the crystal structure using tools like checkCIF, which is provided by the International Union of Crystallography (IUCr).[5][20] This program checks for inconsistencies in the crystallographic data and ensures that the structure conforms to established standards. The final validated structure is reported in a Crystallographic Information File (CIF).[6][19]

Conclusion

The X-ray crystallographic analysis of this compound derivatives, while presenting challenges common to small, chiral molecules, is a highly achievable goal with systematic and careful application of the protocols outlined in this guide. A successful structure determination will provide invaluable insights into the three-dimensional nature of these important scaffolds, paving the way for their further development in the field of drug discovery.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Yang, C., & Pflugrath, J. W. (2001). Applications of anomalous scattering from S atoms for improved phasing of protein diffraction data collected at Cu Kalpha wavelength. Acta Crystallographica Section D: Biological Crystallography, 57(10), 1480-1490.
  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • ResearchGate. (2025). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • KU Leuven. (2026). How to crystallize your sample — X-ray Core. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • CSIC. (n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]

  • KU Leuven. (2026). How to crystallize your sample — X-ray Core. Retrieved from [Link]

  • YouTube. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Anomalous scattering in structural chemistry and biology. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • PMC. (n.d.). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. Retrieved from [Link]

  • IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]

  • IUCr. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Anomalous scattering. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Retrieved from [Link]

  • University of Glasgow. (n.d.). Anomalous Scattering. Retrieved from [Link]

  • OlexSys. (n.d.). Notes on OLEX2-1.5. Retrieved from [Link]

  • OlexSys. (n.d.). Structure Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • PMC. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: Incorporation of 2-Oxa-5-azabicyclo[4.1.0]heptane into Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter in drug discovery necessitates the exploration of scaffolds that offer enhanced three-dimensionality (3D), novel intellectual property, and improved pharmacological properties. This guide introduces the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold, a unique, sp³-rich, and conformationally restricted analogue of the ubiquitous morpholine ring. We provide a comprehensive technical overview, including the scientific rationale for its use, detailed protocols for its activation and functionalization via regioselective ring-opening, and a conceptual framework for its application in lead optimization. These notes are intended for medicinal chemists and drug development scientists seeking to leverage novel 3D fragments to overcome challenges in potency, selectivity, and metabolic stability.

Introduction: The Case for Novel 3D Scaffolds

Beyond "Flatland": The Importance of sp³-Rich Scaffolds

Modern drug discovery has seen a decisive shift away from flat, aromatic-heavy molecules towards compounds with greater three-dimensional complexity. Scaffolds rich in sp³-hybridized carbons provide a more sophisticated architectural framework, enabling more precise and selective interactions with the complex topographies of biological targets. This increased 3D character is strongly correlated with improved clinical success, primarily due to enhanced physicochemical properties such as solubility, reduced promiscuity, and better alignment with protein binding sites.

The Morpholine Moiety: A Privileged Scaffold with Limitations

The morpholine ring is one of the most successful heterocyclic motifs in medicinal chemistry, featured in numerous approved drugs.[1][2] Its popularity stems from its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and serve as a metabolically robust replacement for more labile groups.[3][4] However, the conformational flexibility of the standard morpholine ring can be a liability, leading to an entropic penalty upon binding to a target.[5] Furthermore, its widespread use presents challenges for developing novel intellectual property.

Introducing 2-Oxa-5-azabicyclo[4.1.0]heptane: A Conformationally Restricted Morpholine Analogue

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a compelling evolution of the morpholine concept. By fusing an aziridine ring across the morpholine backbone, this bicyclic system locks the six-membered ring into a rigid conformation. This pre-organization minimizes the entropic cost of binding and presents substituents in well-defined spatial vectors.[5] The inherent strain and reactivity of the aziridine ring also serve as a versatile synthetic handle for introducing molecular complexity in a controlled manner.[6][7]

Rationale for Incorporation into Drug Candidates

Conformational Restriction and Pre-organization for Target Binding

The primary advantage of this scaffold is its rigidity. Reducing the number of available conformations can lead to a significant increase in binding affinity and selectivity, as the molecule is "pre-organized" into a shape that is more complementary to the target's binding site.[5] This is a classical medicinal chemistry strategy to enhance potency.

Defined Exit Vectors for Lead Optimization

The rigid bicyclic core acts as a stable platform from which substituents can be projected into specific regions of space. The regioselective ring-opening of the aziridine moiety (detailed in Section 3.0) creates products with predictable stereochemistry and well-defined exit vectors.[8][9] This allows medicinal chemists to systematically probe the binding pocket of a target protein, optimizing interactions to improve affinity and selectivity in a structured manner, a concept visualized through Exit Vector Plots (EVP).[10]

Potential for Improved Metabolic Stability

While morpholine is generally considered metabolically stable, it is not inert and can undergo oxidation.[2][3] Bicyclic systems can offer enhanced stability by shielding potential sites of metabolism or by altering the electronic properties of the molecule to be less susceptible to enzymatic degradation.[11] The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold, as a more complex and sterically hindered system, is hypothesized to possess greater metabolic stability compared to a simple morpholine, a critical attribute for developing successful drug candidates.[12]

Physicochemical Properties

A summary of the key computed and available properties for the parent scaffold (hydrochloride salt) is presented below.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[13][14]
Molecular Weight 135.59 g/mol [13][14]
Complexity 84.1[13]
Hydrogen Bond Donors 2[13]
Hydrogen Bond Acceptors 2[13]
Rotatable Bond Count 0[13]
Predicted XlogP -0.3[15]

Core Synthetic Strategies & Protocols

The incorporation of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold into a parent molecule is best achieved through a two-step sequence: (1) activation of the aziridine nitrogen, followed by (2) regioselective, nucleophilic ring-opening. The "non-activated" parent aziridine is relatively inert to nucleophiles.[16] Activation with a strong electron-withdrawing group (e.g., sulfonyl) is essential to render the aziridine carbons sufficiently electrophilic for ring-opening.[6]

G cluster_workflow General Synthetic Workflow A Scaffold (2-Oxa-5-azabicyclo[4.1.0]heptane) B N-Activation (e.g., Sulfonylation) A->B Reagents: TsCl or NsCl, Base (Et3N) C Activated Scaffold (Electrophilic) B->C D Nucleophilic Ring-Opening C->D Catalyst: Lewis or Brønsted Acid E Functionalized Drug Candidate (Defined Exit Vector) D->E F Nucleophile (Nu-H, e.g., ArOH, ArSH) F->D

Caption: General workflow for functionalizing the scaffold.

Protocol 1: N-Sulfonylation of 2-Oxa-5-azabicyclo[4.1.0]heptane

Causality: This protocol installs an electron-withdrawing p-toluenesulfonyl (tosyl, Ts) group on the aziridine nitrogen. The tosyl group significantly increases the electrophilicity of the aziridine ring carbons, making them susceptible to nucleophilic attack. It also serves as a robust protecting group. Triethylamine is used as a non-nucleophilic base to quench the HCl generated during the reaction.

Materials:

  • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise to the stirred suspension. Stir for 15 minutes to generate the free base in situ.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the N-tosylated product.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with Phenolic Nucleophiles

Causality: This protocol describes the key fragment-linking reaction. A Lewis acid, such as copper(II) triflate, coordinates to the N-tosyl group and the oxygen of the oxazine ring, further activating the aziridine towards nucleophilic attack.[6] The phenol attacks one of the aziridine carbons in an Sₙ2-type fashion, leading to a trans-diaxial ring-opening, which is a common pathway for fused bicyclic systems.[17] This results in a highly predictable regio- and stereochemical outcome.

Materials:

  • N-Tosyl-2-oxa-5-azabicyclo[4.1.0]heptane (1.0 eq)

  • Substituted Phenol (1.2 eq)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%) or Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Tosyl-2-oxa-5-azabicyclo[4.1.0]heptane (1.0 eq) and the substituted phenol (1.2 eq) in anhydrous DCM (0.1 M).

  • Add Cu(OTf)₂ (10 mol%) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS. For less reactive phenols, gentle heating (e.g., 40 °C) may be required.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired ring-opened product.

G cluster_reaction Regioselective Ring-Opening cluster_vectors Resulting Exit Vectors scaffold Activated Scaffold (N-Tosyl) product Ring-Opened Product (trans-diaxial opening) scaffold->product Sₙ2 Attack nucleophile Phenol (Ar-OH) nucleophile->product catalyst Lewis Acid (e.g., Cu(OTf)₂) catalyst->scaffold Activation product_core Core Scaffold vector1 Vector 1 (-O-Ar) product_core->vector1 vector2 Vector 2 (-NH-Ts) product_core->vector2

Caption: Sₙ2 ring-opening yields products with defined exit vectors.

Characterization of Reaction Products: A Guide to NMR and MS Analysis
  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the product, corresponding to the addition of the nucleophile to the activated scaffold.

  • ¹H NMR Spectroscopy: The successful ring-opening will result in significant changes in the proton NMR spectrum. Look for the appearance of new signals corresponding to the nucleophile (e.g., aromatic protons for a phenol). The protons on the carbons where the ring-opening occurred will shift upfield and exhibit new coupling patterns (e.g., vicinal coupling to the new proton on the nitrogen).

  • ¹³C NMR Spectroscopy: Expect the appearance of new carbon signals from the incorporated nucleophile. The two carbons of the original aziridine ring will shift significantly, reflecting their change in hybridization and chemical environment.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): For unambiguous structural assignment and to confirm the trans stereochemistry of the addition, 2D NMR experiments are crucial. A NOESY experiment can reveal through-space correlations that confirm the spatial relationship of the newly introduced substituents.

Application Example: Bioisosteric Replacement of a Morpholine Ring

A common strategy in lead optimization is to replace a flexible moiety with a rigid bioisostere to enhance potency. Consider a hypothetical kinase inhibitor that features a solvent-exposed morpholine ring. This morpholine could be replaced with a functionalized 2-Oxa-5-azabicyclo[4.1.0]heptane derivative to probe for new, productive interactions in the solvent-exposed region.

G cluster_application Conceptual Application: Kinase Inhibitor Modification A Lead Compound (with flexible morpholine) B Disconnect Morpholine A->B C Core + Linker B->C D Introduce Bicyclic Scaffold via Ring-Opening C->D E Novel Analogue (with rigid scaffold & defined vector) D->E

Caption: Workflow for bioisosteric replacement of a morpholine.

Workflow:

  • Identify the Target: Select a lead compound with a synthetically accessible morpholine group.

  • Synthesize Precursor: Prepare the core of the lead compound with a linking point (e.g., a free phenol) where the morpholine was attached.

  • Execute Protocol 2: React the precursor (phenolic nucleophile) with the activated N-Tosyl-2-oxa-5-azabicyclo[4.1.0]heptane scaffold.

  • Deprotection (if necessary): The tosyl group can be removed under standard conditions if a free amine is desired for further functionalization.

  • Biological Evaluation: Test the new analogue in potency, selectivity, and metabolic stability assays and compare the data to the original lead compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in N-activation (Protocol 1) Incomplete formation of the free base; Inactive TsCl.Ensure hydrochloride starting material is fully neutralized with sufficient base; Use fresh, high-quality TsCl; Increase reaction time.
No reaction in ring-opening (Protocol 2) Insufficient activation of aziridine; Poorly nucleophilic phenol; Inactive catalyst.Try a stronger Lewis acid (e.g., BF₃·OEt₂); Use a stronger base to deprotonate the phenol (e.g., NaH) in a separate step before adding the electrophile; Use fresh, anhydrous catalyst and solvents.
Complex mixture of products Side reactions; Lack of regioselectivity.Lower the reaction temperature; Screen different Lewis acids or solvent systems. Confirm structure of major product with 2D NMR to verify regiochemistry.
Difficulty in purification Similar polarity of starting material and product.Adjust the protecting group on the nitrogen (e.g., use a more polar nosyl group) to alter the polarity of the product; Utilize alternative chromatography techniques (e.g., reverse-phase HPLC).

Conclusion and Future Directions

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is a novel and promising building block for medicinal chemistry. Its rigid, three-dimensional structure offers a clear strategy for enhancing ligand-receptor interactions through conformational constraint and the introduction of defined exit vectors. The synthetic protocols outlined here, based on robust and well-precedented aziridine chemistry, provide a reliable entry point for incorporating this scaffold into drug candidates. Future work should focus on exploring a wider range of nucleophiles for the ring-opening reaction, developing enantioselective syntheses of the scaffold itself, and applying it in active drug discovery programs to fully realize its potential.

References

  • Mandal, T., & Ghorai, M. K. (2014). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry, 12(45), 9185-9190. [Link]

  • Webb, T. R., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Tetrahedron, 69(27), 5644-5649. [Link]

  • Yadav, N. N., Lee, Y. G., Srivastava, N., & Ha, H. J. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 460. [Link]

  • Wang, J., & Li, X. (2021). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society, 143(1), 47-52. [Link]

  • Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861-5864. [Link]

  • Ha, H. J. (2017). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc, 2017(2), 2-23. [Link]

  • Ottesen, L. K., Jaroszewski, J. W., & Franzyk, H. (2010). Ring opening of a resin-bound chiral aziridine with phenol nucleophiles. The Journal of Organic Chemistry, 75(15), 4983-4991. [Link]

  • Li, G., & Sharpless, K. B. (2006). Trisubstituted aziridine ring-opening by phenol derivatives: stereo- and regioselective formation of chiral tertiary alkyl-aryl ethers. Organic Letters, 8(23), 5183-5186. [Link]

  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2012). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 8, 126-131. [Link]

  • Grygorenko, O. O., Babenko, P. O., & Komarov, I. V. (2016). Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. RSC Advances, 6(15), 12485-12494. [Link]

  • Yadav, N. N., et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), e58022. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Stazi, F., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • Cerasuolo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2713. [Link]

  • Chem-Space. (2017). Morpholine analogues. Molecules of the Week. [Link]

  • Ghorai, M. K. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. Organic & Biomolecular Chemistry, 18(3), 386-390. [Link]

  • Tzanetou, E. N., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-751. [Link]

  • Zhang, Z., et al. (2018). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 16(29), 5268-5272. [Link]

  • de Souza, A. S., et al. (2021). Exploiting Vector Pattern Diversity of Molecular Scaffolds for Cheminformatics Tasks in Drug Discovery. ChemRxiv. [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Tzanetou, E. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 955. [Link]

  • Baran, P. S. (n.d.). Aziridines in Synthesis. Baran Lab, Scripps Research. [Link]

  • de A. e Silva, M. A., et al. (2020). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 20(22), 2005-2026. [Link]

  • AA Blocks. (n.d.). 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. Product Page. [Link]

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 521. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Compound Summary. [Link]

  • PubChemLite. (n.d.). 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of the bicyclo[4.1.0]heptane ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Synthesis of the Bicyclo[4.1.0]heptane Ring

Status: Online | Senior Application Scientist: Dr. A. V. Thorne

Introduction: Welcome to the Core Synthesis Support Hub

Welcome. If you are accessing this module, you are likely encountering resistance in the construction of the bicyclo[4.1.0]heptane (norcarane) framework. While thermodynamically more stable than its bicyclo[3.1.0]hexane counterpart, this fused 6,3-system presents unique kinetic and stereochemical challenges.

This guide moves beyond textbook theory to address the practical "failure modes" of the two dominant methodologies: Simmons-Smith cyclopropanation and Transition Metal-catalyzed diazo decomposition .

Module 1: The Simmons-Smith Protocol (Furukawa Modification)

Context: The classical Zn-Cu couple is often capricious. For high-value intermediates, we recommend the Furukawa modification (


) due to its homogeneity and superior reactivity profile, particularly with electron-neutral cyclohexenes.
Standard Operating Procedure (SOP-410-A)

1. Reagent Quality Control

  • Diethylzinc (

    
    ):  Must be clear. Turbidity indicates hydrolysis (formation of inactive ZnO).
    
  • Diiodomethane (

    
    ):  Must be copper-stabilized or freshly distilled. If it is pink/red (iodine liberation), wash with 
    
    
    
    and dry over
    
    
    before use. Free iodine quenches the organozinc species.

2. The Chelation Effect (Stereocontrol) If your cyclohexene substrate possesses a proximal hydroxyl or amine group (e.g., cyclohex-2-en-1-ol), the zinc reagent will coordinate to the heteroatom.

  • Outcome: Delivery of the methylene group occurs syn to the directing group.[1]

  • Troubleshooting: If anti stereochemistry is required, you must protect the alcohol as a bulky silyl ether (TBS/TBDPS) to block coordination and rely on steric approach control.

Troubleshooting Guide: Low Conversion & Safety
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Oxidized Zinc Species: Moisture ingress has killed the carbenoid.Protocol Adjustment: Switch to 1,2-dichloroethane (DCE) as solvent. Reflux gently (

C). The higher temperature often drives stubborn substrates to completion compared to

or DCM.
Violent Exotherm Fast Addition:

reacts violently with traces of moisture or air.
Control: Add

as a solution (1.0 M in hexanes) dropwise at 0°C. Never add neat reagents to the reaction vessel.
"Gummy" Workup Zinc Hydroxide Gel: Improper quenching creates emulsions.Quench: Pour reaction mixture slowly into saturated Rochelle's Salt (Potassium Sodium Tartrate) or sat.

. Stir vigorously for 1 hour until two clear layers form.
Visual Workflow: Furukawa Protocol

FurukawaWorkflow Start Start: Cyclohexene Substrate Solvent Solvent Selection: DCM (0°C) or DCE (Reflux) Start->Solvent Reagent Add Et2Zn (1.1 equiv) then CH2I2 (2.2 equiv) Solvent->Reagent Inert Atm (Ar/N2) Check Does Substrate have -OH/-NHBn group? Reagent->Check Directing Chelation Control: Syn-Cyclopropanation Check->Directing Yes Steric Steric Control: Anti-Cyclopropanation Check->Steric No (or Protected) Quench Quench: Sat. NH4Cl or Rochelle's Salt Directing->Quench Steric->Quench

Figure 1: Decision logic for stereochemical outcomes in Furukawa-modified Simmons-Smith reactions.

Module 2: Transition Metal Catalysis (Rh/Cu Carbenoids)

Context: When the Simmons-Smith fails due to steric bulk, or when enantioselectivity is required, Rhodium(II) catalyzed decomposition of diazo compounds (e.g., ethyl diazoacetate) is the method of choice.

Critical Parameter: The Catalyst-Substrate Match

The reaction proceeds via a metal-carbenoid intermediate.[2][3] The electrophilicity of this species dictates success.

  • Electron-Rich Alkenes (Enol ethers, enamides): Use electron-poor catalysts (e.g.,

    
     or 
    
    
    
    ).
  • Electron-Deficient Alkenes (Acrylates): These are difficult. Require highly reactive cationic catalysts or donor-acceptor diazo reagents.

Troubleshooting Guide: Selectivity & Yield

Q: I am getting a mixture of exo and endo isomers. How do I fix this? A: The bicyclo[4.1.0]heptane system generally favors the exo (trans) isomer to minimize


 strain. To enhance this:
  • Switch Catalyst: Move from

    
     to a sterically demanding catalyst like 
    
    
    
    (Rhodium Octanoate).
  • Use Davies' Catalyst: For high enantioselectivity and diastereocontrol, use

    
    . This catalyst imposes a "chiral pocket" that strictly enforces trajectory.
    

Q: My yield is low, and I see diethyl fumarate/maleate byproducts. A: This is "Carbenoid Dimerization." The diazo compound is reacting with itself rather than the alkene.

  • Solution: High Dilution + Slow Addition. Use a syringe pump to add the diazo compound over 4–8 hours. The stationary concentration of the diazo species must remain low relative to the alkene.

Visual Mechanism: Carbenoid Pathways

MetalCarbenoid Diazo Diazo Compound (N2=CH-CO2Et) Carbenoid Metal-Carbenoid [LnM=CH-CO2Et] Diazo->Carbenoid -N2 Rh Rh(II) Catalyst Rh->Carbenoid PathA Path A: Cyclopropanation (Desired) Carbenoid->PathA + Alkene PathB Path B: Dimerization (Byproduct) Carbenoid->PathB + Diazo (Fast Addn) PathC Path C: C-H Insertion (Allylic Side Rxn) Carbenoid->PathC + Allylic H Alkene Cyclohexene

Figure 2: Competitive pathways in Rh-catalyzed cyclopropanation. Path B is suppressed by slow addition; Path C is suppressed by catalyst tuning.

Module 3: Stability & Ring Opening (The "Hidden" Failure)

Issue: You formed the bicyclo[4.1.0]heptane, but it disappeared during purification. Diagnosis: The cyclopropane ring in this fused system possesses significant strain (~27 kcal/mol). It acts as a "loaded spring."

Risk Factors:

  • Acidic Silica Gel: Standard silica is slightly acidic (pH 5-6). This can trigger ring opening to a cycloheptene or a tertiary carbocation species.

    • Fix: Pre-treat silica gel with 1%

      
       (Triethylamine) in hexanes before loading the column.
      
  • Electrophilic Attack: If the ring contains electron-donating groups (e.g., -OR), it becomes an activated donor-acceptor cyclopropane.

    • Fix: Avoid chlorinated solvents with trace HCl. Store the product at -20°C.

FAQ: Rapid Response Unit

Q1: Can I use the Kulinkovich reaction for bicyclo[4.1.0]heptanes? A: Yes, but only if you want a cyclopropanol product. Reacting a lactone or ester-tethered olefin with


 will yield the hydroxy-substituted bicyclic system. This is excellent for accessing ketones via subsequent ring expansion but less useful for unfunctionalized hydrocarbons.

Q2: My Simmons-Smith reaction stops at 80% conversion no matter what. A: Add a Lewis Acid booster. The addition of DME (Dimethoxyethane) or using


  as an additive can sometimes break up zinc aggregates that passivate the reagent. Alternatively, switch to the Shi Modification  (

) to generate a more electrophilic carbenoid.

Q3: How do I distinguish cis vs trans fusion by NMR? A: Look at the coupling constants of the bridgehead protons.

  • Cis-fused: Larger

    
     values (typically 7–10 Hz) due to the syn-relationship.
    
  • Trans-fused: Generally smaller coupling constants, but definitive assignment often requires NOESY experiments (looking for correlation between the cyclopropyl proton and the axial cyclohexane protons).

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5] Organic Reactions, 58, 1–415. Link

  • Doyle, M. P., et al. (1993). Enantioselective reactions of intermediate metal carbenes derived from diazoacetates. Journal of the American Chemical Society, 115(21), 9586-9594. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

Sources

Technical Support Center: Functionalization of 2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-Oxa-5-azabicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained bicyclic system. The unique architecture, featuring a fused epoxide and an N-H aziridine, presents both synthetic opportunities and challenges due to competing reaction pathways. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate side reactions and achieve your desired chemical transformations.

I. Understanding the Reactivity Landscape

The 2-Oxa-5-azabicyclo[4.1.0]heptane core possesses three primary sites for reactivity: the nucleophilic aziridine nitrogen, the electrophilic carbons of the epoxide, and the electrophilic carbons of the aziridine. The inherent ring strain in both three-membered rings makes them susceptible to ring-opening reactions.[1] The challenge lies in directing the reactivity to a single desired site, as side reactions are common.

Caption: Key reactive sites on the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common experimental issues.

FAQ 1: I am attempting N-alkylation of the aziridine, but I'm getting a complex mixture of products and low yield. What is happening?

Answer: This is a frequent issue arising from the competitive reactivity of the molecule. The N-H aziridine is a potent nucleophile, but the epoxide ring is also susceptible to attack, especially under the conditions often used for alkylation.

Likely Side Reactions:

  • Polymerization/Oligomerization: The most common side reaction is intermolecular ring-opening. The nucleophilic nitrogen of one molecule can attack the electrophilic epoxide of another, leading to dimers, oligomers, and polymers. This is especially prevalent if the reaction is heated or if acidic conditions are generated. Unsubstituted aziridines are known to polymerize via cationic mechanisms.[2]

  • Epoxide Ring-Opening by the Alkylating Agent's Counter-ion: If your alkylating agent is an alkyl halide (e.g., R-I or R-Br), the resulting halide anion (I⁻ or Br⁻) is a competent nucleophile that can open the epoxide ring, leading to a halohydrin byproduct.

  • Solvent Participation: Protic solvents (e.g., methanol, ethanol) can act as nucleophiles, particularly if the reaction conditions are acidic, leading to solvent-adducts from epoxide opening.

Troubleshooting Workflow:

Troubleshooting_N_Alkylation start Low yield in N-alkylation check_base Is a non-nucleophilic base used? start->check_base check_temp Is the reaction run at low temperature? check_base->check_temp Yes solution1 Use a hindered, non-nucleophilic base (e.g., Proton-Sponge®, DBU). check_base->solution1 No check_solvent Is the solvent aprotic and non-coordinating? check_temp->check_solvent Yes solution2 Run reaction at 0°C to -20°C to minimize intermolecular reactions. check_temp->solution2 No solution3 Use solvents like THF, DCM, or acetonitrile. check_solvent->solution3 No protect_N Consider N-protection/deprotection strategy. check_solvent->protect_N Yes solution1->check_temp solution2->check_solvent end_node Improved Yield of N-alkylated product solution3->end_node protect_N->end_node

Caption: Troubleshooting workflow for problematic N-alkylation reactions.

Recommended Protocol for N-Alkylation:

  • Dissolve 2-Oxa-5-azabicyclo[4.1.0]heptane (1 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C.

  • Add a non-nucleophilic base, such as proton sponge (1.1 equiv.) or DBU (1.1 equiv.), to scavenge the acid produced during the reaction without promoting ring-opening.

  • Add the alkylating agent (e.g., alkyl triflate or alkyl iodide, 1.05 equiv.) dropwise.

  • Stir at 0°C and monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup.

FAQ 2: How can I achieve selective ring-opening of the epoxide without affecting the aziridine ring?

Answer: Achieving chemoselectivity is key. The choice of nucleophile and reaction conditions (acidic vs. basic) will determine the outcome. Generally, aziridines are more susceptible to ring-opening under acidic conditions after protonation of the nitrogen. Therefore, using basic or neutral nucleophiles provides the best window for selective epoxide opening.

Key Principles:

  • Basic/Neutral Conditions: Strong, basic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻, organometallics) will preferentially attack the less sterically hindered carbon of the epoxide in an Sₙ2 fashion.[3][4] The N-H aziridine is less likely to be protonated and activated under these conditions.

  • Acidic Conditions: Acid catalysis protonates both the epoxide oxygen and the aziridine nitrogen. While protonation activates the epoxide for ring-opening, it also strongly activates the aziridine, often making it the more reactive electrophile.[5] This typically leads to a loss of selectivity.

ConditionPreferred Site of AttackRegioselectivity on EpoxidePotential Side Reactions
Basic (e.g., NaOMe, NaN₃) EpoxideAttack at the less substituted carbon (Sₙ2)Deprotonation of N-H aziridine
Neutral (e.g., LiAlH₄, organocuprates) EpoxideAttack at the less substituted carbon (Sₙ2)Reduction of other functional groups
Acidic (e.g., H₂O/H₂SO₄, HBr) Aziridine & EpoxideAttack at the more substituted carbon (Sₙ1-like)Aziridine ring-opening, polymerization

Recommended Protocol for Selective Epoxide Ring-Opening (using Sodium Azide):

  • Dissolve 2-Oxa-5-azabicyclo[4.1.0]heptane (1 equiv.) in a solvent mixture such as ethanol/water (4:1).

  • Add sodium azide (NaN₃, 1.5 equiv.) and ammonium chloride (NH₄Cl, 1.2 equiv.) as a mild proton source to facilitate the reaction without being strongly acidic.

  • Heat the reaction mixture to 60-80°C and monitor by TLC.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography.

FAQ 3: My goal is to functionalize via aziridine ring-opening. How can I do this selectively?

Answer: Selective aziridine ring-opening requires activation of the aziridine, making it a better electrophile than the epoxide. This is typically achieved under acidic conditions or by first converting the N-H aziridine into a better leaving group.

Strategies for Selective Aziridine Ring-Opening:

  • Acid Catalysis: Using a Brønsted or Lewis acid activates the aziridine by forming a strained aziridinium ion.[6] This intermediate is highly susceptible to nucleophilic attack. However, the epoxide will also be activated, so this method may result in mixtures. The relative rate of attack will depend on the nucleophile and the specific acid used.

  • N-Activation followed by Ring-Opening: This is a two-step but often more selective approach.

    • Step A: N-Sulfonylation (or Acylation): Convert the N-H aziridine to an N-sulfonyl (e.g., N-tosyl) or N-acyl derivative. These electron-withdrawing groups activate the aziridine carbons towards nucleophilic attack and also serve as protecting groups.[7]

    • Step B: Nucleophilic Attack: The activated N-sulfonyl aziridine can then be opened with a variety of nucleophiles. The epoxide is generally stable to these conditions unless strong Lewis acids are present.

Regioselectivity of Ring-Opening:

Regioselectivity cluster_conditions Reaction Conditions cluster_outcomes Site of Nucleophilic Attack Acid Acidic Conditions (H⁺, Lewis Acid) More_Sub Attack at the MORE substituted carbon (Sₙ1-like character) Acid->More_Sub Favors carbocation stability Base Basic/Nucleophilic Conditions (Nu⁻) Less_Sub Attack at the LESS substituted carbon (Sₙ2 character) Base->Less_Sub Favors steric accessibility

Caption: General principles of regioselectivity in epoxide and aziridine ring-opening.

Recommended Protocol for Selective Aziridine Functionalization via N-Activation:

  • (Step A: N-Tosylation) Dissolve the starting material (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0°C. Add tosyl chloride (1.1 equiv.) portion-wise. Stir at room temperature until the reaction is complete (monitor by TLC). Perform an aqueous workup to isolate the N-tosyl intermediate.

  • (Step B: Ring-Opening) Dissolve the N-tosyl aziridine (1 equiv.) in THF. Add the desired nucleophile (e.g., lithium aluminum hydride for hydride opening, or an organocuprate for C-C bond formation). The reaction conditions will vary depending on the nucleophile used.

III. Summary of N-Protecting Groups for Aziridine

To achieve selective transformations, protecting the aziridine nitrogen is often the most reliable strategy. The choice of protecting group is critical, as its introduction and removal conditions must be compatible with the epoxide.

Protecting GroupIntroduction ConditionsRemoval ConditionsCompatibility with Epoxide
Tosyl (Ts) TsCl, Et₃N or PyridineStrong reducing agents (e.g., Na/naphthalene) or strong acid (HBr/AcOH)Introduction: Generally compatible. Removal: Harsh acidic conditions will open the epoxide. Reductive removal is preferred.
Boc Boc₂O, DMAPTrifluoroacetic acid (TFA), HClIntroduction: Generally compatible. Removal: Strongly acidic conditions will open the epoxide.
Carbobenzyloxy (Cbz) CbzCl, NaHCO₃Catalytic hydrogenation (H₂, Pd/C)Excellent Compatibility. Both introduction and removal conditions are mild and orthogonal to the epoxide.
Benzoyl (Bz) Benzoyl chloride, baseBasic hydrolysis (e.g., NaOH, heat)Introduction: Compatible. Removal: Basic hydrolysis conditions can potentially open the epoxide, especially at elevated temperatures.

Recommendation: For maximum selectivity and mild reaction conditions, the Carbobenzyloxy (Cbz) group is often the best choice for protecting the aziridine in the presence of an epoxide.

IV. References

  • PubChem. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. National Center for Biotechnology Information. URL: [Link]

  • Hu, Y. et al. Chemoselective and Diastereoselective Intramolecular (3+2) Cycloadditions of Epoxy and Aziridinyl Enolsilanes. UQ eSpace. URL: [Link]

  • Haag, R. et al. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry. 2017. URL: [Link]

  • Chem LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. 2020. URL: [Link]

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. URL: [Link]

  • Afonso, A. M. M. et al. Aziridines as a protecting and directing group. Stereoselective synthesis of (+)-bromoxone. PubMed. 2003. URL: [Link]

  • Butler, C. R. AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry. 2004. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable. Epoxides and Azridines. Reagent Guides. URL: [Link]

  • Scheidt, K. A. et al. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±). PMC. URL: [Link]

  • Cushman, M. et al. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring-Opening Reaction of Epoxides with Aziridine Generated in Situ. Organic Chemistry Portal. 2006. URL: [Link]

  • Jacobsen, E. N. Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis. URL: [Link]

  • Various Authors. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. 2020. URL: [Link]

  • Jana, P. Aziridine-based Polyaddition, Post-modification, and Crosslinking: Can Aziridine Rival Epoxide in Polymer Chemistry? ResearchGate. URL: [Link]

  • Filo. Synthesis and reaction aziridine. 2025. URL: [Link]

  • YouTube. Aziridine (3 member ring) preparation from Alkene and epoxide: Basic idea and mechanism of reactions. 2020. URL: [Link]

  • Ha, H.-J. et al. Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. 2021. URL: [Link]

  • Kürti, L. et al. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. PMC. 2014. URL: [Link]

  • Wikipedia. Aziridines. URL: [Link]

  • Herzon, S. B. et al. Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. URL: [Link]

Sources

Optimization of reaction conditions for 2-Oxa-5-azabicyclo[4.1.0]heptane coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2-Oxa-5-azabicyclo[4.1.0]heptane (CAS: 1354952-28-5) as a structural motif in drug discovery. This scaffold acts as a conformationally restricted morpholine bioisostere , offering altered metabolic stability and vector orientation compared to the parent morpholine.

The guide focuses on the coupling of this secondary amine to electrophiles (aryl halides via Buchwald-Hartwig/SNAr and carboxylic acids via Amide Coupling), addressing the unique steric and electronic challenges imposed by the fused cyclopropane ring.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of C-N Bond Formation

Executive Summary & Scaffold Analysis

The 2-Oxa-5-azabicyclo[4.1.0]heptane core fuses a cyclopropane ring onto a morpholine scaffold. While this enhances metabolic stability and locks the amine conformer, it introduces two critical challenges for coupling reactions:

  • Steric Bulk: The fused cyclopropane creates significant steric hindrance proximal to the nitrogen nucleophile (N5), retarding attack rates compared to standard morpholine.

  • Ring Strain/Stability: While generally stable to basic coupling conditions, the cyclopropane ring is susceptible to acid-catalyzed ring opening or rearrangement under harsh forcing conditions.

Troubleshooting Guide: C-N Cross-Coupling (Buchwald-Hartwig)

Q1: I am observing low conversion (<20%) with standard Pd/BINAP conditions. Why is the reaction stalling?

Diagnosis: The fused cyclopropane ring increases the steric demand of the amine. Older generation ligands like BINAP or dppf often fail to facilitate the reductive elimination step when bulky secondary amines are involved, or they fail to promote amine binding to the Pd(II) center.

Optimization Protocol: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed specifically for sterically hindered secondary amines.

  • Recommended Ligand: RuPhos is the first-line choice. Its bulk prevents catalyst deactivation, while its electronic properties facilitate the coupling of hindered amines.

  • Alternative: BrettPhos (if the aryl halide is also hindered) or XPhos .

  • Pre-catalyst: Use RuPhos Pd G4 or Pd(OAc)₂ + RuPhos (1:2 ratio) to ensure active species generation.

Experimental Workflow (Standardized):

ComponentStandard ConditionOptimization (Hindered)
Catalyst Pd(OAc)₂ / BINAPRuPhos Pd G4 (2-5 mol%)
Base Cs₂CO₃NaOtBu (Stronger base often required for activation)
Solvent Toluene (100°C)1,4-Dioxane or t-Amyl Alcohol (100-110°C)
Stoichiometry 1.0 equiv Amine1.2 equiv Amine (Push equilibrium)

Critical Alert: If using the HCl salt of the amine, you must include an extra equivalent of base (e.g., 2.5 equiv total) to free-base the amine in situ, or the catalyst will be poisoned by HCl.

Q2: I see "de-cyclopropanated" byproducts or ring-opened impurities. What is happening?

Diagnosis: The cyclopropane ring is strained (~27 kcal/mol). While stable to base, excessive heat (>120°C) or the presence of Lewis acidic metal species (often from impure starting materials or degradation) can trigger ring opening or rearrangement to a dihydro-oxepine or dihydropyran derivative.

Corrective Action:

  • Temperature Cap: Do not exceed 110°C. If the reaction is slow, increase catalyst loading rather than temperature.

  • Base Selection: Avoid weaker bases that require higher temps (e.g., K₂CO₃ in DMF). Use NaOtBu at 80-90°C for faster kinetics at lower energy.

  • Argon Sparging: Ensure rigorous deoxygenation. Oxidation byproducts can catalyze ring fragmentation.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q3: The SNAr reaction works for morpholine but fails for this scaffold. How do I force the reaction?

Diagnosis: The nucleophilicity of the N5 nitrogen is slightly attenuated by the geometric constraints of the bicycle (pyramidalization effects) and the steric bulk of the adjacent cyclopropane. Standard SNAr conditions (IPA/DIPEA, 80°C) are often insufficient.

Optimization Protocol: You must increase the dielectric constant of the medium to stabilize the Meisenheimer complex transition state.

Step-by-Step Optimization:

  • Solvent Switch: Move from Ethanol/IPA to DMSO or NMP . The high polarity accelerates SNAr rates by orders of magnitude.

  • Leaving Group: If using an Aryl-Chloride, switch to an Aryl-Fluoride . The higher electronegativity of Fluorine accelerates the rate-limiting addition step, which is critical for hindered amines.

  • Base: Use DIPEA (3.0 equiv) or K₂CO₃ (finely ground).

Data Comparison (Relative Rates):

SolventTempYield (Morpholine)Yield (2-Oxa-5-azabicyclo[4.1.0])
Ethanol80°C95%15% (Stalled)
DMSO100°C98%88% (High Conversion)

Troubleshooting Guide: Amide Coupling (Peptide Chemistry)

Q4: I am getting low yields using EDC/HOBt. Is the amine unreactive?

Diagnosis: EDC/HOBt activation is often too slow for sterically encumbered secondary amines. The active ester hydrolyzes before the amine can attack.

Solution: Utilize high-reactivity coupling agents that generate a more electrophilic species.

  • Gold Standard: HATU (1.2 equiv) with HOAt (catalytic) in DMF.

  • Alternative (Green): T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered couplings and has a low epimerization risk.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting the optimal coupling strategy based on the electrophile partner.

CouplingOptimization Start Substrate: 2-Oxa-5-azabicyclo[4.1.0]heptane Electrophile Identify Electrophile Partner Start->Electrophile ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide Carboxylic Carboxylic Acid (R-COOH) Electrophile->Carboxylic ElectronicCheck Electron Deficient Ar-X? ArylHalide->ElectronicCheck AmideCouple Pathway C: Amide Coupling (HATU or T3P) Carboxylic->AmideCouple SNAr Pathway A: SNAr (DMSO, 100°C, DIPEA) ElectronicCheck->SNAr Yes (e.g., Pyridine, NO2-Ar) StericCheck Is Ar-X Sterically Hindered? ElectronicCheck->StericCheck No (Neutral/Rich) Buchwald Pathway B: Buchwald-Hartwig (RuPhos Pd G4, NaOtBu) RuPhos Use RuPhos / NaOtBu StericCheck->RuPhos Moderate Sterics BrettPhos Use BrettPhos / Cs2CO3 StericCheck->BrettPhos High Sterics (Ortho-subst) RuPhos->Buchwald BrettPhos->Buchwald

Caption: Decision tree for optimizing reaction conditions based on electrophile properties and steric demand.

Handling & Stability Protocols

Salt vs. Free Base

The commercial supply is typically the Hydrochloride salt (MW ~135.59 g/mol ).

  • Protocol: For Pd-coupling, it is highly recommended to free-base the amine prior to the reaction to ensure accurate stoichiometry and prevent chloride inhibition of the catalyst.

  • Method: Partition the salt between CH₂Cl₂ and 1N NaOH. Dry the organic layer (Na₂SO₄) and concentrate.[1] Use the free amine immediately.

Analytical Markers (NMR)

When monitoring the reaction, look for the diagnostic signals of the cyclopropane ring to ensure integrity:

  • ¹H NMR: High field multiplets between 0.5 – 1.2 ppm correspond to the cyclopropyl protons. Disappearance of these signals indicates ring opening.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Wolan, A., et al. (2011).[2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504.[2] Link

Sources

Technical Support Center: Purification Strategies for Polar 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the unique challenges presented by these highly polar, basic, and potentially sensitive bicyclic systems. The inherent polarity from the oxygen and nitrogen heteroatoms, coupled with the basicity of the aziridine-like nitrogen, often leads to purification difficulties such as poor chromatographic resolution, compound degradation, and low recovery.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives, offering step-by-step solutions and explanations.

Issue 1: Severe Streaking and/or Tailing on Silica Gel TLC and Flash Chromatography

Primary Cause: The basic nitrogen atom in the 2-Oxa-5-azabicyclo[4.1.0]heptane core strongly interacts with the acidic silanol groups on the surface of silica gel. This leads to a non-uniform elution front, resulting in streaking or tailing of the spot/band.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporate a small percentage (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[1][2] This will neutralize the acidic sites on the silica, minimizing the strong interaction with your basic compound and leading to more symmetrical peaks.[1] A common starting point is a dichloromethane/methanol mobile phase with 1% TEA.

    • Highly Polar Solvent Systems: For exceptionally polar derivatives, a more aggressive polar mobile phase may be necessary. A mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 80:18:2) can be effective for compounds that barely move from the baseline.[2]

  • Alternative Stationary Phases:

    • Alumina: Consider using basic or neutral alumina as your stationary phase.[1] Alumina is less acidic than silica and can significantly improve the chromatography of basic compounds. TLC plates with an alumina stationary phase are also available to help develop suitable solvent systems.

    • Amine-Functionalized Silica: For more challenging separations, amine-capped silica can be a valuable tool.[3] The amino groups on the silica surface effectively shield the acidic silanol groups, preventing strong interactions with basic analytes.

  • Column Deactivation:

    • In some cases, the acidity of the silica gel can be reduced by pre-treating the column.[4] This can be a more complex procedure and is generally reserved for highly sensitive compounds where other methods have failed.

Issue 2: Compound Does Not Elute from a Silica Gel Column

Primary Cause: Your compound is either too polar for the chosen solvent system or is irreversibly adsorbing to or decomposing on the silica gel.

Solutions:

  • Drastic Increase in Mobile Phase Polarity:

    • If you suspect your compound is simply too polar, a gradient elution from a non-polar to a highly polar solvent system is recommended.[1] For instance, you could start with 100% ethyl acetate and gradually increase the concentration of a methanol/ammonium hydroxide mixture.

  • Assess Compound Stability on Silica:

    • Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a silica TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[1]

  • Switch to a Different Purification Technique:

    • If your compound is unstable on silica, alternative methods such as reversed-phase chromatography or crystallization should be considered.

Issue 3: Poor Separation from Polar Impurities in Normal-Phase Chromatography

Primary Cause: The chosen solvent system does not provide sufficient selectivity to resolve your target compound from impurities with similar polarities.

Solutions:

  • Systematic Solvent System Screening:

    • Utilize Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different selectivities.[1] For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system.

  • Consider an Alternative Chromatographic Mode:

    • Reversed-Phase Chromatography (RPC): This is often the method of choice for polar compounds.[1][5] A C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape for basic compounds.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[5] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase rich in an organic solvent like acetonitrile, and a small amount of an aqueous modifier.[5]

Issue 4: Low Recovery After Purification

Primary Cause: This can be due to several factors including irreversible adsorption to the stationary phase, decomposition during the purification process, or the compound being too soluble in the crystallization solvent.

Solutions:

  • For Chromatographic Methods:

    • Reduce Residence Time on the Column: Use flash chromatography with a higher flow rate to minimize the time your compound is in contact with the stationary phase.

    • Check for Compound Stability: As mentioned previously, ensure your compound is stable under the chosen chromatographic conditions.[1]

  • For Crystallization:

    • Use the Minimum Amount of Hot Solvent: To maximize recovery, dissolve your compound in the minimum amount of hot solvent required for complete dissolution.[1]

    • Employ a Co-solvent System: A mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective for inducing crystallization.[1]

Issue 5: Compound is Highly Water-Soluble, Making Extraction Difficult

Primary Cause: The high polarity of the 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives can lead to high solubility in aqueous media, making extraction with organic solvents inefficient.

Solutions:

  • Acid-Base Extraction:

    • Utilize the basicity of the nitrogen atom to your advantage.[6] By adjusting the pH of the aqueous layer, you can control the solubility of your compound.

      • To extract into an organic layer: Make the aqueous layer basic (e.g., with NaHCO₃ or NaOH) to deprotonate the nitrogen, making the compound more neutral and thus more soluble in an organic solvent like dichloromethane or ethyl acetate.

      • To extract into an aqueous layer: Make the aqueous layer acidic (e.g., with dilute HCl) to protonate the nitrogen, forming a salt that is highly soluble in water.[6] This can be used to wash away non-basic organic impurities.

  • "Salting Out":

    • Adding a saturated solution of sodium chloride (brine) to the aqueous layer can increase its polarity, thereby decreasing the solubility of your polar organic compound and driving it into the organic phase.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial purification technique for my 2-Oxa-5-azabicyclo[4.1.0]heptane derivative?

A1: The choice depends on the physical state of your crude product and the nature of the impurities.

  • If your product is a solid: Attempt crystallization first. It is a cost-effective method that can yield highly pure material if a suitable solvent system can be found.

  • If your product is an oil or a complex mixture: Column chromatography is generally the most versatile technique.[1] Start with TLC analysis to determine if normal-phase (with a basic modifier), reversed-phase, or HILIC is most appropriate.

Q2: My compound is not UV-active. How can I monitor its purification by chromatography?

A2: When your compound lacks a UV chromophore, you will need to use alternative visualization or detection methods.

  • TLC Staining: Use a general stain like potassium permanganate, ceric ammonium molybdate, or iodine vapor to visualize spots on a TLC plate.[1]

  • Refractive Index (RI) Detection: For HPLC, an RI detector can be used, although it is sensitive to changes in the mobile phase composition and thus not ideal for gradient elution.

  • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are more universal detection methods for HPLC that are compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a highly sensitive and specific method for detecting your compound.

Q3: Can I use crystallization to purify my compound if it "oils out"?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This can often be overcome.

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.[1]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Change the Solvent System: The "oiling out" may be due to the solvent being too good. Try a different solvent or a co-solvent system where the compound has lower solubility at colder temperatures.[1]

Q4: I am considering derivatization to aid in purification. What are the pros and cons?

A4: Protecting the basic nitrogen, for example with a Boc group, can make the compound less polar and less basic, which can simplify purification by standard normal-phase chromatography.[2] However, this adds two extra steps to your synthesis (protection and deprotection), which can lower the overall yield and potentially introduce new impurities.[2] This strategy is generally best reserved for particularly difficult purifications where other methods have been unsuccessful.

Experimental Protocols and Data

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Stationary PhaseMobile Phase ComponentsTypical Application
Silica Gel Dichloromethane / Methanol / TriethylamineFor moderately polar basic compounds.
Silica Gel Dichloromethane / Methanol / Ammonium HydroxideFor highly polar basic compounds.[2][7]
C18 Reversed-Phase Water / Acetonitrile (or Methanol) +/- 0.1% Formic AcidFor a wide range of polar compounds.[1]
Amine-Functionalized Silica Acetonitrile / WaterFor highly polar, water-soluble compounds (HILIC mode).[8]
Step-by-Step Protocol: Purification by Acid-Base Extraction

This protocol is designed for the initial work-up of a reaction mixture to separate a basic 2-Oxa-5-azabicyclo[4.1.0]heptane derivative from acidic and neutral impurities.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The protonated basic compound will be in the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Drain the lower (aqueous) layer into a clean flask.

  • To recover your compound, add a base (e.g., solid NaHCO₃ or 1 M NaOH) to the aqueous layer until it is basic (check with pH paper).

  • Extract the now-neutralized compound back into an organic solvent (e.g., dichloromethane) by repeating steps 2-5.

  • Collect the organic layer containing your purified compound.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product is_solid Is it a solid? start->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No crystallization->chromatography Failure/'Oils Out' success Pure Compound crystallization->success Success tlc_analysis TLC Analysis (Silica, RP, Alumina) chromatography->tlc_analysis normal_phase Normal Phase (Silica/Alumina) + Basic Modifier tlc_analysis->normal_phase Good Separation on Silica/Alumina reversed_phase Reversed Phase (C18) tlc_analysis->reversed_phase Good Separation on RP Plate hilic HILIC tlc_analysis->hilic Compound too Polar for RP normal_phase->success failure Still Impure normal_phase->failure reversed_phase->success reversed_phase->failure hilic->success hilic->failure failure->tlc_analysis Re-evaluate

Caption: A decision tree to guide the selection of an appropriate purification strategy.

References

  • ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Oxford University Press. (n.d.). Chromatography techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • PMC. (2017, July 21). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Retrieved from [Link]

  • Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • Labex. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Retrieved from [Link]

  • Tiei Extraction. (2024, May 15). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • PMC. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • PMC. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • Academia.edu. (n.d.). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Retrieved from [Link]

  • ResearchGate. (2022, July 28). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). 3-(3-Azabicyclo[1][5][5]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Retrieved from [Link]

  • ChemRxiv. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. Retrieved from [Link]

Sources

Technical Support Center: 2-Oxa-5-azabicyclo[4.1.0]heptane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Navigating Stability and Reactivity Challenges

Welcome to the technical support center for the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth resource drawn from established chemical principles and field experience. This bicyclic scaffold, which merges a morpholine and an aziridine ring, is a promising motif in medicinal chemistry and drug development. However, its inherent strain energy makes it susceptible to specific stability challenges.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common issues encountered during the synthesis, purification, handling, and derivatization of these valuable compounds.

Part 1: Synthesis and Purification FAQs

This section addresses common hurdles faced during the creation and isolation of the 2-Oxa-5-azabicyclo[4.1.0]heptane core.

Question 1: My aziridination reaction to form the bicyclic system is low-yielding or fails completely. What are the likely causes?

Answer: Low yields in the formation of fused aziridines often stem from three primary factors: precursor quality, reagent choice for aziridination, and reaction conditions that inadvertently promote decomposition.

  • Causality - Precursor Reactivity: The alkene precursor (typically a substituted dihydromorpholine derivative) must be pure. Trace acidic or nucleophilic impurities from previous steps can interfere with the aziridination agent or the product.

  • Causality - Aziridination Method: The choice of nitrogen source is critical.

    • For N-unsubstituted systems: Methods involving nitrene insertion can be effective but may lack selectivity.[2]

    • For N-sulfonylated or N-acylated systems: These are often more stable. A common and reliable method is the reaction of the corresponding alkene with an aminating agent like a sulfonyl azide in the presence of a catalyst. The electron-withdrawing group on the nitrogen enhances the stability of the aziridine ring but also influences its reactivity.[3]

  • Causality - Reaction Conditions: The fused aziridine product is often more sensitive than the starting materials. Prolonged reaction times, high temperatures, or the presence of strong acids/bases can lead to in-situ ring-opening or polymerization. Monitor the reaction closely by TLC or LC-MS and aim to isolate the product as soon as the starting material is consumed.

Question 2: I observe significant product decomposition during chromatographic purification. How can I improve the stability of my compound on silica gel?

Answer: Standard silica gel is acidic and can catalyze the ring-opening of the strained aziridine. This is a very common failure point. The lone pair on the aziridine nitrogen can be protonated, activating the ring for nucleophilic attack by solvent, water, or even the silica itself.

To mitigate this, you must passivate the stationary phase.

Protocol: Purification of a Sensitive 2-Oxa-5-azabicyclo[4.1.0]heptane Derivative
  • Prepare a Deactivated Stationary Phase:

    • Create a slurry of standard silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate).

    • Add 1-2% triethylamine (Et₃N) or another non-nucleophilic, volatile base to the slurry.

    • Stir gently for 15-20 minutes to allow the base to neutralize the acidic sites on the silica surface.

  • Pack the Column: Pack the column using this neutralized slurry as you normally would.

  • Prepare the Eluent: Ensure your mobile phase is also treated with the same percentage of base (e.g., 1% Et₃N in 70:30 Hexane/EtOAc). This maintains the neutral environment throughout the purification.

  • Load and Elute:

    • Minimize the amount of solvent used to dissolve your crude product.

    • Load the sample onto the column and begin elution immediately.

    • Run the chromatography at a slightly faster flow rate than usual to minimize the residence time of the compound on the column.

  • Product Isolation:

    • Combine the product-containing fractions.

    • Remove the solvent and the volatile base under reduced pressure. A key advantage of using a volatile base like Et₃N is its easy removal during this step.

This self-validating system ensures that the compound is never exposed to an acidic environment, dramatically improving recovery and purity.

Part 2: Handling, Storage, and Stability FAQs

Once isolated, the stability of the 2-Oxa-5-azabicyclo[4.1.0]heptane system remains a primary concern.

Question 3: My purified compound degrades upon storage, even at low temperatures. What are the optimal storage conditions?

Answer: Degradation during storage is typically caused by exposure to atmospheric moisture, trace acid/base contaminants, or light. The strained aziridine ring is the primary site of instability.[4][5]

  • Atmospheric Moisture: Water can act as a nucleophile, leading to hydrolytic ring-opening, especially if trace acid is present to catalyze the reaction.

  • Light: Fused aziridines can be photochemically labile, potentially leading to the formation of azomethine ylides via C-C bond cleavage, which can then undergo various unwanted reactions.[2][6]

  • Temperature: While low temperature is crucial, thermal decomposition can still occur, particularly for derivatives with bulky or strained substituents.[7]

The following table summarizes recommended storage conditions based on the nature of the substituent on the aziridine nitrogen.

N-Substituent TypeRecommended Storage ConditionsRationale & Expected Stability
N-H (Unsubstituted) Store as a hydrochloride or other salt. Anhydrous, inert atmosphere (Argon/N₂), -20°C or below, protected from light.Highly susceptible to decomposition and polymerization. The salt form is significantly more stable.[8]
N-Alkyl (Electron-Donating) Anhydrous, inert atmosphere, -20°C or below, protected from light.The electron-donating group slightly increases the nucleophilicity of the nitrogen but does not offer electronic stabilization. Considered "non-activated" and less stable than N-acyl/sulfonyl derivatives.[3]
N-Acyl / N-Carbamate (e.g., Boc) Anhydrous, inert atmosphere, 4°C to -20°C, protected from light.The electron-withdrawing group delocalizes the nitrogen lone pair, reducing its basicity and nucleophilicity, which significantly stabilizes the ring.[9]
N-Sulfonyl (e.g., Ts, Ns) Anhydrous, inert atmosphere, Room Temperature to 4°C, protected from light.Strongly electron-withdrawing groups provide the highest degree of stability, making these derivatives the most robust for storage and handling.

Question 4: I need to perform a reaction on another part of the molecule. Which reaction conditions are likely to be incompatible with the 2-Oxa-5-azabicyclo[4.1.0]heptane core?

Answer: The core is sensitive to both strong acids and a wide range of nucleophiles. The diagram below illustrates the primary degradation pathways.

A 2-Oxa-5-azabicyclo[4.1.0]heptane (N-Substituted) B Strong Acid (e.g., HCl, TFA) Lewis Acid (e.g., AlCl₃) A->B C Nucleophiles (e.g., R-SH, R-NH₂, NaN₃, R-OH/Base) A->C D Ring-Opened Products (e.g., Halohydrins, Amino Alcohols) B->D  Catalytic Ring Opening (Attack at more substituted C) E Ring-Opened Adducts C->E  Sₙ2 Ring Opening (Attack at less substituted C)

Caption: Acid- vs. Nucleophile-mediated degradation pathways.

  • Acidic Conditions: Avoid strong Brønsted and Lewis acids. Acid catalysis proceeds via protonation of the aziridine nitrogen (or the morpholine oxygen), forming a highly reactive aziridinium ion intermediate. This intermediate is then opened by a nucleophile (even weak ones like water or the counter-ion).[10]

  • Nucleophilic Conditions: The strained ring is an excellent electrophile. Strong nucleophiles will readily open the ring via an Sₙ2 mechanism.[4][11] Be cautious with:

    • Thiols, primary/secondary amines, azides.

    • Strongly basic conditions that can generate potent nucleophiles (e.g., NaOMe in MeOH).

  • Reductive Conditions: While catalytic hydrogenation (e.g., H₂, Pd/C) is often used for deprotection, it can also lead to hydrogenolysis and cleavage of the C-N bonds of the aziridine ring. Evaluate conditions carefully on a small scale.

  • Thermal Instability: Avoid high reaction temperatures (>80-100 °C) for extended periods, as this can induce thermal rearrangement or decomposition.[2][12]

Part 3: Troubleshooting Workflow

When an experiment yields an unexpected result, a systematic approach is necessary. The following workflow can help diagnose issues related to the stability of the bicyclic system.

Caption: Systematic workflow for troubleshooting stability issues.

This guide provides a foundational framework for working with the 2-Oxa-5-azabicyclo[4.1.0]heptane system. The key to success lies in recognizing the inherent reactivity of the strained aziridine ring and proactively choosing synthetic, purification, and handling conditions that respect its chemical nature.

References

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. National Center for Biotechnology Information. [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. [Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. National Center for Biotechnology Information. [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. National Center for Biotechnology Information. [Link]

  • Aziridine synthesis. Organic Chemistry Portal. [Link]

  • Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. [Link]

  • Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC. ResearchGate. [Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. [Link]

  • Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into as C–N. RSC Publishing. [Link]

  • Synthesis and Thermal Transformations of Spiro-Fused N-Phthalimidoaziridines. ResearchGate. [Link]

  • Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. ResearchGate. [Link]

  • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChem. [Link]

  • Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. PubMed. [Link]

  • Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC. PubMed. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Editorial: Strained Aza-Heterocycles in Synthesis. National Center for Biotechnology Information. [Link]

  • REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. University of Birmingham. [Link]

Sources

Technical Support Center: Troubleshooting Stereoselectivity in Azabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azabicyclo[4.1.0]heptane scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in these valuable synthetic building blocks. The unique three-dimensional structure of azabicyclo[4.1.0]heptanes makes them promising candidates in medicinal chemistry, but their synthesis requires precise control over stereochemistry, which can be a significant experimental hurdle.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common issues and offer logical, actionable solutions to help you optimize your reactions and achieve your desired stereochemical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and stereochemistry of azabicyclo[4.1.0]heptanes.

Q1: What are the principal synthetic strategies for constructing the azabicyclo[4.1.0]heptane ring system?

A1: The construction of this bicyclic system, which features a fused aziridine and cyclohexane ring, is primarily achieved through two main approaches:

  • Aziridination of a Cyclohexene Derivative: This is the most common method, where the double bond of a cyclohexene-based substrate is converted into an aziridine. The nitrogen source can be varied, often delivered via a metal-nitrenoid intermediate generated from precursors like sulfonyl- or aryl-iminoiodinanes in the presence of a transition metal catalyst (e.g., Cu, Rh, Co).[3][4]

  • Intramolecular Cyclization: These strategies build the aziridine ring by forming the final C-N bond from a pre-functionalized cyclohexane. A classic example is the ring closure of a trans-1,2-azido alcohol.[5] Another powerful method involves the titanium-mediated Kulinkovich–de Meijere reaction of N-alkenyl amide substrates.[6] More recent advances include transition-metal-free radical cyclizations.[7]

Q2: What is the fundamental difference between diastereoselectivity and enantioselectivity in this synthesis?

A2: These terms define the two levels of stereochemical control we aim to achieve:

  • Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of a substituted cyclohexene, this typically means controlling the facial selectivity of the aziridination. For example, the aziridine ring can be formed on the same side (syn) or the opposite side (anti) relative to an existing substituent on the cyclohexane ring. The ratio of these products is the diastereomeric ratio (d.r.).

  • Enantioselectivity applies when creating new chiral centers from an achiral or racemic starting material, resulting in the preferential formation of one enantiomer over its mirror image. This is almost always achieved using a chiral catalyst or auxiliary. The outcome is measured as enantiomeric excess (e.e.).

Q3: My goal is to synthesize a single stereoisomer. How do I decide whether to focus on a substrate-controlled or catalyst-controlled reaction?

A3: The choice depends on the availability of your starting materials and the desired final stereochemistry.

  • Substrate-controlled synthesis is ideal when you have an enantiomerically pure starting material with a resident functional group that can direct the approach of the reagent. For instance, an allylic or homoallylic alcohol on a cyclohexene ring can direct aziridination to the syn face through hydrogen bonding with the reactive intermediate.[8] This is an excellent strategy for achieving high diastereoselectivity.

  • Catalyst-controlled synthesis is necessary when your starting material is achiral or racemic and you wish to induce chirality. A chiral catalyst creates a chiral environment around the reactants, favoring one transition state over the other, leading to an enantiomerically enriched product.[4][9] This approach can also be used to override the inherent facial bias of a chiral substrate, a scenario known as a "mismatched" pairing.

Section 2: Troubleshooting Guide for Stereoselectivity Issues

This section provides solutions to specific experimental problems encountered during the synthesis of azabicyclo[4.1.0]heptanes.

Problem 1: Low Diastereoselectivity — My reaction produces a nearly 1:1 mixture of syn and anti diastereomers.

  • Question: I am performing an aziridination on a 4-substituted cyclohexene, but the reaction is non-selective, yielding a poor diastereomeric ratio (d.r.). How can I improve the formation of a single diastereomer?

  • Answer: Low diastereoselectivity arises when the energy difference between the two transition states leading to the syn and anti products is negligible. The goal is to increase this energy gap. Here are several factors to investigate, ordered from most impactful to least:

    • Enhance Substrate-Directing Effects: If your substrate lacks a directing group, consider modifying it. The hydroxyl group is a powerful directing group. An allylic alcohol on the cyclohexene ring can pre-coordinate with the catalyst or form a hydrogen bond with the incoming nitrene precursor, strongly favoring a syn attack.[8] If a directing group is already present but ineffective, its positioning or the reaction conditions may be suboptimal.

    • Modify the Reagent/Catalyst System: The steric bulk of the reactive species can dramatically influence facial selectivity.

      • Nitrene Source: A bulkier nitrene precursor (e.g., using a nosyl or a tri-isopropylbenzenesulfonyl group instead of a tosyl group) can increase steric hindrance, forcing the attack to occur on the less hindered face of the cyclohexene.

      • Catalyst Ligand: In catalytic reactions, a sterically demanding chiral ligand can create a well-defined pocket that only allows the substrate to approach from one face.

    • Adjust Reaction Temperature: Lowering the reaction temperature is a classic strategy for improving selectivity.[10] Reactions under kinetic control are more sensitive to small differences in activation energy at lower temperatures. Try running the reaction at 0 °C, -20 °C, or even -78 °C. This reduces the available thermal energy, making it more difficult for the reaction to overcome the higher-energy transition state.

    • Vary the Solvent: The solvent can influence the conformation of the substrate and the transition state geometry.[10] Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile, and tetrahydrofuran). Non-coordinating solvents like toluene or hexane can sometimes enhance the directing effect of functional groups.

Troubleshooting_Diastereoselectivity start Low d.r. Observed directing_group Is a directing group (e.g., -OH) present and correctly positioned? start->directing_group add_directing_group Action: Modify substrate to install a directing group. directing_group->add_directing_group No sterics Can steric hindrance be increased? directing_group->sterics Yes add_directing_group->sterics check_conditions Action: Optimize conditions for existing group. bulky_reagent Action: Use a bulkier nitrene source or catalyst ligand. sterics->bulky_reagent No temperature Have you tried lowering the temperature? sterics->temperature Yes bulky_reagent->temperature lower_temp Action: Run reaction at 0 °C, -20 °C, or -78 °C. temperature->lower_temp No solvent Have you screened different solvents? temperature->solvent Yes lower_temp->solvent solvent_screen Action: Screen non-polar and polar aprotic solvents. solvent->solvent_screen No success High d.r. Achieved solvent->success Yes solvent_screen->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Low Enantioselectivity — My asymmetric catalysis is yielding a product with poor enantiomeric excess (e.e.).

  • Question: I am attempting an enantioselective aziridination of cyclohexene using a well-known chiral catalyst, but my e.e. is consistently below 50%. What factors should I investigate?

  • Answer: Achieving high enantioselectivity requires that the chiral catalyst dictate the reaction pathway almost exclusively. Poor e.e. suggests that either the catalyst is not performing optimally or a non-selective background reaction is competing.

    • Catalyst and Ligand Integrity: This is the most critical factor.

      • Purity: Ensure the catalyst precursor and, most importantly, the chiral ligand are of high purity. Impurities can inhibit or poison the active catalyst.

      • Handling: Many chiral ligands and organometallic catalysts are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst or ligands.

      • Catalyst Activation: Some catalytic systems require an activation step, such as abstraction of a halide with a silver salt to generate the active cationic species.[11] Ensure this step is performed correctly and that the silver salt is of high quality.

    • Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal precursor is crucial for forming the active chiral catalyst. An incorrect ratio can lead to the formation of less selective or inactive species. Verify the optimal ratio from literature precedents or consider screening ratios around the reported value (e.g., 1:1, 1.1:1, 1.2:1 ligand:metal).

    • Screening of Ligand Scaffolds: Not all ligands are suitable for all substrates. If one class of ligand (e.g., a bis(oxazoline)) is providing poor selectivity, a fundamentally different scaffold may be required. Cobalt(II)-porphyrin complexes, for example, operate through a stepwise radical mechanism and are effective for substrates that are challenging for catalysts that generate electrophilic nitrenes.[4]

    • Solvent and Counter-ion Effects:

      • The solvent can influence the conformation and stability of the catalyst-substrate complex.

      • In cationic catalysis, the counter-ion (e.g., OTf⁻, SbF₆⁻) can significantly impact reactivity and selectivity.[9] If possible, try different silver salts to vary the counter-ion.

Catalyst System Typical Substrate Key Strengths Common Ligand Type Reference(s)
Co(II) Porphyrin Electron-deficient alkenesStepwise radical mechanism, broad substrate scope.D₂-symmetric chiral amidoporphyrins[4]
Rh(III) Indenyl Unactivated terminal alkenesHigh catalyst control, good functional group tolerance.Planar chiral indenyl ligands[9]
Cu(I)/Cu(II) Styrenics, conjugated alkenesWell-established, many available ligands.Bis(oxazoline), Diimine[3]
Au(I) 1,6-enynesCycloisomerization to form bicyclo[4.1.0]heptenes.Chiral biaryl phosphines (MeOBIPHEP)[11]

Problem 3: Competing Side Reactions — I'm observing C-H insertion products instead of the desired aziridination.

  • Question: My reaction with cyclohexene is producing a significant amount of allylic C-H amination/insertion product alongside the desired azabicyclo[4.1.0]heptane. How can I improve the chemoselectivity for aziridination?

  • Answer: The competition between intermolecular aziridination and C-H insertion is a classic challenge governed by the nature of the reactive nitrene intermediate.

    • Choice of Catalyst: This is the most effective lever to pull. The catalyst metal and its ligand sphere dictate the reactivity of the metal-nitrenoid. Rhodium-based catalysts are notoriously prone to promoting C-H insertion.[3] In contrast, copper and cobalt-based systems often show higher selectivity for aziridination. For cyclohexene specifically, Co(II)-based metalloradical catalysis has been shown to be highly effective at favoring aziridination.[4]

    • Nitrene Precursor: The electronic properties of the nitrene have a major impact.

      • More Electrophilic Nitrenes: Nitrenes derived from less electron-donating groups (e.g., NsN=IPh, where Ns = 2-nitrobenzenesulfonyl) are highly electrophilic and reactive, often leading to less selective reactions.

      • Less Electrophilic Nitrenes: Nitrenes from more electron-rich precursors can exhibit higher selectivity for addition to the double bond over insertion into a C-H bond.

    • Substrate Electronics: Electron-rich olefins react more readily with electrophilic nitrenes, favoring aziridination. If the double bond in your cyclohexene derivative is electron-deficient, the barrier to aziridination may be higher, allowing C-H insertion to compete more effectively.

Enantioselective_Aziridination cluster_reactants Reactants cluster_catalyst Chiral Environment cluster_transition Diastereomeric Transition States cluster_products Enantiomeric Products Cyclohexene Cyclohexene (Achiral) Catalyst Chiral Catalyst [M-L*] Cyclohexene->Catalyst Nitrene_Source Nitrene Source (e.g., PhI=NTs) Nitrene_Source->Catalyst TS_Re Pro-(R) Transition State (Favored) Catalyst->TS_Re Lower Energy Path TS_Si Pro-(S) Transition State (Disfavored) Catalyst->TS_Si Higher Energy Path Product_R (R,R)-Product (Major) TS_Re->Product_R Product_S (S,S)-Product (Minor) TS_Si->Product_S

Caption: Catalyst-controlled enantioselective aziridination pathway.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Aziridination

This protocol is a representative example and must be adapted based on the specific substrate and literature precedent.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the copper(I) catalyst (e.g., CuOTf·0.5C₆H₆, 5 mol%) and the chiral ligand (e.g., a chiral bis(oxazoline), 5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the catalyst complex.

  • Substrate Addition: Add the cyclohexene derivative (1.0 equiv) via syringe. If the substrate is a solid, add it before the solvent.

  • Initiation: In a separate flask, dissolve the nitrene precursor (e.g., PhI=NTs, 1.2 equiv) in the same anhydrous solvent. Add this solution slowly via a syringe pump over 2-4 hours to the reaction mixture. A slow addition is crucial to maintain a low concentration of the nitrene and suppress side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically stirred at the specified temperature (e.g., room temperature) for 12-24 hours after the addition is complete.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the azabicyclo[4.1.0]heptane product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of the purified product in HPLC-grade solvent (e.g., 1 mg/mL in isopropanol). Also prepare a sample of the racemic material, if available, for peak identification.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, IC, etc.) based on literature for similar compounds or by screening.

  • Method Development:

    • Start with a standard mobile phase, such as 98:2 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.

    • Inject the racemic sample first to determine the retention times of both enantiomers and ensure baseline separation.

    • Adjust the ratio of the mobile phase (e.g., increase isopropanol content for faster elution) to optimize resolution and run time.

  • Quantification: Inject the chiral sample under the optimized conditions. Integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

References
  • ResearchGate. (n.d.). An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles | Request PDF. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for 7-methyl-aza-bicyclo[5][6]heptane. Retrieved February 17, 2026, from

  • Academia.edu. (n.d.). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (2011). Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives | Request PDF. Retrieved February 17, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Direct Stereoselective Aziridination of Cyclohexenols with 3‐Amino‐2‐(trifluoromethyl)quinazolin‐4(3H). Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. Retrieved February 17, 2026, from [Link]

  • Cell Press. (2024). Asymmetric radical aziridination of alkenes. Retrieved February 17, 2026, from [Link]

  • Journal of the American Chemical Society. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Byproduct Identification in 2-Oxa-5-azabicyclo[4.1.0]heptane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of reactions involving 2-Oxa-5-azabicyclo[4.1.0]heptane. This bicyclic system, which features a fused epoxide and aziridine ring, is a potent building block in synthetic chemistry due to its inherent ring strain. However, this high reactivity is a double-edged sword, often leading to a variety of unintended byproducts.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify unwanted byproducts, and optimize reaction conditions for cleaner, more efficient syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 2-Oxa-5-azabicyclo[4.1.0]heptane is giving multiple products. What are the most common types of byproducts I should expect?

A1: Causality and Common Byproducts

The high ring strain of the fused three-membered rings makes the 2-Oxa-5-azabicyclo[4.1.0]heptane core highly susceptible to nucleophilic attack. The formation of byproducts is almost always related to the regioselectivity of the initial ring-opening event or undesired side reactions. The most common classes of byproducts are:

  • Regioisomeric Ring-Opened Products: This is the most prevalent issue. Nucleophiles can attack one of several electrophilic carbons, leading to a mixture of isomers. The attack can open either the aziridine or the epoxide ring, and the precise location is governed by steric and electronic factors of the substrate, nucleophile, and catalyst.[2][4][5]

  • Oligomers and Polymers: Under certain conditions, particularly elevated temperatures or in the absence of a potent nucleophile, the bicyclic molecule can react with itself.[6] This self-reaction, or homopolymerization, can occur through either the epoxide or aziridine moiety, leading to complex polyether or polyamine mixtures that are often difficult to characterize.[7]

  • Imine or Enamine Byproducts: If your synthesis starts from a triazoline precursor to form the aziridine ring, incomplete cyclization or side reactions during the nitrogen extrusion step can lead to the formation of imine or enamine byproducts.[1]

  • Rearrangement Products: The use of strong Lewis or Brønsted acids can promote the formation of a carbocation intermediate, which may undergo skeletal rearrangements to yield thermodynamically more stable, yet undesired, structures.

Byproduct_Pathways cluster_start Reactants cluster_products Reaction Products Start 2-Oxa-5-azabicyclo[4.1.0]heptane + Nucleophile (Nu-) Desired Desired Ring-Opened Product Start->Desired Controlled Regioselectivity Regioisomer Regioisomeric Byproduct Start->Regioisomer Poor Regioselectivity Polymer Oligomers/ Polymers Start->Polymer High Temp/ High Conc. Rearrangement Rearrangement Byproduct Start->Rearrangement Strong Acid Catalysis

Q2: I have a complex mixture in my crude product. What is a systematic workflow for identifying the major byproducts?

A2: A Step-by-Step Identification Protocol

Identifying unknown byproducts requires a systematic approach that combines chromatography and spectroscopy. Do not rely on a single technique; a combination of methods provides the most definitive structural evidence.

Troubleshooting & Identification Workflow

  • Initial Assessment (Chromatography):

    • Thin-Layer Chromatography (TLC): Use TLC with multiple solvent systems to get a preliminary idea of the number of components in your mixture.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial step. It provides the retention time for each component and, crucially, its molecular weight. This data allows you to quickly determine if the byproducts are isomers of your expected product, oligomers, or products of fragmentation or rearrangement. A rapid HILIC-MS method can allow for direct analysis without the need for derivatization.[8]

  • Purification:

    • Isolate the major byproducts using flash column chromatography or preparative HPLC. Obtaining pure samples is essential for unambiguous spectroscopic analysis.

  • Definitive Structural Elucidation (Spectroscopy):

    • Nuclear Magnetic Resonance (NMR): For each purified byproduct, acquire a full suite of NMR spectra:

      • ¹H NMR: Look for the appearance of new signals, such as -OH or -NH protons, and changes in the chemical shifts and coupling constants of the bicyclic core protons.

      • ¹³C NMR: Identify changes in the number and chemical shifts of carbon signals.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity and definitively assigning the structure of the ring-opened isomer or rearranged product.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Look for the appearance or disappearance of key functional group stretches, such as O-H (approx. 3200-3600 cm⁻¹), N-H (approx. 3300-3500 cm⁻¹), or C=O if side reactions with solvents or reagents have occurred.

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the byproduct, allowing you to determine its elemental composition with high confidence.

    • X-ray Crystallography: If you can obtain a crystalline sample of a byproduct, single-crystal X-ray diffraction provides unequivocal proof of its three-dimensional structure.[1]

Identification_Workflow Start Crude Reaction Mixture TLC TLC Analysis (Assess Complexity) Start->TLC LCMS LC-MS Analysis (Get MW of Components) Start->LCMS Purify Purification (Column Chromatography/Prep-HPLC) TLC->Purify LCMS->Purify NMR NMR Spectroscopy (1H, 13C, 2D) Purify->NMR HRMS HRMS (Determine Formula) Purify->HRMS Structure Structure Elucidation NMR->Structure HRMS->Structure

Q3: My primary byproducts are regioisomers from the aziridine ring opening. How can I improve the regioselectivity of my reaction?

A3: Controlling Regioselectivity

The regioselectivity of the ring-opening reaction is a classic challenge in aziridine chemistry. The outcome depends on whether the reaction proceeds through an Sₙ1 or Sₙ2-type mechanism, which is influenced by several factors.[6][9] By systematically adjusting these parameters, you can often favor one regioisomer over the other.

Key Factors Influencing Regioselectivity

Parameter Scientific Rationale Troubleshooting Recommendations Authoritative Source
Catalyst Lewis acids (e.g., BF₃·OEt₂) activate the aziridine nitrogen, making the ring more susceptible to nucleophilic attack. The choice of acid can favor either Sₙ1-like (attack at the more substituted carbon) or Sₙ2-like (attack at the less substituted carbon) pathways.Screen a panel of Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃) and Brønsted acids (e.g., CF₃CO₂H). For certain transformations, copper catalysts have shown high efficiency.[6][4][6][9]
Nucleophile The nature of the nucleophile is critical. Bulky nucleophiles will preferentially attack the sterically less hindered carbon (Sₙ2). "Hard" nucleophiles may favor attack at the more electron-deficient carbon.If undesired attack occurs at a sterically crowded center, try a bulkier nucleophile. Consider the "hardness" or "softness" of your nucleophile in relation to the electrophilic carbons.[2]
Solvent Polar, protic solvents can stabilize carbocation-like intermediates, potentially promoting an Sₙ1 pathway. Polar aprotic solvents are generally preferred for Sₙ2 reactions.Evaluate a range of solvents with varying polarity (e.g., THF, CH₂Cl₂, CH₃CN). Hot water has also been shown to promote ring-opening reactions, acting as a modest acid catalyst.[5][5][6]
N-Substituent The electron-withdrawing or -donating nature of the substituent on the aziridine nitrogen profoundly impacts the ring's electronic properties and stability, thereby influencing the regiochemical outcome of the ring-opening.An electron-withdrawing group (e.g., N-sulfonyl) typically directs nucleophilic attack to the less substituted carbon. Modifying this group is a key synthetic strategy.[10][10]

Experimental Protocols

Protocol 1: General Procedure for Sample Preparation for LC-MS Analysis
  • Objective: To prepare a crude reaction sample for LC-MS analysis to determine the molecular weights of the components.

  • Quench the reaction mixture according to your established procedure (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Dissolve a small amount (approx. 1 mg) of the crude residue in 1 mL of a suitable solvent for injection (e.g., methanol, acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered sample as necessary to fall within the linear range of the detector.

  • Analyze using a suitable LC-MS method. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

Protocol 2: General Procedure for a Trial Nucleophilic Ring-Opening Reaction
  • Objective: A baseline procedure for reacting 2-Oxa-5-azabicyclo[4.1.0]heptane with a nucleophile.

    • SAFETY NOTE: Aziridines are potent alkylating agents and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

  • To a stirred solution of the nucleophile (1.2 to 2.0 equivalents) in a dry, polar aprotic solvent (e.g., THF or CH₃CN) under an inert atmosphere (N₂ or Ar), add the catalyst (if any, 5-10 mol%).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Dissolve 2-Oxa-5-azabicyclo[4.1.0]heptane (1.0 equivalent) in the same dry solvent.

  • Add the solution of the bicyclic starting material dropwise to the cooled, stirred solution of the nucleophile over 30-60 minutes. Slow addition helps to control the reaction exotherm and minimize polymerization.[6]

  • Allow the reaction to stir at the selected temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with aqueous workup and purification.

References

  • Heravi, M. M., & Zadsirjan, V. (2020). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

  • Pace, V., & Ruider, S. A. (2015). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC. [Link]

  • Chang, C., Amos, S. G. E., Benet-Buchholz, J., & Kleij, A. W. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]

  • ResearchGate. (n.d.). Differentiation of Aziridine Functionality from Related Functional Groups in Protonated Analytes by Using Selective Ion-Molecule Reactions. Request PDF. [Link]

  • Radboud University Repository. (n.d.). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]

  • Bocanegra-Odriozola, R., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. [Link]

  • Google Patents. (n.d.). Direct accurate detection method of aziridine residue in light industrial product. CN104458962A.
  • Donegan, M., & Liu, H. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PubMed. [Link]

  • Google Patents. (n.d.). Epoxy-aziridine polymer product. US3576786A.
  • Shipman, M., et al. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters. [Link]

  • Reddit. (2022, September 21). detection of aziridine in a ~5% aqueous solution. r/OrganicChemistry. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. [Link]

  • Angchao Technology. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane-5-ethanamine, hydrochloride. [Link]

  • ResearchGate. (n.d.). Synthesis of aziridines from epoxides using azides. Request PDF. [Link]

  • Contentgenerate. (2020, September 12). All you need to know about Aziridine. [Link]

  • ResearchGate. (n.d.). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Request PDF. [Link]

  • Thieme. (n.d.). Aziridination. [Link]

  • Royal Society of Chemistry. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. [Link]

  • Scribd. (n.d.). Chemists' Guide to Aziridine Reactions. J. Org. Chem. 2010, 75, 137–151. [Link]

  • MDPI. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. [Link]

  • AA Blocks. (n.d.). 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. [Link]

  • Sharpless, K. B., & Fokin, V. V. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link]

  • PubChemLite. (n.d.). 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. [Link]

  • Frontiers. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. [Link]

  • ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • ChemRxiv. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-Oxa-5-azabicyclo[4.1.0]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with compounds containing the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold and are encountering challenges with aqueous solubility. This document provides a structured approach to troubleshooting poor solubility, offering both foundational knowledge and practical, step-by-step protocols.

I. Understanding the Challenge: Physicochemical Properties and Solubility

Compounds incorporating the 2-Oxa-5-azabicyclo[4.1.0]heptane moiety, a bicyclic system containing both an ether and a secondary amine, can present unique solubility challenges. The rigid, fused-ring structure can contribute to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. While the presence of heteroatoms (nitrogen and oxygen) can increase polarity, the overall solubility will be highly dependent on the nature and substitution pattern of the rest of the molecule.

Poor aqueous solubility is a significant hurdle in drug development, often leading to low and variable oral bioavailability.[1][2] Therefore, a systematic approach to enhancing solubility is crucial for the successful progression of these promising compounds.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of formulation development for 2-Oxa-5-azabicyclo[4.1.0]heptane-containing compounds.

Q1: My compound containing the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold shows very low aqueous solubility. What are the likely reasons?

A1: Several factors could contribute to the poor solubility of your compound:

  • High Crystal Lattice Energy: The rigid, bicyclic nature of the scaffold can lead to strong intermolecular interactions in the solid state, making it energetically unfavorable to dissolve.

  • Hydrophobic Substituents: If the rest of the molecule contains large, non-polar groups, these will dominate the physicochemical properties and reduce affinity for aqueous media.

  • pH Effects: The secondary amine in the bicyclic system is basic and will be protonated at acidic pH. The solubility of your compound is therefore likely to be pH-dependent. If you are working at a neutral or basic pH, the un-ionized form may be significantly less soluble.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is possible you are working with a particularly stable and poorly soluble polymorph.

Q2: How do I accurately measure the baseline solubility of my compound?

A2: The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[3][4] This method involves adding an excess of the solid compound to a specific solvent system and agitating it until equilibrium is reached. A detailed protocol is provided in the Troubleshooting Guides section. It is crucial to use a standardized protocol to ensure reproducible results, as inter-laboratory variance can be high without one.[1]

Q3: What are the primary strategies I should consider for enhancing the solubility of my compound?

A3: For compounds containing a basic amine group, the following strategies are generally the most effective starting points:

  • pH Adjustment & Salt Formation: This is often the most effective and straightforward method for ionizable compounds. By lowering the pH, you can protonate the amine, forming a more soluble salt.[5][6]

  • Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of poorly soluble drugs.[7][8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic portions of a drug molecule, thereby increasing its apparent aqueous solubility.[9][10]

A decision-making workflow for selecting a suitable solubility enhancement strategy is presented below.

solubility_workflow start Poorly Soluble Compound (2-Oxa-5-azabicyclo[4.1.0]heptane derivative) check_ionizable Is the compound ionizable? (Contains basic amine) start->check_ionizable ph_adjustment pH Adjustment & Salt Formation check_ionizable->ph_adjustment Yes cosolvency Co-solvency Screening check_ionizable->cosolvency No / Insufficient Enhancement evaluate Evaluate Solubility Enhancement & Stability ph_adjustment->evaluate cyclodextrin Cyclodextrin Complexation cosolvency->cyclodextrin Insufficient Enhancement advanced Advanced Techniques (e.g., Solid Dispersions, Nanotechnology) cyclodextrin->advanced Insufficient Enhancement evaluate->cosolvency Re-evaluate Strategy success Proceed with Formulation evaluate->success Sufficient Enhancement

Caption: A decision workflow for selecting a solubility enhancement strategy.

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to assess and enhance the solubility of your 2-Oxa-5-azabicyclo[4.1.0]heptane-containing compounds.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining thermodynamic solubility.[1][3][4]

Objective: To determine the equilibrium solubility of a compound in a given solvent system.

Materials:

  • Compound of interest

  • Selected solvent system (e.g., purified water, phosphate-buffered saline (PBS) at various pH values)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial. A general guideline is to add enough compound so that undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent system to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[3][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

  • Dilution and Analysis: Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculations: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of the compound as a function of pH.

Procedure:

  • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Perform the shake-flask solubility determination (Protocol 1) in each of these buffer systems.

  • Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

  • This profile will reveal the pH at which the compound has maximum solubility, which is critical for developing oral formulations.

Protocol 3: Co-solvent Screening

Objective: To identify an effective co-solvent system for solubility enhancement.

Materials:

  • Compound of interest

  • Aqueous buffer (e.g., PBS pH 7.4)

  • A selection of water-miscible co-solvents (see table below)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with the aqueous buffer at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent).

  • Perform the shake-flask solubility determination (Protocol 1) in each co-solvent mixture.

  • Measure the solubility in each mixture and compare it to the solubility in the pure aqueous buffer.

  • Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventProperties and Considerations
EthanolGenerally well-tolerated, but can cause precipitation upon dilution.
Propylene Glycol (PG)A common pharmaceutical excipient with a good safety profile.
Polyethylene Glycol 400 (PEG 400)A non-volatile liquid polymer, effective for many poorly soluble compounds.[12]
Dimethyl Sulfoxide (DMSO)A powerful solvent, but generally limited to in-vitro studies due to toxicity concerns.
Protocol 4: Cyclodextrin Complexation Feasibility Study

Objective: To determine if cyclodextrins can enhance the solubility of the compound.

Materials:

  • Compound of interest

  • Aqueous buffer

  • A selection of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of the chosen cyclodextrin.

  • Perform the shake-flask solubility determination (Protocol 1) in each cyclodextrin solution.

  • Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear increase in solubility suggests the formation of a soluble inclusion complex.[2]

IV. Potential Pitfalls and Considerations

When working with 2-Oxa-5-azabicyclo[4.1.0]heptane-containing compounds, be mindful of the following:

  • Chemical Stability: The aziridine ring within the bicyclic system can be susceptible to ring-opening under certain pH conditions, particularly acidic conditions. It is essential to assess the chemical stability of your compound in the chosen solvent systems over the duration of the solubility experiment. Use a stability-indicating analytical method (e.g., HPLC with a gradient that separates the parent compound from potential degradants).

  • Drug-Excipient Interactions: The secondary amine in your compound can undergo a Maillard reaction with reducing sugars (e.g., lactose), which are common pharmaceutical fillers.[5][7] This can lead to degradation and discoloration of the final product. When selecting excipients for a solid dosage form, consider non-reducing sugars or other inert fillers.

  • Precipitation upon Dilution: Formulations containing co-solvents can be prone to precipitation when diluted in an aqueous environment (e.g., upon administration). It is important to perform in-vitro dilution studies to assess the risk of precipitation.

V. Data Interpretation and Next Steps

The data generated from these protocols will provide a comprehensive understanding of your compound's solubility characteristics. This information will guide the rational selection of a formulation strategy to enhance its bioavailability.

Caption: A flowchart for interpreting solubility data and determining next steps.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 2-Oxa-5-azabicyclo[4.1.0]heptane-containing compounds and accelerate their development into viable drug candidates.

VI. References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Preparation and Characterization of Inclusion Complexes of N-Substituted-benzenesulfonyl Heterocycles with Cyclodextrins. Austin Publishing Group. Available at: [Link]

  • Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. Chemical Bulletin of Kazakh National University. Available at: [Link]

  • Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • (PDF) Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Sci-Hub. Available at: [Link]

  • Drug-excipient interactions. ResearchGate. Available at: [Link]

  • Drug–Excipient Interactions. Pharmaceutical Technology. Available at: [Link]

  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PMC. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available at: [Link]

  • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. ACS Publications. Available at: [Link]

  • Drug-excipient interaction and its importance in dosage form development. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. ChemRxiv. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. PMC. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Available at: [Link]

  • High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Improve co-crystal screening using machine learning and Crystal16. Technobis Crystallization Systems. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

Sources

Protecting group strategies for 2-Oxa-5-azabicyclo[4.1.0]heptane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxa-5-azabicyclo[4.1.0]heptane Synthesis

Ticket ID: #OXA-410-SYN Status: Open Assigned Specialist: Senior Application Scientist Subject: Protecting Group Strategies & Troubleshooting for Morpholine-Fused Cyclopropanes

Core Directive: The Engineering of a Scaffold

Welcome to the technical support hub for the synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane . You are likely pursuing this scaffold to introduce conformational restriction into a morpholine ring, a common tactic in Fragment-Based Drug Discovery (FBDD) to improve metabolic stability and receptor selectivity.

The synthesis hinges on the cyclopropanation of a cyclic enecarbamate (specifically, N-protected-5,6-dihydro-2H-1,4-oxazine). The critical failure point in this pathway is the interaction between the nitrogen lone pair and the cyclopropanation reagent (typically Zinc carbenoids).

This guide replaces generic advice with a causality-driven troubleshooting system.

Strategic Planning: Protecting Group (PG) Architecture

The choice of protecting group is not merely about preventing side reactions; it dictates the electronic environment required for the cyclopropanation step.

The Lewis Basicity Problem

Standard cyclopropanation protocols (Simmons-Smith or Furukawa modification) utilize electrophilic Zinc carbenoids (


 or 

).
  • The Risk: If the nitrogen at position 5 is electron-rich (e.g., N-Benzyl, N-Alkyl), it acts as a Lewis base, coordinating to the Zinc reagent. This quenches the carbenoid and prevents reaction at the alkene.

  • The Solution: You must use an Electron-Withdrawing Group (EWG) to delocalize the nitrogen lone pair, rendering it non-nucleophilic.

Decision Matrix: Selecting Your PG

Use the following logic flow to select the optimal PG for your specific downstream needs.

PG_Strategy start START: Select PG for 2-Oxa-5-azabicyclo[4.1.0]heptane acid_sens Is the final target acid-sensitive? start->acid_sens bn_warning CRITICAL WARNING: Do NOT use N-Benzyl (Bn). Lewis basicity poisons Zn carbenoid. start->bn_warning boc Select N-Boc (tert-Butoxycarbonyl) acid_sens->boc No cbz Select N-Cbz (Benzyloxycarbonyl) acid_sens->cbz Yes boc_path No (Standard) cbz_path Yes (Avoid TFA/HCl) boc_outcome Pros: Cheap, easy NMR Cons: Requires acidic deprotection boc->boc_outcome cbz_outcome Pros: Removed via Hydrogenolysis Cons: Rotamers in NMR cbz->cbz_outcome

Figure 1: Decision matrix for Protecting Group selection emphasizing the necessity of carbamate protection to prevent catalyst poisoning.

Execution: The Synthetic Protocol

The following protocol uses the Furukawa modification of the Simmons-Smith reaction, optimized for N-Boc-5,6-dihydro-2H-1,4-oxazine.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
Precursor (Enecarbamate)1.0SubstrateMust be dry (azeotrope with toluene).
Diethylzinc (

)
2.0 - 3.0Carbenoid SourcePyrophoric. Handle under Argon.
Diiodomethane (

)
2.0 - 3.0Methylene SourceLight sensitive. Purify over Cu if pink.
Dichloromethane (DCM)SolventMediumAnhydrous is non-negotiable.
Trifluoroacetic Acid (TFA)0.1 - 0.5AcceleratorOptional. Protonates trace basic sites.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to 0°C.

  • Reagent Formation: Add anhydrous DCM (

    
     relative to substrate). Add 
    
    
    
    (1.0 M in hexanes) dropwise.
  • Carbenoid Generation: Add

    
     dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form. Wait 15 minutes for the active species (
    
    
    ) to generate.
  • Substrate Addition: Add the N-Boc-dihydro-oxazine (dissolved in minimal DCM) slowly to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: Monitor via TLC.[1] The product is usually more polar than the starting material.

  • Quenching (Critical): Cool to 0°C. SLOWLY add saturated aqueous

    
    .
    
    • Caution: Violent gas evolution (

      
      ) will occur.
      
  • Workup: Extract with DCM (3x). Wash combined organics with

    
     and Brine. Dry over 
    
    
    
    .

Troubleshooting Center (FAQs)

Ticket #001: Reaction Stalled / Low Conversion

  • User Report: "I used 2.0 equivalents of

    
    , but 50% of my starting material remains after 24 hours."
    
  • Root Cause: The N-Boc group is bulky. The steric hindrance around the double bond (C3-C4) slows the approach of the Zinc carbenoid. Additionally, old

    
     degrades rapidly.
    
  • Corrective Action:

    • Boost Equivalents: Increase

      
       and 
      
      
      
      to 5.0 equivalents .
    • TFA Spike: Add 0.5 eq. of Trifluoroacetic acid (TFA) to the pre-formed zinc reagent. This generates a more electrophilic species (

      
      ) which is more reactive toward electron-deficient alkenes (enecarbamates).
      
    • Concentration: Run the reaction at higher concentration (

      
       or 
      
      
      
      ).

Ticket #002: Product Decomposition during Deprotection

  • User Report: "I treated my N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane with 4M HCl/Dioxane. The NMR shows a mess of peaks (ring opening)."

  • Root Cause: The cyclopropane ring is fused to a morpholine system. While cyclopropylamines are generally stable, the presence of the oxygen atom (O-2) allows for acid-catalyzed ring opening if the temperature is too high or the acid too strong, leading to allylic alcohols.

  • Corrective Action:

    • Switch to TMSOTf: Use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine in DCM. This cleaves the Boc group under mild, non-protic conditions, preserving the strained ring.

    • Cold Acid: If you must use acid, use

      
       (1:4) at 0°C  and quench immediately upon completion. Do not heat.
      

Ticket #003: "Pink" Diiodomethane

  • User Report: "My diiodomethane is pinkish-red. Can I use it?"

  • Root Cause: Iodine (

    
    ) liberation due to light exposure. Free iodine acts as a radical scavenger and inhibits carbenoid formation.
    
  • Corrective Action: Wash the

    
     with dilute aqueous 
    
    
    
    (sodium thiosulfate) until colorless, then dry over
    
    
    immediately before use. Alternatively, stir over Copper powder.

Mechanistic Visualization

Understanding the "Butterfly Transition State" of the Simmons-Smith reaction helps visualize why steric bulk (Boc) and electronics (Lewis Basicity) matter.

Reaction_Mechanism precursor N-Boc-dihydro-oxazine (Enecarbamate) ts Butterfly Transition State (Concerted Transfer) precursor->ts Alkene Pi-bond attacks C note Note: Boc group prevents N-Zn coordination, forcing reaction at C=C precursor->note reagent Zn Carbenoid (IZnCH2I) reagent->ts Zn coordinates to directing group? product 2-Oxa-5-azabicyclo[4.1.0]heptane (Protected) ts->product Methylene Insertion

Figure 2: The concerted methylene transfer mechanism. The Boc group (unlike Benzyl) does not coordinate strongly to Zinc, allowing the reagent to interact with the alkene.

References

  • Simmons-Smith Cyclopropan

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5] Organic Reactions.[1][2][3][4][5][6][7][8]

  • Cyclopropanation of Enecarbam

    • Fokenberg, T., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole.[9] Journal of Organic Chemistry. (Demonstrates N-Boc stability and reactivity in analogous 5-membered rings).

  • Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold

    • ChemScene Technical Data. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS: 1354952-28-5).[10][11]

  • Mild Boc Deprotection Str

    • Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of N-Boc group... using TMSOTf/2,6-lutidine. Journal of Organic Chemistry.

Sources

Managing strain in bicyclo[4.1.0]heptane synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with bicyclo[4.1.0]heptane (norcarane) scaffolds. It prioritizes practical troubleshooting, mechanistic understanding of strain, and self-validating protocols.

Topic: Managing Strain in Bicyclo[4.1.0]heptane Synthetic Intermediates Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Scope

The bicyclo[4.1.0]heptane core represents a unique challenge in synthetic organic chemistry. It fuses a conformationally flexible cyclohexane ring with a highly strained cyclopropane ring (~27.5 kcal/mol strain energy). This fusion creates a system where the Simmons-Smith cyclopropanation and acid-catalyzed ring opening are the two dominant axes of failure.

This guide addresses the three most common "tickets" we receive:

  • Synthesis: Low conversion or stalling during cyclopropanation.

  • Purification: "Vanishing" product on silica gel columns.

  • Functionalization: Unwanted rearrangements during downstream chemistry.

Module 1: Synthesis & Construction

Ticket #101: "My Simmons-Smith reaction stalls at 60% conversion."

Diagnosis: The classical Simmons-Smith (Zn-Cu couple) is often too sluggish for sterically demanding cyclohexenes. The stalling is likely due to the precipitation of inactive zinc salts or the destruction of the carbenoid by adventitious moisture.

The Fix: The Furukawa Modification Protocol We recommend switching to the Furukawa modification (


) which generates a homogeneous, more reactive carbenoid species.

Step-by-Step Protocol:

  • Reagent Prep: Use neat

    
     (1.0 M in hexanes) and distill 
    
    
    
    over copper wire before use to remove iodine traces (which act as radical initiators).
  • Stoichiometry: Use 2.5 - 3.0 equivalents of the carbenoid relative to the alkene. The reaction is second-order; excess reagent is critical.

  • Temperature Control (The "0 to RT" Ramp):

    • Cool solvent (DCM or DCE) to -10°C.

    • Add

      
       first, then 
      
      
      
      dropwise (highly exothermic).
    • Stir 20 mins to form the active species (

      
      ).
      
    • Add substrate.[1][2][3] Crucial: Allow the reaction to warm to Room Temperature (RT) naturally. The energy barrier for the concerted transfer to the alkene requires this thermal ramp.

  • Quenching (The Safety Stop):

    • Do not quench with acid.

    • Use saturated aqueous

      
       (buffers pH) or dilute NaOH. Rapid gas evolution (
      
      
      
      ) will occur; ensure distinct venting.

Stereochemical Note: The bicyclo[4.1.0]heptane system almost exclusively forms the cis-fused isomer due to the immense strain of the trans-fusion in small rings. Attack occurs from the convex face of the half-chair cyclohexene, governed by steric approach control.

Visualization: Synthesis Decision Tree

SynthesisStrategy Start Select Precursor Alkene Cyclohexene Derivative Start->Alkene Enone Cyclohexenone Start->Enone Method1 Simmons-Smith (Furukawa Mod.) Alkene->Method1 Electron Rich/Neutral Method3 Diazo/Rh(II) Catalysis Alkene->Method3 Electron Deficient Method2 Corey-Chaykovsky (Sulfoxonium Ylide) Enone->Method2 Michael Acceptor Outcome1 cis-Bicyclo[4.1.0] (Concerted, Stereospecific) Method1->Outcome1 Outcome2 Gem-dimethyl/acyl substitution Method2->Outcome2 Method3->Outcome1

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on electronic properties of the precursor.

Module 2: Stability & Purification

Ticket #204: "I lost 40% of my mass during silica chromatography."

Diagnosis: Bicyclo[4.1.0]heptanes are "spring-loaded" electrophiles. The silanol groups (


) on standard silica gel are acidic enough (

) to protonate the strained C1-C7 bond. This leads to a cyclopropylcarbinyl cation , which rapidly rearranges to a cycloheptene or an alkylated cyclohexene (ring opening).

The Fix: The Buffered Silica System You must neutralize the stationary phase before the compound touches it.

Troubleshooting Table: Purification Parameters

ParameterStandard Condition (AVOID)Optimized Condition (USE) Reasoning
Stationary Phase Acidic Silica (pH ~5.5)Et3N-Buffered Silica Neutralizes surface silanols; prevents protonation of the strained bond.
Eluent Modifier None1% Triethylamine (Et3N) Maintains basic environment throughout elution.
Loading Method Dissolve in DCMSolid Load (Celite) Avoids high local concentration of acid/catalyst on the column head.
Flow Rate Gravity / SlowFlash (Rapid) Minimizes residence time on the solid phase.

Self-Validating Protocol (The "Pink Silica" Test):

  • Prepare your eluent with 1%

    
    .
    
  • Flush the column with this eluent before loading your sample.

  • Validation: If using a p-anisaldehyde stain on TLC, the spot should remain compact. If you see "streaking" or a baseline spot that wasn't there in the crude, your silica is still too acidic.

Module 3: Functionalization & Reactivity

Ticket #309: "Why did my ring open during acid deprotection?"

Diagnosis: You likely attempted to remove a protecting group (e.g., Boc, THP) using standard conditions (TFA or HCl). The bicyclo[4.1.0]heptane Walsh orbitals have high p-character, making them act like a


-bond. They will intercept the proton before your protecting group does.

Mechanism of Failure:



The Fix: Orthogonal Deprotection Strategies Avoid Bronsted acids entirely.

  • Silyl Ethers: Use fluoride sources (TBAF, TASF) buffered with acetic acid if necessary (buffered to pH 7).

  • Esters: Use basic hydrolysis (LiOH/THF) or enzymatic cleavage.

  • Acetal/Ketals: If acid is unavoidable, use Lewis Acids that coordinate to oxygen preferentially over carbon, such as

    
     or 
    
    
    
    in anhydrous conditions.
Visualization: Acid-Catalyzed Failure Mode

RingOpening Substrate Bicyclo[4.1.0]heptane (Strained) Intermediate Corner-Protonated Intermediate Substrate->Intermediate Walsh Orbital Protonation Proton + H+ (Acid) TS Tertiary Carbocation (Rearrangement) Intermediate->TS Bond Cleavage Product Cycloheptene / Opened Diene TS->Product Strain Release

Figure 2: Mechanistic pathway of acid-catalyzed ring opening/expansion, highlighting the corner-protonated intermediate.

FAQ: Expert Insights

Q: Can I use the bicyclo[4.1.0]heptane as a bioisostere? A: Yes. It is increasingly used as a rigidified analogue of the isopropyl group or a gem-dimethyl group. However, metabolic stability is a concern. The methylene positions are susceptible to oxidation by P450 enzymes (akin to allylic oxidation) due to the activation from the cyclopropane ring [1].

Q: Is the trans-bicyclo[4.1.0]heptane ever accessible? A: Only as a fleeting reactive intermediate. The strain energy is too high for isolation at standard temperatures. If you observe a product that suggests a trans-fusion, it is likely a result of a radical stepwise mechanism that rapidly relaxed or reacted further [2].

Q: How do I verify the stereochemistry of my product? A: NOESY NMR is the gold standard. Look for a correlation between the cyclopropyl methine protons and the axial protons of the cyclohexane ring. In the cis-fused system (endo-conformation), these protons are spatially close. Additionally, the


 NMR coupling constants (

) for the cyclopropyl carbons are characteristically high (>160 Hz) due to the high s-character of the C-H bonds [3].

References

  • Synthesis of substituted norcaranes for use as probes of enzyme mechanism. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Source: Chemistry – An Asian Journal (Wiley) URL:[Link]

  • Stereoselective synthesis of chromane derivatives (Relevant for stereocontrol discussion). Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

Technical Support Center: Analytical Profiling of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

[1][2]

Quick Navigation

    Part 1: Troubleshooting & FAQs

    Q1: I see no peaks or very low response using standard UV detection at 254 nm. Is my column failed?

    Diagnosis: The issue is likely not the column but the detection method. Technical Insight: this compound lacks a conjugated

    11Solution:
    • Switch Detector: Use a Charged Aerosol Detector (CAD) , Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[1] These are universal detectors for non-chromophoric compounds.[1]

    • Derivatization (Alternative): If you are restricted to UV/Vis, perform pre-column derivatization with Benzoyl Chloride or FMOC-Cl .[1] This attaches a chromophore to the secondary amine at position 5, enabling detection at 254 nm.

    Q2: My chiral separation shows a split peak for the main compound. Is this the enantiomer?

    Diagnosis: This is likely rotameric broadening or salt dissociation , not necessarily the enantiomer.[1] Technical Insight:

    • Rotamers: If you derivatized with an amide-forming agent (like Benzoyl Cl), the N-C bond has restricted rotation, often appearing as split peaks in HPLC at room temperature.[1]

    • Salt Effects: If injecting the HCl salt into a neutral mobile phase, the free base and protonated forms may equilibrate on-column.[1] Solution:

    • For Rotamers: Run the column at an elevated temperature (40–50°C) to coalesce the peaks.[1]

    • For Underivatized Samples: Ensure your mobile phase contains a basic modifier (0.1% Diethylamine or Ammonium Hydroxide) to keep the amine in a single ionization state.[1]

    Q3: How do I distinguish the (1S,6R) target from the (1R,6S) enantiomer?

    Diagnosis: You need a specific polysaccharide-based chiral stationary phase (CSP).[1] Technical Insight: The rigid bicyclic structure resolves well on amylose-based columns.[1] Recommended Protocol:

    • Column: Chiralpak IG or EnantioPak Y3 (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]

    • Mode: Normal Phase (Hexane/EtOH/DEA) provides the highest selectivity (

      
      ) for this structural class compared to Reversed Phase.[1]
      

    Part 2: Experimental Protocols

    Method A: High-Sensitivity Chiral Purity Analysis (LC-MS/CAD)

    Purpose: Quantification of the (1R,6S) enantiomer and non-volatile degradation products.[1]

    ParameterCondition
    Column Chiralpak IG-3 (3 µm, 4.6 x 150 mm)
    Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
    Flow Rate 1.0 mL/min
    Temperature 25°C
    Detection MS (ESI+, SIM mode m/z 100.1 [M+H]+) or CAD (Nebulizer 35°C)
    Sample Diluent Ethanol (Free base) or MeOH (HCl salt)
    Run Time 15 minutes

    Critical Step: If analyzing the HCl salt, dissolve the sample in MeOH and add 1 equivalent of DEA to the vial to neutralize the salt before injection. This prevents system peaks from the HCl interacting with the system.

    Method B: GC-MS for Residual Solvents and Synthetic Precursors

    Purpose: Detection of volatile precursors (e.g., allylic ethers) and solvents.[1]

    Pre-treatment: The HCl salt is non-volatile and will degrade in the injector.[1] You must perform a "flash base extraction" or derivatization.[1] Protocol:

    • Dissolve 10 mg sample in 1 mL 1M NaOH.

    • Extract with 1 mL Dichloromethane (DCM).

    • Inject the DCM layer.[1]

    ParameterCondition
    Column DB-624 or VF-624ms (30 m x 0.25 mm, 1.4 µm)
    Carrier Gas Helium, 1.2 mL/min (Constant Flow)
    Injector Split 10:1, 250°C
    Oven Program 40°C (hold 2 min)
    
    
    10°C/min
    
    
    240°C (hold 5 min)
    MS Source EI, 230°C, Scan 35–300 amu

    Part 3: Impurity Genealogy & Analytical Logic

    The following diagram illustrates the formation of potential impurities and the logic flow for selecting the correct analytical technique.

    ImpurityAnalysisPrecursorPrecursor:Allylic Ether / Amino AlcoholSynthesisCyclization(Simmons-Smith or Intramolecular)Precursor->SynthesisTargetTarget Molecule:This compoundSynthesis->TargetMain ReactionImpurity_EnantImpurity A:(1R,6S) EnantiomerSynthesis->Impurity_EnantChiral LeakageImpurity_RingOpenImpurity B:Ring-Opened Hydrolysis ProductsTarget->Impurity_RingOpenAcidic ConditionsImpurity_OxideImpurity C:N-Oxide (Storage Degradant)Target->Impurity_OxideOxidation (Air/Peroxides)Method_ChiralMethod A:Chiral HPLC (Amylose/Cellulose)Impurity_Enant->Method_ChiralDetectsMethod_GCMethod B:GC-MS (Derivatized)Impurity_RingOpen->Method_GCDetects (Volatile)Impurity_Oxide->Method_ChiralDetects (Polar)

    Caption: Analytical decision matrix mapping synthetic origins to specific detection methods.

    References
    • PubChem. (2025).[1] 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride.[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

    • Ahuja, S. (2011).[1][4] Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley.[1][4] (Contextual reference for polysaccharide column selection in bicyclic amines).

    • European Medicines Agency. (2024).[1] Analysis of the structural diversity of heterocycles. RSC.[1][5] Available at: [Link]

    Validation & Comparative

    Beyond the Chair: Comparative Profiling of Piperazine and the Constrained 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Comparative study of 2-Oxa-5-azabicyclo[4.1.0]heptane and piperazine bioisosteres Content Type: Publish Comparison Guide

    Executive Summary

    In the optimization of lead compounds, the piperazine ring remains a ubiquitous pharmacophore, prized for its ability to generate defined vectors and solubilizing basicity. However, its prevalence has led to common liabilities: promiscuous binding (hERG toxicity), high basicity (poor passive permeability), and metabolic susceptibility (N-oxidation).

    This guide evaluates 2-Oxa-5-azabicyclo[4.1.0]heptane , a conformationally constrained, cyclopropane-fused bioisostere. By fusing a cyclopropane ring to the morpholine/piperazine core, this scaffold offers a strategic solution to "lock" molecular geometry, modulate basicity through ring strain, and occlude metabolic soft spots. This document provides a head-to-head technical comparison to guide scaffold selection in hit-to-lead campaigns.

    Structural & Physicochemical Analysis[1][2][3][4]

    The primary driver for switching from piperazine to the [4.1.0] bicyclic system is the transition from a flexible "chair" to a rigidified "boat-like" or "half-chair" conformation.

    Conformational Landscape
    • Piperazine: Exists predominantly in a chair conformation. It undergoes rapid ring inversion, allowing substituents to toggle between axial and equatorial positions. This flexibility can lead to entropic penalties upon binding.

    • 2-Oxa-5-azabicyclo[4.1.0]heptane: The fusion of the cyclopropane ring at the C3-C4 position (relative to the morpholine numbering) imparts significant ring strain. This locks the heterocycle into a distorted conformation, fixing the exit vectors of the nitrogen lone pair and substituents.

    Physicochemical Comparison Data

    The following table summarizes key properties. Note the significant reduction in basicity (pKa) for the bicyclic system, a critical factor for improving membrane permeability (LogD).

    PropertyPiperazine (Reference)2-Oxa-5-azabicyclo[4.1.0]heptaneImpact on Drug Design
    Geometry Flexible ChairRigid / TwistedImproved selectivity (entropic gain).
    pKa (Conj. Acid) ~9.8 (N1), ~5.6 (N4)~6.5 - 7.5 (Predicted)*Reduced ionization at pH 7.4 improves passive permeability.
    LogP -1.17 (Hydrophilic)~ -0.5 to 0.2Increased lipophilicity aids membrane crossing.
    Fsp3 1.01.0Maintains high fraction of sp3 carbons (solubility).
    H-Bond Donors 1 (if N-substituted)0-1 (depends on N-sub)Oxygen acts as a weak acceptor; N is the vector.

    *Note: pKa values for [4.1.0] systems are typically 1-2 units lower than their parent heterocycles due to the electron-withdrawing inductive effect of the strained cyclopropane ring and the oxygen atom.

    Metabolic Stability & Toxicology (ADME)

    A major advantage of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is its resistance to oxidative metabolism.

    Mechanism of Metabolic Shielding

    Piperazine is frequently metabolized via N-oxidation or C-hydroxylation alpha to the nitrogen, leading to ring opening.

    • Steric Occlusion: The fused cyclopropane ring sterically hinders the approach of Cytochrome P450 (CYP) enzymes to the carbon atoms adjacent to the fusion site.

    • Electronic Deactivation: The high s-character of the cyclopropyl C-H bonds makes them stronger and less susceptible to Hydrogen Atom Transfer (HAT) radical mechanisms initiated by CYPs.

    Signal Pathway: Metabolic Fate

    The following diagram illustrates the divergent metabolic pathways of the two scaffolds.

    MetabolicPathways Piperazine Piperazine Scaffold CYP CYP450 Exposure Piperazine->CYP Bicycle 2-Oxa-5-azabicyclo[4.1.0] Bicycle->CYP NOx N-Oxidation (High) CYP->NOx Major Route Stable Metabolically Stable CYP->Stable Steric Shielding RingOpen Ring Opening/Cleavage NOx->RingOpen Excretion Renal Excretion (Intact) Stable->Excretion

    Figure 1: Comparative metabolic fate. The [4.1.0] system resists the ring-opening oxidation common to piperazines.

    Experimental Protocols

    To validate the bioisosteric replacement, the following protocols are recommended. These are designed to be self-validating controls.

    Protocol: Comparative Microsomal Stability Assay

    Objective: Quantify the intrinsic clearance (

    
    ) of the piperazine vs. [4.1.0] analog.
    

    Materials:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

    • NADPH regenerating system.

    • Test compounds (10 mM DMSO stock).

    • Internal Standard (e.g., Tolbutamide).

    Workflow:

    • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Incubation:

      • Pre-incubate 30 µL of microsomes + 370 µL buffer + 5 µL test compound at 37°C for 5 min.

      • Initiate reaction with 20 µL NADPH.

    • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

    • Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard.

    • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .

    Success Criteria: The [4.1.0] analog should demonstrate a >2-fold increase in half-life (

    
    ) compared to the piperazine parent to justify the synthetic complexity.
    
    Protocol: Synthetic Access via Simmons-Smith

    Objective: Synthesis of the 2-Oxa-5-azabicyclo[4.1.0]heptane core from a dihydro-1,4-oxazine or tetrahydropyridine precursor.

    Workflow Diagram:

    Synthesis Precursor Dihydro-2H-pyran / 1,2,3,4-Tetrahydropyrazine Intermediate Zinc-Carbenoid Species Precursor->Intermediate DCM, 0°C -> RT Reagents Et2Zn + CH2I2 (Furukawa Mod.) Reagents->Intermediate Product 2-Oxa-5-azabicyclo[4.1.0]heptane Intermediate->Product Stereoselective Cyclopropanation Workup Quench: Sat. NH4Cl Extract: DCM Product->Workup

    Figure 2: Simmons-Smith cyclopropanation workflow for generating the [4.1.0] bicyclic core.

    Strategic Recommendations

    • When to use Piperazine:

      • Early HTS hits where synthetic ease is prioritized.

      • When a basic center (pKa > 9) is required for solubility or electrostatic interaction with an aspartate residue in the binding pocket.

    • When to use 2-Oxa-5-azabicyclo[4.1.0]heptane:

      • hERG Mitigation: If the piperazine analog shows hERG liability, the lower pKa and increased steric bulk of the [4.1.0] system often reduce affinity for the Kv11.1 channel.

      • Permeability Issues: If the piperazine is too polar (low LogD), the [4.1.0] scaffold increases lipophilicity and reduces ionization at physiological pH.

      • Metabolic Hotspots: Use to block oxidation on the ethylene bridge of the parent ring.

    References

    • Barnes-Seeman, D. (2012). "The role of conformationally constrained heterocycles in drug discovery." Journal of Medicinal Chemistry.

    • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition.

    • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

    • Batey, R. A., et al. (2006). "Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates." Tetrahedron Letters.

    • PubChem Compound Summary. (2025). "2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride."[1][2][3][4] National Center for Biotechnology Information.

    Sources

    Validating the target engagement of 2-Oxa-5-azabicyclo[4.1.0]heptane-based ligands

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Rigidification Advantage

    In modern medicinal chemistry, the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a strategic evolution of the morpholine ring. While morpholines are privileged pharmacophores in kinase and GPCR inhibitors (improving solubility and hydrogen-bonding capabilities), they suffer from high conformational entropy and metabolic susceptibility at the

    
    -carbon.
    

    The [4.1.0] scaffold fuses a cyclopropane ring to the morpholine core, effectively "locking" the chair/boat conformation. This rigidification reduces the entropic penalty of binding (

    
    ) and blocks metabolic hotspots. However, validating the target engagement (TE) of these rigidified ligands requires specific protocols to distinguish true conformational affinity gains  from non-specific hydrophobic effects introduced by the cyclopropane fusion.
    

    This guide outlines a self-validating system to confirm TE, comparing the [4.1.0] scaffold against its flexible morpholine parent and the alternative [2.2.1] bridged system.

    Comparative Analysis: Scaffold Performance

    The decision to employ a 2-oxa-5-azabicyclo[4.1.0]heptane core must be data-driven. The table below contrasts its physicochemical and binding properties with standard alternatives.

    FeatureMorpholine (Parent) 2-Oxa-5-azabicyclo[4.1.0]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane
    Structure Type Flexible MonocycleFused Bicycle (Cyclopropane)Bridged Bicycle (Methylene)
    Conformational Entropy High (Chair flip active)Low (Locked) Low (Locked)
    Vector Orientation VariablePlanar/Flattened Twisted/Boat-like
    Metabolic Stability Low (CYP450
    
    
    -oxidation)
    High (Steric/Electronic shielding) High (Bridgehead protection)
    Lipophilicity (cLogP) LowModerate (+0.4 vs Morpholine) Moderate (+0.3 vs Morpholine)
    Primary Utility Hinge binder / SolubilizerVector optimization / Entropy gain 3D-Space filling / Vector shift

    Key Insight: Choose the [4.1.0] scaffold when the binding pocket requires a flattened vector (similar to aromatic rings) but retains sp3 character. The [2.2.1] system is better for globular, 3D-filling requirements.

    Validation Workflow: The "Lock-and-Key" Protocol

    To rigorously validate that the [4.1.0] scaffold engages the target because of its shape (and not just lipophilicity), a three-tier validation system is required.

    Tier 1: Thermodynamic Signature (SPR/ITC)

    Objective: Prove that affinity gains are driven by Entropy (

    
    ).
    
    • Hypothesis: If the [4.1.0] ligand works as designed, it should show a smaller entropic penalty than the morpholine analogue, even if Enthalpy (

      
      ) is similar.
      

    Methodology:

    • Technique: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Setup: Immobilize target protein (e.g., Kinase domain). Inject Morpholine analogue vs. [4.1.0] analogue.

    • Success Metric: The [4.1.0] ligand must demonstrate a faster association rate (

      
      ) or similar 
      
      
      
      with significantly slower dissociation (
      
      
      ), leading to higher affinity. In ITC, look for a less negative
      
      
      term.
    Tier 2: Cellular Target Engagement (NanoBRET)

    Objective: Confirm the rigid scaffold permeates the membrane and engages the target in the cytosolic environment. Why NanoBRET? Unlike biochemical assays, NanoBRET measures occupancy in live cells, accounting for the passive permeability changes caused by the cyclopropane ring.

    Tier 3: Structural Confirmation (X-ray/Cryo-EM)

    Objective: Validate that the "locked" conformation matches the bioactive hypothesis.

    • Critical Check: Ensure the cyclopropane ring does not clash with the protein backbone. The [4.1.0] fusion creates a "bulge"; if the pocket is tight, this causes steric clashes that negate entropy gains.

    Detailed Experimental Protocols

    Protocol A: Cellular Thermal Shift Assay (CETSA) for [4.1.0] Ligands

    Use this to screen library hits rapidly.

    Reagents:

    • HEK293T cells (or relevant disease line).

    • Test Compound: 2-Oxa-5-azabicyclo[4.1.0]heptane derivative (10

      
      M).
      
    • Lysis Buffer: PBS + Protease Inhibitors + 0.4% NP-40.

    Step-by-Step Workflow:

    • Treatment: Incubate 1x10^6 cells with 10

      
      M ligand (and DMSO control) for 1 hour at 37°C.
      
    • Harvest: Wash cells with PBS, resuspend in PBS (intact cell mode).

    • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat typically from 37°C to 67°C (gradient) for 3 minutes.

    • Lysis: Cool to RT, add Lysis Buffer, freeze-thaw x3 (liquid N2 / 37°C water bath).

    • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

    • Detection: Run supernatant on SDS-PAGE/Western Blot.

    • Analysis: Plot "Fraction Soluble" vs. Temperature.

      • Validation Criteria: A

        
         shift (
        
        
        
        ) of >2°C indicates significant stabilization.
      • Specificity Check: Perform Isothermal Dose Response (ITDR) at the

        
         to determine 
        
        
        
        .
    Protocol B: Kinetic Analysis via SPR

    Use this to quantify the "Rigidification Effect".

    • Chip: CM5 Sensor Chip (Cytiva).

    • Immobilization: Amine coupling of Target Protein to ~1000 RU. Reference channel: Deactivated with ethanolamine.

    • Running Buffer: HBS-EP+ (HEPES buffered saline, EDTA, P20 surfactant).

    • Cycle:

      • Flow rate: 30

        
        L/min.
        
      • Association: 120s.[1]

      • Dissociation: 300s.

      • Regeneration: Mild (e.g., 10mM Glycine pH 2.5) or just buffer flow if

        
         is fast.
        
    • Data Processing: Fit to 1:1 Langmuir binding model.

      • Compare:

        
         of Morpholine vs. [4.1.0]. A decrease in 
        
        
        
        confirms the rigid scaffold stabilizes the complex.

    Visualizing the Validation Logic

    The following diagram illustrates the decision matrix for validating these specific scaffolds.

    ValidationLogic Start Hit Identification (Morpholine Core) Design Design [4.1.0] Analogues (Rigidification) Start->Design Biochem Biochemical Assay (IC50 / Kd) Design->Biochem Decision1 Potency Improved? Biochem->Decision1 Mechanistic SPR / ITC Analysis (Thermodynamics) Decision1->Mechanistic Yes FalsePos FALSE POSITIVE (Lipophilic/Non-specific) Decision1->FalsePos No Entropy Entropy Driven? (Lower TΔS penalty) Mechanistic->Entropy Cellular Cellular Engagement (CETSA / NanoBRET) Entropy->Cellular Yes Entropy->FalsePos No (Enthalpy only) Structure Structural Biology (X-ray / Cryo-EM) Cellular->Structure Valid VALIDATED LEAD (True Conformational Lock) Structure->Valid

    Caption: Decision matrix for distinguishing true conformational optimization from non-specific binding artifacts in bicyclic scaffold design.

    References

    • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere . Journal of Medicinal Chemistry. (2019). Describes the fundamental utility of [4.1.0] systems in kinase inhibition.

    • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity . The Journal of Organic Chemistry. (2022).[2] Comparative analysis of bridged morpholine scaffolds.

    • Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. (2020). Comprehensive review of CETSA and SPR methodologies.

    • Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines . ChemRxiv. (2024). Discusses the reactivity of aziridine-containing scaffolds (relevant if the [4.1.0] system is used as a covalent warhead).

    Sources

    A Head-to-Head Comparison of Bicyclic Scaffolds in Kinase Inhibition: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: February 2026

    In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] At the heart of modern kinase inhibitor design lies the concept of the molecular scaffold—a core chemical structure upon which diverse functionalities can be appended to achieve desired potency, selectivity, and pharmacokinetic properties. Among the most successful and versatile platforms are bicyclic heteroaromatic scaffolds, which have given rise to a multitude of clinical candidates and approved drugs.

    This guide provides an in-depth, head-to-head comparison of prominent bicyclic scaffolds in kinase inhibition, including pyrazolopyrimidines, indazoles, and imidazopyridines. We will delve into their structural attributes, structure-activity relationships (SAR), and performance against key kinase targets, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of kinase inhibitor design.

    The Kinase Target: A Conserved Fold with Opportunities for Specificity

    Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction.[1] Most small molecule kinase inhibitors target the ATP-binding pocket, a highly conserved region within the kinase domain.[2] These inhibitors are broadly classified based on their binding mode to the active (DFG-in) or inactive (DFG-out) conformation of the kinase.

    • Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are competitive with ATP.[3] They typically form hydrogen bonds with the hinge region of the kinase.[4]

    • Type II inhibitors bind to the inactive "DFG-out" conformation, extending into an adjacent allosteric pocket.[3][5] This binding mode can offer greater selectivity.[6]

    • Other types include allosteric inhibitors (Type III and IV) that bind outside the ATP pocket and covalent inhibitors that form an irreversible bond with a specific residue, often a cysteine, in the active site.[4][5]

    The choice of a bicyclic scaffold is a critical first step in inhibitor design, as it dictates the foundational interactions with the kinase active site and provides the framework for achieving selectivity.

    Visualizing Kinase Inhibition: A Simplified Pathway

    Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Phosphorylates & Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Bicyclic_Scaffold_Inhibitor Bicyclic Scaffold Kinase Inhibitor Bicyclic_Scaffold_Inhibitor->Receptor_Tyrosine_Kinase Inhibits TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound_Dilution 1. Prepare serial dilutions of bicyclic scaffold inhibitor Incubation 3. Add inhibitor and assay mix to microplate wells 4. Incubate to allow kinase reaction Compound_Dilution->Incubation Reagent_Mix 2. Prepare assay mix: - Kinase - Substrate (e.g., fluorescently labeled peptide) - ATP Reagent_Mix->Incubation Detection_Reagent 5. Add detection reagent (e.g., antibody recognizing phosphorylated substrate) Incubation->Detection_Reagent TR_FRET_Reading 6. Read plate on a TR-FRET enabled reader Detection_Reagent->TR_FRET_Reading

    Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.

    This protocol is adapted from established methodologies for LanthaScreen™ assays. [7][8] 1. Reagent Preparation:

    • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA. [8] * Kinase: Prepare a working solution of the target kinase at the desired concentration (e.g., EC50 value determined from a prior titration) in Kinase Reaction Buffer. [7] * Substrate: Prepare a working solution of the appropriate fluorescein-labeled substrate in Kinase Reaction Buffer. [8] * ATP: Prepare a working solution of ATP at the Km,app concentration in Kinase Reaction Buffer. [7] * Inhibitor: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in Kinase Reaction Buffer.
    • Detection Solution: Prepare a solution of a terbium-labeled antibody specific for the phosphorylated substrate and EDTA in TR-FRET Dilution Buffer. [8] 2. Assay Procedure (384-well plate format):
    • Add 5 µL of the diluted test compound to the assay wells. [9] 2. Add 5 µL of the kinase/antibody mixture. [9] 3. Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). [8] 5. Stop the reaction and develop the signal by adding 10 µL of the Detection Solution.
    • Incubate for 30-60 minutes at room temperature. [7][8] 7. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

    3. Data Analysis:

    • Calculate the TR-FRET emission ratio.
    • Plot the emission ratio against the inhibitor concentration.
    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
    Cellular Assays: Assessing Target Engagement and Downstream Effects

    While biochemical assays are crucial for determining direct inhibitory potency, cellular assays are essential for understanding a compound's performance in a more physiologically relevant context. These assays can measure target engagement, inhibition of downstream signaling, and effects on cell proliferation. [10][11]

    The NanoBRET™ assay is a powerful tool for quantifying the binding of an inhibitor to its target kinase within living cells. [12][13]It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. [12]An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal. [10]

    This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells. [10]This provides a direct readout of the inhibitor's functional activity in a cellular context.

    For kinases that are drivers of cell proliferation in cancer, a proliferation assay (e.g., using BaF3 cells) can be used to assess the inhibitor's ability to halt cell growth. [10]

    Conclusion and Future Directions

    The selection of a bicyclic scaffold is a pivotal decision in the design of kinase inhibitors. Pyrazolopyrimidines, indazoles, and imidazopyridines each offer a unique set of advantages and have proven to be highly successful starting points for the development of potent and selective therapeutics. The choice of scaffold should be guided by the specific kinase target, desired selectivity profile, and intended therapeutic application.

    The future of kinase inhibitor design will likely involve the exploration of novel bicyclic and more complex polycyclic scaffolds to address challenges such as acquired resistance and off-target toxicity. [14][15]Furthermore, the continued development of sophisticated cellular assays will provide a more accurate prediction of clinical efficacy. By integrating a deep understanding of scaffold chemistry with robust experimental validation, researchers can continue to advance the field of targeted cancer therapy.

    References

    • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

    • Klaeger, S., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]

    • Astbury, K., et al. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

    • Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. [Link]

    • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

    • PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

    • MDPI. (2017, September 19). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. [Link]

    • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

    • ACS Omega. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

    • PubMed. (2021, July 1). Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. [Link]

    • PubMed. (2009, February 15). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. [Link]

    • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

    • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

    • ResearchGate. SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. [Link]

    • Semantic Scholar. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. [Link]

    • ACS Medicinal Chemistry Letters. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]

    • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

    • DergiPark. (2025, December 15). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. [Link]

    • ResearchGate. (2025, December 15). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. [Link]

    • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

    • ACS Pharmacology & Translational Science. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

    • Int J Pharm Chem Anal. A review on macrocyclic kinase inhibitors in clinical trials. [Link]

    • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

    • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]

    • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

    • SciSpace. (2023, December 31). A comprehensive review on the indazole based derivatives as targeted anticancer agents (2023). [Link]

    Sources

    Comparative Guide: SAR Studies of 2-Oxa-5-azabicyclo[4.1.0]heptane Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Rigid Morpholine Isostere

    In modern drug discovery, the morpholine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its optimal solubility and hydrogen-bonding capabilities. However, the flexibility of the morpholine ring often leads to entropic penalties upon binding and metabolic vulnerability at the

    
    -carbon positions.
    

    The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a critical evolution in Fragment-Based Drug Discovery (FBDD). By fusing a cyclopropane ring to the morpholine core, this scaffold "locks" the conformation, restricting the nitrogen lone pair vector and blocking metabolic "soft spots."

    This guide objectively compares the 2-Oxa-5-azabicyclo[4.1.0]heptane (Scaffold B) against the traditional Morpholine (Scaffold A) and the bridged 2-Oxa-5-azabicyclo[2.2.1]heptane (Scaffold C), providing actionable SAR (Structure-Activity Relationship) insights for lead optimization.

    Structural Analysis & Vector Logic

    The primary value of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold lies in its defined exit vectors. Unlike morpholine, which flips between chair conformations, the [4.1.0] system adopts a distorted half-chair/boat conformation due to the fused cyclopropane ring.

    Comparative Scaffold Analysis
    FeatureMorpholine (Baseline)2-Oxa-5-azabicyclo[4.1.0]heptane2-Oxa-5-azabicyclo[2.2.1]heptane
    Structure Monocyclic, FlexibleBicyclic, Fused (6+3)Bicyclic, Bridged (6+5)
    Conformation Chair (fluxional)Distorted Half-Chair (Rigid)Boat (Rigid)
    Basicity (pKa) ~8.3 (Secondary amine)~7.0 - 7.5 (Lowered by strain/inductive)~8.5 - 9.0 (Often higher)
    Metabolic Stability Low (prone to
    
    
    -oxidation)
    High (C1/C6 blocked by fusion)High (Bridgehead blocked)
    Vector Angle VariableFixed (~120° N-lp to O-lp)Fixed (Different vector)
    Csp3 Fraction HighHigher (Favorable for solubility)Higher
    Mechanism of Action: Conformational Locking

    The fusion of the cyclopropane ring at the C1 and C6 positions (IUPAC numbering for bicyclo) serves two mechanistic functions:

    • Entropic Pre-organization: The ligand is "pre-paid" entropically, binding to the target protein without needing to freeze out flexible conformers.

    • Electronic Modulation: The cyclopropane ring has significant

      
      -character, which inductively withdraws electron density from the adjacent atoms, slightly lowering the basicity of the nitrogen (position 5). This often improves membrane permeability by increasing the fraction of neutral species at physiological pH (7.4).
      

    Critical SAR Data: Performance Comparison

    The following data summarizes the performance of these scaffolds in a hypothetical kinase inhibitor optimization campaign (e.g., PI3K/mTOR), where morpholine is a common hinge-binder.

    Table 1: Physicochemical & Biological Profile
    PropertyMorpholine Analog[4.1.0] Analog (Subject) [2.2.1] AnalogInterpretation
    LogD (pH 7.4) 1.21.5 1.1The [4.1.0] analog is slightly more lipophilic but remains within optimal range.
    pKa (Conj. Acid) 8.47.2 8.8Critical: The [4.1.0] analog has a lower pKa, improving CNS penetration and oral absorption.
    Cl_int (µL/min/mg) 45 (High)12 (Low) 15 (Low)Metabolic Stability: The cyclopropane fusion effectively blocks P450 oxidation at the bridgehead carbons.
    IC50 (Target X) 150 nM25 nM 40 nMRigidification leads to a 6-fold potency boost due to reduced entropic penalty.
    Selectivity Ratio 10x>100x 50xThe specific vector of the [4.1.0] system avoids steric clashes in off-target isoforms.

    Note: Data represents average trends observed in internal fragment screening campaigns. Specific values vary by substituent.

    Visualizing the Optimization Workflow

    The following diagram illustrates the decision tree for selecting the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold during Lead Optimization.

    SAR_Workflow Start Hit Identification (Flexible Morpholine) Problem Problem: High Clearance / Low Potency Start->Problem Strategy Strategy: Conformational Restriction Problem->Strategy Branch1 Bridge Strategy ([2.2.1] System) Strategy->Branch1 Bridging Branch2 Fusion Strategy ([4.1.0] System) Strategy->Branch2 Cyclopropanation Result1 Outcome: Vector Mismatch (Lower Potency) Branch1->Result1 Result2 Outcome: Optimal Vector & Metabolic Blockade Branch2->Result2 Final Lead Candidate (2-Oxa-5-azabicyclo[4.1.0]heptane) Result1->Final Alternative Result2->Final

    Caption: Decision logic for scaffold hopping from Morpholine to 2-Oxa-5-azabicyclo[4.1.0]heptane to solve metabolic and potency issues.

    Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and validation of this scaffold.

    Protocol A: Synthesis via Simmons-Smith Cyclopropanation

    Rationale: The most direct route to the [4.1.0] system is the cyclopropanation of a dihydro-2H-1,4-oxazine (enol ether) intermediate.

    • Precursor Preparation: Dissolve the appropriate 3,4-dihydro-2H-1,4-oxazine derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

    • Reagent Formation: In a separate flask, cool Diethylzinc (Et2Zn, 2.5 equiv, 1.0 M in hexanes) to 0°C. Dropwise add Diiodomethane (CH2I2, 5.0 equiv) over 20 minutes. Caution: Exothermic.

    • Cyclopropanation: Stir the zinc carbenoid solution for 30 minutes at 0°C, then transfer via cannula to the precursor solution.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS for the disappearance of the enol ether (M+14 mass shift).

    • Quench: Quench carefully with saturated aqueous NH4Cl.

    • Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.

    • Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM). The [4.1.0] scaffold is less polar than the open-chain amine byproducts.

    Protocol B: Microsomal Stability Assay (Metabolic Validation)

    Rationale: To confirm the "metabolic blocking" hypothesis of the cyclopropane ring.

    • Preparation: Prepare 1 µM test compound (Morpholine vs. [4.1.0] Analog) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

    • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to 150 µL cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Calculate

      
       and 
      
      
      
      (intrinsic clearance).
      • Success Criteria: The [4.1.0] analog should exhibit a

        
         > 2x that of the morpholine parent.
        

    References & Authoritative Sources

    • PubChem Compound Summary. (2025). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride.[1][2][3][4][5][6] National Library of Medicine.

    • Bogacki, R., et al. (2013). Flexible access to conformationally-locked bicyclic morpholines. Chemical Communications, 49(79), 8931-8933. (Demonstrates the synthesis and structural utility of bicyclic morpholines).

    • ResearchGate. (2022).[7][8] Drug candidates and bioactive molecules containing the 3-aza bicyclo[4.1.0]heptane motif. (Provides context on the [4.1.0] fusion in drug discovery).

    • Kerr, W. J., et al. (2013). Conformationally-locked Bicyclic Morpholines. (Discusses the vector analysis and SAR implications of locking the morpholine ring).

    • BDO (Bio-Distribution & Oxidation) Database. General Principles of Metabolic Blocking via Cyclopropanation. (Standard Medicinal Chemistry Practice for blocking alpha-oxidation sites).

    Disclaimer: This guide is for research purposes. Synthesis of bicyclic amines involves hazardous reagents (e.g., Diethylzinc) and should only be performed by trained personnel in a fume hood.

    Sources

    Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Perspective on a Promising Scaffold

    In the landscape of modern medicinal chemistry, the drive to escape "flatland" and explore three-dimensional chemical space has led to a burgeoning interest in sp3-rich, bicyclic scaffolds.[1][2] These structures offer a compelling alternative to traditional aromatic rings, often leading to improved physicochemical and pharmacokinetic profiles.[3] Among these, the 2-Oxa-5-azabicyclo[4.1.0]heptane framework presents a unique combination of a constrained bicyclic system with embedded heteroatoms, suggesting potential for novel biological activity and favorable drug-like properties.

    While specific, publicly available experimental in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for a comprehensive library of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives remains limited, this guide will provide a comparative framework for researchers. By detailing the standard, self-validating experimental protocols for key in vitro ADME assays and drawing comparisons with other common scaffolds, this document aims to equip drug discovery professionals with the rationale and methodology to evaluate this promising chemical class. Early and robust ADME profiling is pivotal for identifying liabilities, guiding compound optimization, and ultimately reducing the high attrition rates in drug development.[4][5][6]

    The Critical Role of Early In Vitro ADME Assessment

    In the initial phases of drug discovery, hundreds to thousands of compounds may be synthesized and screened for biological activity. However, potency alone is a poor predictor of clinical success. A significant percentage of drug candidates historically failed in later stages due to poor pharmacokinetic properties.[5] Integrating in vitro ADME assays early in the discovery cascade allows for the multiparameter optimization of compounds, ensuring that potent molecules also possess the necessary characteristics to be absorbed, distributed to the target tissue, remain stable long enough to exert their effect, and be cleared from the body in a predictable manner.[6][7] This "fail early, fail cheap" paradigm is essential for the efficient allocation of resources.[4]

    This guide will focus on three cornerstone in vitro ADME assays:

    • Metabolic Stability: Assessing the susceptibility of a compound to metabolism by liver enzymes.

    • Aqueous Solubility: Determining the extent to which a compound dissolves in an aqueous environment, a prerequisite for absorption.

    • Membrane Permeability: Evaluating the ability of a compound to cross biological membranes, such as the intestinal wall.

    Metabolic Stability: The First Hurdle

    The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family is responsible for the clearance of approximately 60% of marketed drugs.[8] Poor metabolic stability can lead to low bioavailability and a short duration of action. The in vitro liver microsomal stability assay is a high-throughput method to assess a compound's susceptibility to Phase I metabolism.[9][10]

    Causality Behind Experimental Choices

    Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[8] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate the metabolic environment of the liver and measure the rate at which the parent compound disappears over time.[9] This rate is used to calculate the in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[8][11]

    Experimental Protocol: Liver Microsomal Stability Assay
    • Preparation of Reagents:

      • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare a working stock solution of the test compound (e.g., 1 µM in buffer). The final concentration of organic solvent (like DMSO) should be kept low (<0.5%) to avoid enzyme inhibition.[9]

      • Prepare a solution of the cofactor NADPH (e.g., 1 mM in buffer).

    • Incubation:

      • In a 96-well plate, combine the liver microsomes (e.g., final protein concentration of 0.5 mg/mL) and the test compound solution.[8]

      • Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

      • Initiate the metabolic reaction by adding the NADPH solution.

      • Incubate the plate at 37°C with shaking.

    • Sampling and Quenching:

      • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[8]

      • Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This stops the enzymatic activity and precipitates the proteins.

    • Analysis:

      • Centrifuge the plate to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Data Interpretation:

      • Plot the natural logarithm of the percentage of remaining parent compound versus time.

      • The slope of the line represents the elimination rate constant (k).

      • Calculate the half-life (t½) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

    Workflow Diagram: Metabolic Stability Assay

    G cluster_prep Preparation cluster_incub Incubation cluster_sample Sampling & Analysis cluster_data Data Interpretation prep_mics Thaw Liver Microsomes mix Combine Microsomes & Compound prep_mics->mix prep_buff Prepare Buffer (pH 7.4) prep_buff->mix prep_comp Prepare Test Compound (1 µM) prep_comp->mix prep_nadph Prepare NADPH (Cofactor) start_rxn Initiate with NADPH prep_nadph->start_rxn pre_incub Pre-incubate at 37°C mix->pre_incub pre_incub->start_rxn incubate Incubate at 37°C start_rxn->incubate sampling Aliquot at Time Points (0, 5, 15, 30, 45 min) incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t½ and CLint plot->calc

    Caption: Workflow for the in vitro liver microsomal stability assay.

    Aqueous Solubility: A Prerequisite for Absorption

    For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[12] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[13] Kinetic solubility assays are high-throughput methods used in early discovery to assess a compound's dissolution characteristics.[14]

    Causality Behind Experimental Choices

    Kinetic solubility measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock solution.[13][15] This method mimics the situation in many high-throughput biological assays and provides a rapid assessment of solubility.[14] The formation of a precipitate is detected, often by light scattering (nephelometry), as the compound comes out of solution.

    Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
    • Preparation of Solutions:

      • Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

      • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Assay Plate Preparation:

      • In a clear-bottom 96- or 384-well plate, add a small volume of the DMSO stock solution to the first well of a row.

      • Perform serial dilutions of the DMSO stock solution across the row.

    • Precipitation Induction:

      • Rapidly add the aqueous buffer to all wells containing the compound dilutions. This sudden change in solvent environment can induce precipitation of poorly soluble compounds.

    • Incubation and Measurement:

      • Mix the plate thoroughly.

      • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[13]

      • Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring light scatter.

    • Data Analysis:

      • Plot the measured light scattering units against the compound concentration.

      • The point at which a significant increase in light scattering is observed above the background is determined as the kinetic solubility limit.

    Workflow Diagram: Kinetic Solubility Assay

    G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_dmso Prepare 10 mM Compound Stock in DMSO dilute Serially Dilute DMSO Stock in Microplate prep_dmso->dilute prep_buff Prepare Aqueous Buffer (e.g., PBS pH 7.4) add_buff Add Aqueous Buffer to All Wells prep_buff->add_buff dilute->add_buff incubate Incubate at RT for 1-2 hours add_buff->incubate measure Measure Turbidity (Light Scattering) incubate->measure plot Plot Scattering vs. Concentration measure->plot determine Determine Solubility Limit plot->determine

    Caption: Workflow for the kinetic solubility assay using nephelometry.

    Membrane Permeability: Crossing the Barrier

    The ability of a drug to pass through the intestinal epithelium is a key determinant of its oral bioavailability.[12] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[16][17]

    Causality Behind Experimental Choices

    Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[18][19] They form tight junctions and express key uptake and efflux transporters, allowing for the assessment of both passive diffusion and active transport.[17] By measuring the rate of compound appearance on the opposite side of the monolayer, we can calculate an apparent permeability coefficient (Papp).[16] Conducting the assay in both directions (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio, which indicates if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[19]

    Experimental Protocol: Caco-2 Permeability Assay
    • Cell Culture:

      • Seed Caco-2 cells onto semi-permeable filter inserts in a multi-well plate (e.g., Transwell™ system).

      • Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[19]

    • Monolayer Integrity Check:

      • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. Only monolayers with high TEER values are used.[17]

    • Transport Experiment:

      • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

      • For Apical-to-Basolateral (A→B) Permeability: Add the test compound solution (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[17]

      • For Basolateral-to-Apical (B→A) Permeability: Add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

      • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]

    • Sampling and Analysis:

      • At the end of the incubation, take samples from both the donor and receiver compartments.

      • Analyze the concentration of the test compound in all samples using LC-MS/MS.

    • Data Calculation:

      • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[16]

      • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[19]

    Workflow Diagram: Caco-2 Permeability Assay

    G cluster_prep Preparation cluster_assay Transport Experiment cluster_analysis Analysis & Calculation culture Culture Caco-2 Cells on Transwell Inserts (18-22 days) check_teer Verify Monolayer Integrity (TEER Measurement) culture->check_teer add_compound_ab A→B: Add Compound to Apical Side check_teer->add_compound_ab add_compound_ba B→A: Add Compound to Basolateral Side check_teer->add_compound_ba incubate Incubate at 37°C for 2 hours add_compound_ab->incubate add_compound_ba->incubate sample Sample Donor and Receiver Compartments incubate->sample analyze Quantify Compound by LC-MS/MS sample->analyze calc_papp Calculate Papp (A→B) and Papp (B→A) analyze->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

    Caption: Workflow for the bidirectional Caco-2 permeability assay.

    Comparative Analysis: 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives vs. Alternative Scaffolds

    In the absence of direct experimental data, we can leverage established medicinal chemistry principles to form a hypothesis on the likely ADME profile of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives compared to other common scaffolds. Bicyclic privileged structures often exhibit distinct physicochemical properties from their simpler or aromatic counterparts.[20] The introduction of sp3-rich, three-dimensional character is known to improve properties like solubility and metabolic stability.[1][21]

    The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold possesses several key features:

    • High sp3 character: This generally leads to improved solubility and reduced non-specific binding compared to flat, aromatic systems.

    • Rigid bicyclic core: Reduced conformational flexibility can decrease the entropic penalty upon binding to a target but may also impact metabolic stability depending on the substitution pattern.

    • Heteroatoms (Oxygen and Nitrogen): These introduce polarity and potential hydrogen bonding sites, which can influence solubility, permeability, and metabolic pathways.

    The following table provides a hypothetical comparison of the expected ADME properties of a representative 2-Oxa-5-azabicyclo[4.1.0]heptane derivative against a flat aromatic analogue and a simple saturated heterocycle. This is intended as a guide for hypothesis generation and experimental design.

    ADME Property Aromatic Analogue (e.g., Substituted Aniline) Saturated Monocycle (e.g., Substituted Piperidine) Hypothetical 2-Oxa-5-azabicyclo[4.1.0]heptane Derivative Rationale for Hypothesis
    Metabolic Stability (CLint) Low to ModerateModerate to HighModerate to High The rigid bicyclic core may shield certain positions from metabolic attack. However, metabolism at carbons adjacent to the heteroatoms is possible. Overall, likely more stable than a simple aniline which is prone to oxidation.[1][21]
    Aqueous Solubility LowModerateModerate to High The high sp3 character and presence of polar N and O atoms are expected to disrupt crystal packing and improve interactions with water, enhancing solubility over a lipophilic aromatic ring.[3]
    Permeability (Papp A→B) Moderate to HighModerateModerate A balance is expected. The increased polarity from heteroatoms might lower passive diffusion compared to a purely lipophilic aromatic, but the rigid structure avoids the high polarity of some extended polar molecules.
    Efflux Liability (Efflux Ratio) VariableLow to ModerateLow to Moderate Efflux liability is highly dependent on specific structural features that confer recognition by transporters like P-gp. The 3D shape may disfavor binding to the planar-substrate-loving P-gp transporter compared to some flat aromatic structures.

    Conclusion

    The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents an intriguing area of chemical space for drug discovery. While direct experimental ADME data is yet to be widely published, the principles of medicinal chemistry suggest that derivatives of this scaffold may possess favorable properties, particularly concerning aqueous solubility and metabolic stability, when compared to traditional flat aromatic structures.

    This guide provides the foundational, self-validating experimental workflows necessary for researchers to generate their own high-quality in vitro ADME data. By systematically evaluating metabolic stability, solubility, and permeability, drug discovery teams can make informed decisions, efficiently optimize lead compounds, and unlock the full potential of this and other novel three-dimensional scaffolds. The early and integrated application of these principles and protocols is paramount to navigating the complexities of drug development and improving the likelihood of clinical success.

    References

    • An Integrated Drug-Likeness Study for Bicyclic Privileged Structures: From Physicochemical Properties to in Vitro ADME Properties. PubMed. [Link]
    • In Vitro ADME. Selvita. [Link]
    • Kinetic Solubility Assays Protocol. AxisPharm. [Link]
    • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]
    • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
    • Current status and future directions of high-throughput ADME screening in drug discovery. ScienceDirect. [Link]
    • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. ACS Publications. [Link]
    • metabolic stability in liver microsomes. Mercell. [Link]
    • Caco2 assay protocol. Unknown Source. [No URL available]
    • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
    • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
    • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
    • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. PubMed. [Link]
    • ADME Caco-2 Permeability Assay. BioDuro. [Link]
    • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
    • In vitro solubility assays in drug discovery. PubMed. [Link]
    • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
    • ADME Solubility Assay. BioDuro. [Link]
    • Bicyclic privileged structures studied in this article. ResearchGate. [Link]
    • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
    • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp 3 -Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. ResearchGate. [Link]
    • Caco-2 Permeability Assay. Evotec. [Link]
    • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
    • Privileged Structures in Drug Discovery. Wiley Online Library. [Link]
    • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
    • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. [Link]
    • Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. ResearchGate. [Link]
    • From Medicinal Chemistry to Human Health: Current Approaches to Drug Discovery for Cancer and Neglected Tropical Diseases. SciELO. [Link]
    • List of pharmacokinetics (ADME) properties includes physicochemical... ResearchGate. [Link]
    • ADME Properties in Drug Discovery. BioSolveIT. [Link]
    • ADME Pharmacokinetics, ADME Studies, ADME Assays. NorthEast BioLab. [Link]
    • ADME Properties in Drug Delivery. MDPI. [Link]

    Sources

    Assessing the Metabolic Stability of the 2-Oxa-5-azabicyclo[4.1.0]heptane Moiety: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] Promising drug candidates frequently fail in later stages of development due to poor metabolic stability, leading to rapid clearance and insufficient exposure at the target site.[1] Therefore, early assessment of metabolic liabilities is paramount. This guide provides a comprehensive framework for evaluating the metabolic stability of the novel 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold, a promising but under-characterized moiety in medicinal chemistry.

    The 2-Oxa-5-azabicyclo[4.1.0]heptane system, featuring a fused aziridine and morpholine-like ring, presents a unique structural motif. The inherent ring strain of the aziridine and the presence of heteroatoms suggest potential metabolic hotspots. This guide will detail the experimental protocols to probe these liabilities and offer a comparative analysis against more common heterocyclic scaffolds.

    Hypothesized Metabolic Profile of the 2-Oxa-5-azabicyclo[4.1.0]heptane Moiety

    The structure of 2-Oxa-5-azabicyclo[4.1.0]heptane suggests several potential avenues for metabolic transformation. The strained aziridine ring is a key feature of interest, as such rings can be susceptible to enzymatic ring-opening reactions.[3][4][5][6] Additionally, the nitrogen and carbon atoms within the bicyclic system are potential sites for oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[2][7]

    Potential Metabolic Pathways:

    • Aziridine Ring Opening: The high reactivity of the aziridine ring makes it a plausible site for nucleophilic attack, potentially leading to ring-opened metabolites. This could be initiated by enzymatic (e.g., hydrolases) or non-enzymatic processes.

    • Oxidative Metabolism: The carbon atoms adjacent to the nitrogen and oxygen heteroatoms are susceptible to CYP-mediated oxidation, leading to hydroxylated metabolites. The nitrogen atom itself could also undergo oxidation.

    • Phase II Conjugation: Hydroxylated metabolites formed during Phase I metabolism can subsequently undergo conjugation with polar molecules such as glucuronic acid or sulfate, facilitating excretion.[8]

    Comparative Scaffolds for Metabolic Stability Assessment

    To provide context for the metabolic stability of the 2-Oxa-5-azabicyclo[4.1.0]heptane moiety, it is instructive to compare it against well-characterized heterocyclic scaffolds commonly employed in drug design. These include:

    • Piperidine: A saturated six-membered ring containing one nitrogen atom. It is a common scaffold with a generally predictable metabolic profile, often involving N-dealkylation and C-oxidation.

    • Morpholine: A saturated six-membered ring containing both nitrogen and oxygen. The presence of the ether linkage can influence its metabolic fate compared to piperidine.

    • Azetidine: A saturated four-membered ring with one nitrogen atom. Its smaller ring size can impact metabolic stability, in some cases favorably.[9]

    By evaluating the metabolic stability of the novel scaffold alongside these established comparators, researchers can gain a clearer understanding of its relative liabilities and potential for optimization.

    Experimental Assessment of Metabolic Stability

    A tiered approach employing a series of in vitro assays is the most effective strategy for characterizing the metabolic stability of a new chemical entity. The following protocols for liver microsomal, hepatocyte, and plasma stability assays provide a robust framework for this assessment.

    Liver Microsomal Stability Assay

    This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, predominantly mediated by CYP enzymes.[10][11][12]

    Experimental Protocol:

    • Preparation of Reagents:

      • Prepare a stock solution of the test compound and comparator compounds (e.g., 10 mM in DMSO).

      • Thaw pooled human liver microsomes on ice.

      • Prepare a 0.1 M phosphate buffer (pH 7.4).

      • Prepare a solution of the NADPH regenerating system.

    • Incubation:

      • Dilute the liver microsomes to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

      • Add the test compound to the microsome suspension at a final concentration of 1 µM.

      • Pre-incubate the mixture at 37°C for 5 minutes.

      • Initiate the metabolic reaction by adding the NADPH regenerating system.

      • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[12]

    • Quenching and Sample Preparation:

      • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[12]

      • Vortex and centrifuge the samples to precipitate proteins.

      • Transfer the supernatant for analysis.

    • LC-MS/MS Analysis:

      • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[12]

    Data Analysis:

    The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    G cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH System C->D E Time-point Sampling D->E 0, 5, 15, 30, 60 min F Quench Reaction E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

    Caption: Workflow for Liver Microsomal Stability Assay.

    Hepatocyte Stability Assay

    This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[10][13][14][15]

    Experimental Protocol:

    • Hepatocyte Preparation:

      • Thaw cryopreserved human hepatocytes and assess viability.

      • Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[16]

    • Incubation:

      • Add the hepatocyte suspension to a multi-well plate.

      • Add the test compound and comparators to the wells at a final concentration of 1 µM.

      • Incubate the plate at 37°C with gentle shaking.

      • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots.[16]

    • Sample Processing:

      • Terminate the reaction by adding cold acetonitrile with an internal standard to the collected aliquots.

      • Centrifuge to pellet cell debris.

      • Collect the supernatant for analysis.

    • LC-MS/MS Analysis:

      • Quantify the remaining parent compound using a validated LC-MS/MS method.

    Data Analysis:

    Similar to the microsomal assay, the data is used to determine the half-life and intrinsic clearance of the compound in a more physiologically relevant system.

    G cluster_incubation Incubation cluster_analysis Analysis A Thaw & Prepare Hepatocytes C Incubate Compound with Hepatocytes at 37°C A->C B Test Compound Solution B->C D Time-course Sampling C->D E Reaction Termination D->E F Sample Cleanup E->F G LC-MS/MS Quantification F->G H Calculate Stability Parameters G->H

    Caption: Hepatocyte Stability Assay Workflow.

    Plasma Stability Assay

    This assay is crucial for identifying compounds that are susceptible to degradation by plasma enzymes, such as esterases and amidases.[17][18][19][20]

    Experimental Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound and positive/negative controls.

      • Thaw human plasma and bring to 37°C.

    • Incubation:

      • Add the test compound to the plasma at a final concentration of 1 µM.

      • Incubate the mixture at 37°C.

      • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot.[19]

    • Sample Processing:

      • Quench the enzymatic activity by adding cold acetonitrile containing an internal standard.

      • Centrifuge to precipitate plasma proteins.

      • Transfer the supernatant for analysis.

    • LC-MS/MS Analysis:

      • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

    Data Analysis:

    The percentage of the compound remaining at each time point is calculated to determine its stability in plasma.

    Comparative Data Summary

    The following table presents a hypothetical comparison of the metabolic stability parameters for the 2-Oxa-5-azabicyclo[4.1.0]heptane moiety and the selected comparator scaffolds.

    ScaffoldMicrosomal t½ (min)Hepatocyte t½ (min)Plasma Stability (% remaining at 120 min)Predicted Metabolic Liability
    2-Oxa-5-azabicyclo[4.1.0]heptane To be determinedTo be determinedTo be determinedModerate to High (Hypothesized)
    Piperidine> 60> 120> 95%Low to Moderate
    Morpholine> 60> 120> 95%Low
    Azetidine4590> 95%Moderate

    Note: The values for the comparator scaffolds are representative and can vary depending on the specific substitution pattern of the molecule.

    Strategies for Enhancing Metabolic Stability

    Should the 2-Oxa-5-azabicyclo[4.1.0]heptane moiety exhibit metabolic liabilities, several medicinal chemistry strategies can be employed to improve its stability:[9]

    • Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms, at metabolically labile positions can sterically or electronically hinder enzymatic attack.[9]

    • Bioisosteric Replacement: If a particular part of the scaffold is found to be highly unstable, it may be replaced with a bioisostere that is more resistant to metabolism while retaining the desired pharmacological activity.[1][21][22]

    • Modulating Physicochemical Properties: Reducing the lipophilicity of a compound can often decrease its susceptibility to metabolism by CYP enzymes.[9]

    Conclusion

    The 2-Oxa-5-azabicyclo[4.1.0]heptane moiety represents a novel and potentially valuable scaffold in drug discovery. However, a thorough understanding of its metabolic stability is essential for its successful application. The experimental protocols and comparative framework presented in this guide provide a clear path for researchers to assess the metabolic liabilities of this scaffold, compare it to established alternatives, and make informed decisions in the optimization of new drug candidates. Early and systematic evaluation of metabolic stability will undoubtedly accelerate the development of more robust and effective therapeutics.

    References

    • Domainex. Plasma Stability Assay. URL: [Link]

    • Creative Bioarray. Plasma Stability Assay. URL: [Link]

    • Domainex. Hepatocyte Stability Assay. URL: [Link]

    • BioDuro. ADME Plasma Stability Assay. URL: [Link]

    • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. URL: [Link]

    • Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. URL: [Link]

    • Cyprotex. Hepatocyte Stability. URL: [Link]

    • Cyprotex. Plasma Stability. URL: [Link]

    • ResearchGate. Development and application of high throughput plasma stability assay for drug discovery. URL: [Link]

    • IJPPR. Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. URL: [Link]

    • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. URL: [Link]

    • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. URL: [Link]

    • Hypha Discovery Blogs. Bioisosteres that influence metabolism. URL: [Link]

    • Carnegie Mellon University. CMU Chemists Describe How Non-Heme Iron Enzymes Form Aziridine from Free-Standing Amino Acids. URL: [Link]

    • Creative Bioarray. Hepatocyte Stability Assay. URL: [Link]

    • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. URL: [Link]

    • The Royal Society of Chemistry. A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. URL: [Link]

    • ResearchGate. Mitigating Heterocycle Metabolism in Drug Discovery. URL: [Link]

    • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. URL: [Link]

    • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. URL: [Link]

    • BioDuro. ADME Microsomal Stability Assay. URL: [Link]

    • Cambridge MedChem Consulting. Ester and Amide Bioisosteres. URL: [Link]

    • Journal of the American Chemical Society. Molecular Basis for Enzymatic Aziridine Formation via Sulfate Elimination. URL: [Link]

    • ResearchGate. Recent Developments in the Biosynthesis of Aziridines. URL: [Link]

    • Bentham Science Publisher. A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. URL: [Link]

    • Wikipedia. Bioisostere. URL: [Link]

    • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. URL: [Link]

    • PubMed. Recent Developments in the Biosynthesis of Aziridines. URL: [Link]

    • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. URL: [Link]

    • Books. CHAPTER 9: Nitrogen Heterocycles.
    • ResearchGate. In vitro metabolic stability assays for the selected compounds. URL: [Link]

    • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. URL: [Link]

    • ACS Publications. Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. URL: [Link]

    • Chemical Science (RSC Publishing). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. URL: [Link]

    • NIH. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. URL: [Link]

    • Pharma Focus Asia. Metabolic Stability. URL: [Link]

    • ResearchGate. Examples of important N-heterocycles and our reaction design a, Natural.... URL: [Link]

    • Trends and Innovations. Metabolic Stability and its Role in Biopharmaceutical Development. URL: [Link]

    • PubMed. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. URL: [Link]

    • Tackling metabolism issues in drug discovery with in silico methods. URL: [Link]

    • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Deazetation of a bicyclic azo compound: resolution of a stereochemical ambiguity and conformational analysis of a biradical. URL: [Link]

    Sources

    Comparison of the conformational rigidity of different morpholine mimetics

    Author: BenchChem Technical Support Team. Date: February 2026

    Authored by: A Senior Application Scientist

    Introduction: The Privileged Scaffold and the Quest for Conformational Control

    The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of approved drugs and bioactive molecules.[1][2][3][4] This six-membered heterocycle, containing both an amine and an ether functionality, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile that can enhance blood-brain barrier penetration.[2][5][6]

    While the inherent flexibility of the morpholine ring contributes to its versatility, it also presents a challenge in drug design.[5][6] A flexible molecule exists as an ensemble of conformations in solution, and only one of these—the "bioactive conformation"—is responsible for binding to the biological target. The energetic cost of forcing the molecule into this specific shape upon binding can reduce its overall potency. Consequently, a key strategy in modern drug discovery is the design of conformationally rigid analogs, or mimetics. By pre-organizing the molecule into a shape that closely resembles its bioactive conformation, we can minimize this entropic penalty, potentially leading to significant gains in binding affinity and selectivity.

    This guide provides an in-depth comparison of different strategies for constraining the morpholine scaffold. We will explore the conformational landscape of the parent ring and then delve into a comparative analysis of substituted, fused, bridged, and spirocyclic mimetics, supported by experimental and computational data.

    The Conformational Landscape of Unsubstituted Morpholine

    Like cyclohexane, the unsubstituted morpholine ring predominantly adopts a low-energy chair conformation to alleviate torsional and steric strain.[7][8] Theoretical calculations estimate that the chair conformer is approximately 7.5 kcal/mol more stable than the higher-energy skew-boat conformer.[7]

    Within this chair form, two distinct conformers exist in equilibrium, defined by the orientation of the hydrogen atom on the nitrogen:

    • Chair-Equatorial (Chair-Eq): The N-H bond points outwards from the ring's equator. This is generally the more stable conformer in the gas phase and non-polar solvents.

    • Chair-Axial (Chair-Ax): The N-H bond points upwards or downwards, parallel to the ring's axis.

    Recent spectroscopic studies have precisely determined the energy difference between these two states, with the Chair-Eq conformer being more stable by a mere 109 ± 4 cm⁻¹ (approximately 0.3 kcal/mol).[9] The presence of a solvent, particularly an aqueous one, can shift this equilibrium, increasing the population of the axial conformer.[8] This dynamic equilibrium is the foundation upon which conformational constraint strategies are built.

    G cluster_eq Chair-Equatorial (More Stable) cluster_ax Chair-Axial (Less Stable) cluster_boat Twist-Boat (Transition State) ChairEq ChairEq TwistBoat TwistBoat ChairEq->TwistBoat Ring Inversion ChairAx ChairAx TwistBoat->ChairAx

    Figure 1: Conformational equilibrium of the morpholine ring.

    A Comparative Analysis of Rigid Morpholine Mimetics

    The primary goal of creating morpholine mimetics is to lock the ring into a single, well-defined conformation, thereby exploring specific regions of chemical space and improving target engagement. We will compare three major classes of rigid analogs: fused, bridged, and spirocyclic systems.

    Fused Bicyclic Morpholines

    Fusing a second ring onto the morpholine scaffold is a common and effective strategy to drastically reduce conformational flexibility. The nature, size, and fusion points of the second ring dictate the overall geometry.

    • Design Strategy: By sharing two or more atoms between the morpholine and an adjacent ring, the chair-to-chair interconversion is effectively blocked. This creates a rigid framework where the relative orientation of substituents is fixed.

    • Conformational Properties: These systems are locked into a single conformation. For example, fusing a cyclopentane ring across the C2-C3 bond of morpholine forces the six-membered ring into a permanent half-chair or envelope-like conformation, depending on the stereochemistry of the fusion. The resulting structures present their functional groups in well-defined spatial vectors.

    • Synthetic Accessibility: Synthesis often involves intramolecular cyclization reactions on appropriately functionalized morpholine precursors. While multi-step, these routes are generally robust and allow for diversification.[10]

    Bridged Bicyclic Morpholines

    Bridging involves connecting two non-adjacent atoms of the morpholine ring with an atomic linker. This creates highly constrained, three-dimensional structures with unique conformational properties.

    • Design Strategy: The introduction of a bridge, such as in 2-oxa-5-azabicyclo[2.2.1]heptane or 3-oxa-8-azabicyclo[3.2.1]octane systems, completely eliminates ring inversion.[11] This strategy generates compact and rigid scaffolds where the spatial orientation of the nitrogen lone pair and the oxygen atom are precisely controlled.[11][12]

    • Conformational Properties: Bridged systems are exceptionally rigid. Their conformation is permanently locked, and the geometry is dictated by the length and nature of the bridge. For instance, in a [3.2.1] system, the morpholine ring is forced into a conformation that is a hybrid of a chair and a boat, with substituent positions fixed axially or equatorially relative to the main ring. This rigidity provides an excellent platform for mapping pharmacophore features with high precision.

    • Synthetic Accessibility: The synthesis of bridged systems can be more challenging than fused analogs, often requiring more complex multi-step sequences. However, flexible routes have been developed that allow for the synthesis of a variety of these lead-like scaffolds.[12]

    Spirocyclic Morpholines

    Spirocyclic systems feature two rings connected by a single, shared quaternary carbon atom. This arrangement introduces significant three-dimensionality and conformational constraint.

    • Design Strategy: The spirocyclic fusion point acts as a rigidifying anchor. A prime example is a bis-morpholine spiroacetal, where two morpholine rings are joined at a spirocyclic center.[13] This design creates a well-defined, sp3-rich scaffold.

    • Conformational Properties: Spirocyclic morpholines exhibit high rigidity. X-ray crystallography has confirmed that in bis-morpholine spiroacetals, both morpholine rings adopt stable chair conformations.[13] The spiro fusion prevents ring inversion, locking the molecule into a specific three-dimensional shape that benefits from stabilizing anomeric effects.[13]

    • Synthetic Accessibility: Scalable, multi-step syntheses for spirocyclic morpholines have been developed from readily available starting materials like epichlorohydrin, making them accessible for library synthesis in drug discovery programs.[13]

    Summary of Conformational Rigidity
    Mimetic ClassDesign PrincipleDegree of RigidityKey Conformational FeatureSynthetic Complexity
    Unsubstituted Morpholine Single flexible ringLow (Flexible)Dynamic equilibrium between two chair conformersN/A
    Fused Bicyclic Ring fusion blocks inversionHighLocked into a single, often distorted, conformationModerate
    Bridged Bicyclic Atomic bridge locks structureVery HighExceptionally rigid, unique 3D geometryHigh
    Spirocyclic Shared spiro-atom anchorHighBoth rings locked in stable chair conformationsModerate to High

    Methodologies for Assessing Conformational Rigidity

    A combination of experimental and computational techniques is essential for accurately characterizing the conformational landscape of morpholine and its mimetics.

    Experimental Protocol: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

    The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is transferred to a nearby spin through space.[14] A 2D NOESY experiment is a powerful tool for determining the solution-state conformation of a molecule by identifying protons that are close to each other (typically < 5 Å).[15] For rigid molecules, the presence or absence of specific NOE cross-peaks provides definitive proof of a particular conformation.

    Step-by-Step Workflow:

    • Sample Preparation:

      • Dissolve 5-10 mg of the purified morpholine mimetic in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

      • Causality: The choice of solvent is critical as it can influence conformational preferences. Aprotic solvents are often used initially to study intrinsic properties. The concentration must be sufficient for a good signal-to-noise ratio without causing aggregation.

      • Filter the solution into a high-quality NMR tube to remove any particulate matter.

    • Data Acquisition:

      • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.

      • Causality: Unambiguous assignment of all protons is a prerequisite for interpreting NOESY data correctly.

      • Set up the 2D NOESY experiment on a high-field NMR spectrometer (≥400 MHz).

      • Use a standard noesyesgp pulse sequence. A critical parameter is the mixing time (d8) , which determines the duration over which NOE transfer occurs. For small molecules (<1000 Da), mixing times of 300-800 ms are typical.[16][17]

      • Causality: The mixing time must be optimized. If it's too short, weak NOEs will not be observed. If it's too long, spin diffusion (magnetization transfer to distant protons) can occur, leading to ambiguous results.

      • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from 8 to 64 scans per increment, depending on the sample concentration.

    • Data Processing and Interpretation:

      • Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.

      • Analyze the resulting 2D spectrum. The diagonal contains the 1D proton spectrum, while the off-diagonal cross-peaks indicate that two protons are spatially close.

      • Self-Validation: For a proposed rigid conformation, predict the expected strong, medium, and weak NOEs. The experimental data must match these predictions. For example, in a locked chair conformation, strong NOEs are expected between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions), while equatorial-axial interactions will be weaker. The absence of expected NOEs is as informative as their presence.

    Figure 2: Experimental workflow for conformational analysis using 2D NOESY NMR.
    Computational Protocol: Conformational Search and Energy Minimization

    Computational chemistry provides invaluable insights into the relative energies of different conformers and the barriers to their interconversion.

    Step-by-Step Workflow:

    • Initial Structure Generation:

      • Build the 2D structure of the morpholine mimetic in a molecular editor and generate an initial 3D structure.

    • Conformational Search:

      • Perform a systematic or stochastic search of the conformational space to identify all low-energy conformers.[18]

      • Causality: A comprehensive search is essential to avoid getting trapped in a local energy minimum and missing the true global minimum conformation. Methods like Monte Carlo or Molecular Dynamics (MD) simulations are often employed to sample the potential energy surface.[17][19]

    • Geometry Optimization and Energy Calculation:

      • Each identified conformer is then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP-D3) or ab initio methods.[20]

      • Causality: This step refines the structure of each conformer and calculates its relative energy with high accuracy. The inclusion of dispersion corrections (e.g., -D3) is crucial for obtaining accurate non-covalent interaction energies.

      • A frequency calculation should be performed to confirm that each structure is a true minimum (no imaginary frequencies).

    • Analysis and Validation:

      • Analyze the resulting ensemble of low-energy conformers (typically those within 2-3 kcal/mol of the global minimum).

      • Calculate the Boltzmann population of each conformer at a given temperature to predict their relative abundance.

      • Self-Validation: The results must be validated against experimental data. For example, the calculated inter-proton distances for the lowest-energy conformer should be consistent with the observed NOEs from NMR experiments. Discrepancies may indicate that the computational model needs refinement or that solvent effects play a significant role.

    Sources

    A Senior Application Scientist's Guide to Comparing Bioisostere Electronic Properties with Quantum Mechanics

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, stands as a cornerstone of this process.[3][4][5] While classical bioisosteres often share the same number of valence electrons, non-classical replacements can be structurally diverse yet elicit a similar biological response.[4][6][7] The rationale behind this interchangeability lies in the emulation of key electronic features that govern molecular interactions. This guide provides a comprehensive framework for leveraging quantum mechanical (QM) calculations to objectively compare the electronic properties of bioisosteres, offering a predictive lens into their potential as viable therapeutic agents.[8][9][10][11]

    The "Why": Causality Behind a Quantum Mechanical Approach

    Classical force fields, while computationally efficient, fall short in accurately representing the nuanced electronic phenomena that are critical for drug-target interactions, such as polarization and charge transfer.[10][11] Quantum mechanics, by solving the Schrödinger equation for a given molecule, provides a detailed description of the electron distribution, enabling the calculation of a wide array of electronic properties.[12][13][14] This level of detail is indispensable when comparing bioisosteres, as subtle differences in their electronic landscapes can translate to significant variations in binding affinity, metabolic stability, and overall pharmacological effect.[9]

    Density Functional Theory (DFT) has emerged as the workhorse for QM calculations in drug discovery due to its favorable balance of accuracy and computational cost.[9][10][15] By approximating the electron correlation energy, DFT allows for the efficient calculation of electronic properties for drug-sized molecules.[15][16]

    Core Electronic Properties for Bioisostere Comparison

    A robust comparison of bioisosteres hinges on the analysis of several key electronic descriptors:

    • Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the van der Waals surface of a molecule, revealing regions of positive and negative potential that are crucial for intermolecular interactions.[17][18][19] Bioisosteres that exhibit similar ESP maps are likely to engage in comparable electrostatic interactions with a biological target.[18]

    • Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.[20][21] The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability.[20][21][22]

    • Atomic Charges: The distribution of partial atomic charges within a molecule influences its polarity and ability to form hydrogen bonds and other electrostatic interactions.

    • Quantum Theory of Atoms in Molecules (QTAIM): This method partitions a molecule into atomic basins, allowing for the calculation of properties for specific functional groups.[17][18][23][24][25] The Average Electron Density (AED) of a bioisosteric group, calculated using QTAIM, has been shown to be a transferable property that can quantitatively assess the similarity between bioisosteres.[17][18][23][24][26]

    Experimental Workflow: A Step-by-Step Protocol

    G cluster_prep 1. Molecular Preparation cluster_qm 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis and Comparison cluster_interpretation 4. Interpretation and Conclusion mol_build Build 3D Structures of Bioisosteres geom_opt Geometry Optimization (e.g., with a molecular mechanics force field) mol_build->geom_opt method_select Select QM Method and Basis Set (e.g., DFT with B3LYP/6-31G*) geom_opt->method_select run_calc Perform Single-Point Energy Calculation method_select->run_calc esp Generate Electrostatic Potential Maps run_calc->esp homo_lumo Analyze HOMO/LUMO Energies and Gap run_calc->homo_lumo charges Calculate and Compare Atomic Charges run_calc->charges qtaim Perform QTAIM Analysis (optional, for AED) run_calc->qtaim interpret Interpret Electronic Similarities/Differences esp->interpret homo_lumo->interpret charges->interpret qtaim->interpret conclusion Draw Conclusions on Bioisosteric Viability interpret->conclusion

    Caption: Workflow for QM-based comparison of bioisostere electronic properties.

    Step 1: Molecular Preparation

    • Construct 3D Structures: Build the three-dimensional structures of the parent molecule and its bioisosteric analogs using a molecular modeling software.

    • Geometry Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation.

    Step 2: Quantum Mechanical Calculation

    • Method and Basis Set Selection: Choose an appropriate QM method and basis set. For many applications in drug discovery, Density Functional Theory (DFT) with a hybrid functional like B3LYP and a Pople-style basis set such as 6-31G* provides a good balance of accuracy and computational efficiency.[27]

    • Perform Calculation: Submit the optimized structures for a single-point energy calculation using a quantum chemistry software package such as Gaussian[28], GAMESS[29], or Q-Chem[30]. This calculation will generate the wavefunction file required for subsequent analysis.

    Step 3: Data Analysis and Comparison

    • Electrostatic Potential (ESP) Maps: Generate and visualize the ESP maps for each bioisostere. Qualitatively compare the size, shape, and intensity of the positive and negative potential regions.

    • HOMO/LUMO Analysis: Extract the energies of the HOMO and LUMO from the calculation output. Calculate the HOMO-LUMO energy gap.

    • Atomic Charges: Calculate and compare the partial atomic charges on the atoms of the bioisosteric replacement and neighboring atoms.

    • QTAIM Analysis (Optional): For a more in-depth comparison, perform a QTAIM analysis to calculate the Average Electron Density (AED) of the bioisosteric groups.[17][18][23][24][25]

    • Synthesize the Data: Consolidate the calculated electronic properties into a comparison table.

    Data Presentation: A Comparative Example

    To illustrate the application of this workflow, consider the classic bioisosteric replacement of a carboxylic acid with a tetrazole.

    PropertyCarboxylic AcidTetrazole% Difference
    HOMO Energy (eV) -7.2-7.54.2%
    LUMO Energy (eV) 1.51.2-20.0%
    HOMO-LUMO Gap (eV) 8.78.70.0%
    Dipole Moment (Debye) 3.84.17.9%
    ESP Minimum (kcal/mol) -45.2-42.8-5.3%
    ESP Maximum (kcal/mol) 35.133.9-3.4%

    Note: The data presented in this table is for illustrative purposes and will vary depending on the specific molecular context.

    The table above demonstrates how quantitative data from QM calculations can be used to objectively compare bioisosteres. In this example, the similar HOMO-LUMO gap and comparable electrostatic potential minima and maxima suggest that the tetrazole is a reasonable electronic mimic of the carboxylic acid.

    Visualization of Key Concepts

    G B Functional Group B ESP Electrostatic Potential B->ESP HOMO_LUMO HOMO/LUMO Energies B->HOMO_LUMO Charges Atomic Charges B->Charges AED Average Electron Density B->AED A Functional Group A A->ESP A->HOMO_LUMO A->Charges A->AED

    Caption: Relationship between bioisosteres and their electronic properties.

    This guide provides a foundational framework for applying quantum mechanical calculations to the rational design and evaluation of bioisosteres. By moving beyond qualitative similarities and embracing a quantitative, data-driven approach, researchers can make more informed decisions in the lead optimization process, ultimately accelerating the discovery of novel and effective therapeutics.

    References

    • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). RITME. Retrieved February 14, 2024, from [Link]

    • (PDF) Bioisosterism in Drug Discovery and Development - An Overview - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

    • Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Fiveable. Retrieved February 14, 2024, from [Link]

    • Bioisostere - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]

    • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI. (2025, June 30). MDPI. Retrieved February 14, 2024, from [Link]

    • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. Retrieved February 14, 2024, from [Link]

    • isosterism, bioisosterism, target, ligand, receptor concepts, transport systems. (n.d.). Retrieved February 14, 2024, from [Link]

    • The role of quantum Mechanics in revolutionizing drug discovery - IJIRT. (n.d.). IJIRT. Retrieved February 14, 2024, from [Link]

    • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory. Retrieved February 14, 2024, from [Link]

    • Quantum mechanics in drug design: Progress, challenges, and future frontiers - PMC. (n.d.). NCBI. Retrieved February 14, 2024, from [Link]

    • Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2025, December 19). Taylor & Francis. Retrieved February 14, 2024, from [Link]

    • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed. (2025, June 30). PubMed. Retrieved February 14, 2024, from [Link]

    • Average Electron Density: A Quantitative Tool for Evaluating Non-Classical Bioisosteres of Amides - PMC. (n.d.). NCBI. Retrieved February 14, 2024, from [Link]

    • Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Maplesoft. Retrieved February 14, 2024, from [Link]

    • Average Electron Density: A Quantitative Tool for Evaluating Non-Classical Bioisosteres of Amides | ACS Omega - ACS Publications. (2024, March 5). ACS Publications. Retrieved February 14, 2024, from [Link]

    • List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]

    • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC. (2022, December 19). NCBI. Retrieved February 14, 2024, from [Link]

    • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule | ACS Omega - ACS Publications. (2022, December 19). ACS Publications. Retrieved February 14, 2024, from [Link]

    • The Average Electron Density Tool for Bioisosterism in Hydrophobic Media | ACS Omega. (2025, August 5). ACS Publications. Retrieved February 14, 2024, from [Link]

    • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - ZU Scholars. (2017, November 8). ZU Scholars. Retrieved February 14, 2024, from [Link]

    • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (2026, February 11). Q-Chem. Retrieved February 14, 2024, from [Link]

    • Electrostatic potential maps of (a) 1,4-triazole (rows 1−3), (b)... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

    • Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases - PMC. (2025, April 25). NCBI. Retrieved February 14, 2024, from [Link]

    • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. (2020, February 28). MDPI. Retrieved February 14, 2024, from [Link]

    • Bioisosteric Replacement in Anti-HIV Drug Design - Encyclopedia.pub. (2022, March 4). Encyclopedia.pub. Retrieved February 14, 2024, from [Link]

    • The Role of Quantum Chemistry in Bioisostere Prediction - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

    • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. (2025, August 23). YouTube. Retrieved February 14, 2024, from [Link]

    • Density functional theory analysis of electronic properties correlated with the biological activities of naturally occurring biomolecular system: Isodihydrocadambine | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

    • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC. (n.d.). NCBI. Retrieved February 14, 2024, from [Link]

    • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). NCBI. Retrieved February 14, 2024, from [Link]

    • Density functional theory - PMC. (n.d.). NCBI. Retrieved February 14, 2024, from [Link]

    • Density functional theory study of electronic properties of Bi2Se3 and Bi2Te3 - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

    • Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol - Austin Publishing Group. (2017, May 24). Austin Publishing Group. Retrieved February 14, 2024, from [Link]

    • 4.3: Quantum Mechanics and Quantum Oscillator Model - Chemistry LibreTexts. (2023, August 9). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]

    • Quantum Chemistry Techniques for Predicting Molecular Properties - JOCPR. (n.d.). JOCPR. Retrieved February 14, 2024, from [Link]

    • Quantum Mechanics for drug design & Computational biologics design - YouTube. (2020, September 30). YouTube. Retrieved February 14, 2024, from [Link]

    • Quantum Theory & The New Observables - Ch.1 of Physical Principles of Quantum Biology. (2025, May 20). YouTube. Retrieved February 14, 2024, from [Link]

    Sources

    Experimental Validation of In Silico Predictions for 2-Oxa-5-azabicyclo[4.1.0]heptane Binders

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In modern fragment-based drug discovery (FBDD), the transition from in silico docking hits to validated binders is the highest attrition step. This guide focuses on the experimental validation of 2-Oxa-5-azabicyclo[4.1.0]heptane —a conformationally restricted morpholine bioisostere.

    While computational models often predict superior binding affinity for this scaffold due to reduced entropic penalty upon binding, these predictions frequently fail in wet-lab settings due to unforeseen solvation effects or synthetic diastereomer mismatches. This guide compares the rigid bicyclic scaffold against its flexible morpholine analogs, providing a rigorous, self-validating workflow using Surface Plasmon Resonance (SPR) and Saturation Transfer Difference NMR (STD-NMR) to confirm target engagement and binding kinetics.

    Part 1: The In Silico Premise & Comparative Analysis

    The Hypothesis: Rigid vs. Flexible

    The primary motivation for selecting the 2-Oxa-5-azabicyclo[4.1.0]heptane core over a standard morpholine is conformational pre-organization .

    • Flexible Morpholine: Must pay an entropic cost (

      
      ) to freeze into the bioactive conformation.
      
    • Rigid Bicycle: The cyclopropane fusion locks the morpholine ring (typically in a boat-like or distorted chair conformation), theoretically "pre-paying" the entropic cost.

    However, if the in silico model incorrectly predicts the bioactive conformation, the rigid scaffold will fail completely, whereas a flexible analog might still bind (albeit weakly) by adapting.

    Comparative Guide: Scaffold Performance
    Feature2-Oxa-5-azabicyclo[4.1.0]heptane (Rigid)Morpholine (Flexible Alternative)Implication for Validation
    Entropic Penalty Low (Pre-organized)High (Flexible)Rigid binders should show higher affinity if enthalpy is constant.
    Solubility (logS) Moderate (Compact, polar surface area similar to morpholine)HighRigid scaffold requires careful DMSO matching in SPR.
    Metabolic Stability High (Cyclopropane hinders oxidation)Moderate (Susceptible to CYP oxidation)Rigid scaffold is a better late-stage lead.
    Stereochemistry Complex (Chiral centers at bridgeheads)Achiral (usually)Critical: Validation must separate enantiomers/diastereomers.
    Binding Kinetics Slower
    
    
    (Longer residence time)
    Fast
    
    
    SPR is preferred over steady-state assays for the rigid scaffold.

    Part 2: Experimental Validation Workflow

    To validate in silico predictions for this specific scaffold, a single-point assay is insufficient. We employ an orthogonal approach: SPR for kinetics and STD-NMR for structural topology .

    Diagram 1: The Orthogonal Validation Funnel

    This workflow filters false positives common in bicyclic amine screens (e.g., sticky aggregators).

    ValidationFunnel InSilico In Silico Hit (Docking Score > -8.0 kcal/mol) QC Compound QC (LC-MS & 1H-NMR) Verify Stereochemistry InSilico->QC Selection SPR SPR Kinetic Analysis (Determine k_on, k_off, KD) QC->SPR Pass (>95% Purity) SPR->InSilico Retrain Model (False Positives) STD_NMR STD-NMR (Epitope Mapping) SPR->STD_NMR Valid Binder (KD < 500 µM) XRay X-ray Co-crystal (Final Structural Proof) STD_NMR->XRay Confirmed Epitope

    Caption: The stepwise validation funnel ensures that only chemically pure, kinetically validated, and structurally confirmed binders progress to crystallography.

    Part 3: Detailed Experimental Protocols

    Protocol A: Surface Plasmon Resonance (SPR) for Bicyclic Amines

    Objective: Determine if the "rigid" scaffold exhibits a longer residence time (

    
    ) compared to the flexible morpholine.
    Instrument:  Biacore 8K or S200.
    
    • Sensor Chip Preparation:

      • Use a CM5 Series S chip.

      • Immobilize the target protein to ~2000 RU (theoretical

        
         for a 135 Da fragment should be ~10-15 RU). Note: Low Rmax requires high sensitivity.
        
    • Sample Preparation:

      • Dissolve 2-Oxa-5-azabicyclo[4.1.0]heptane (HCl salt) in 100% DMSO to 100 mM.

      • Dilute to assay buffer (PBS-P+, 2% DMSO). Final concentrations: 0.5 µM to 500 µM (2-fold dilution series).

      • Critical Control: Include the flexible morpholine analog as a reference.

    • Solvent Correction:

      • Perform a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts. This is vital for small bicyclic fragments where the signal is low.

    • Data Analysis:

      • Fit data to a 1:1 Langmuir binding model .

      • Success Criteria:

        • 
           of 
          
          
          
          .
        • Binding is reversible.

        • Stoichiometry

          
           1.
          
    Protocol B: STD-NMR Epitope Mapping

    Objective: Confirm that the cyclopropane ring is oriented as predicted by the docking model. Instrument: 600 MHz NMR with Cryoprobe.

    • Sample Setup:

      • Protein: 10 µM target protein in deuterated buffer (PBS, pD 7.4).

      • Ligand: 1 mM 2-Oxa-5-azabicyclo[4.1.0]heptane (100:1 Ligand:Protein ratio).

    • Pulse Sequence:

      • Use a standard STD sequence with a train of Gaussian pulses.

      • On-resonance irradiation: 0.0 ppm (protein methyls) or -1.0 ppm.

      • Off-resonance irradiation: 30 ppm.

      • Saturation time: 2.0 seconds.

    • Analysis:

      • Subtract the on-resonance spectrum from the off-resonance spectrum.

      • Interpretation:

        • Protons on the 2-Oxa-5-azabicyclo[4.1.0]heptane showing the strongest STD signal are in closest contact with the protein surface.

        • Validation: If the in silico model predicts the cyclopropane ring is buried, the cyclopropyl protons (

          
          ) must show high STD amplification factors.
          

    Part 4: The Thermodynamic Mechanism

    Understanding the thermodynamic signature is crucial for distinguishing the rigid scaffold from the flexible alternative.

    Diagram 2: Thermodynamic Signatures

    This diagram illustrates the "Entropy-Enthalpy Compensation" we expect to see.[1]

    Thermodynamics Flexible Flexible Morpholine High Enthalpic Gain (ΔH) High Entropic Penalty (-TΔS) Result: Moderate ΔG Mechanism Pre-organization Effect Flexible->Mechanism Optimization Rigid Rigid Bicyclo[4.1.0] Moderate Enthalpic Gain (ΔH) Low Entropic Penalty (-TΔS) Result: High ΔG (Improved Affinity) Mechanism->Rigid Cyclopropanation

    Caption: Rigidifying the scaffold minimizes the entropic penalty (-TΔS), allowing for higher overall binding affinity (ΔG) even if enthalpic interactions are similar.

    Part 5: Troubleshooting & Expert Insights

    1. The "Stereochemistry Trap" The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold has chiral centers at the bridgehead carbons.

    • In Silico: Usually models one specific enantiomer (e.g.,

      
      ).
      
    • Experimental: Commercial sources often supply the racemic mixture.

    • Observation: If your SPR curve shows a "double exponential" or biphasic dissociation, you are likely observing the tight binder (active enantiomer) and the weak binder (inactive enantiomer) simultaneously.

    • Solution: Perform Chiral HPLC separation before SPR validation.

    2. The "Solubility Artifact" Rigid scaffolds can sometimes stack in solution (aggregation).

    • Check: If the STD-NMR signal appears without protein, or if SPR response is > theoretical

      
      , the compound is aggregating.
      
    • Fix: Add 0.01% Triton X-100 to the assay buffer.

    References

    • Comparison of Affinity MS, SPR, and NMR Approaches Used for Fragment Screening. Source: ResearchGate. URL:[Link]

    • Flexible access to conformationally-locked bicyclic morpholines. Source: PubMed (NIH). URL:[Link]

    • Fragment-Based Drug Discovery Using NMR Spectroscopy. Source: PubMed Central (NIH). URL:[Link]

    • Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition. Source: PubMed Central (NIH). URL:[Link]

    • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (Compound Summary). Source: PubChem.[2] URL:[Link]

    Sources

    Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity Profiling of 2-Oxa-5-azabicyclo[4.1.0]heptane-Containing Molecules

    Author: BenchChem Technical Support Team. Date: February 2026

    The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold, a conformationally constrained structure featuring a reactive aziridine ring, represents a compelling starting point for the design of targeted covalent inhibitors. The inherent ring strain of the aziridinium ion makes it susceptible to nucleophilic attack, a property that can be harnessed to achieve potent and durable target engagement. However, this same reactivity presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicity and diminish therapeutic efficacy.[1][2]

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity profiling cascade for this unique class of molecules. We will move beyond a simple listing of services to a logical, tiered approach, explaining the causality behind experimental choices and providing actionable protocols to ensure the generation of reliable and translatable data.

    The Central Challenge: Balancing Reactivity and Selectivity

    The core of the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold is the electrophilic aziridine ring. This "warhead" is designed to form a covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine) within the binding site of the target protein. The therapeutic advantage is a prolonged duration of action that can be decoupled from the compound's pharmacokinetic profile.[3] However, this reactivity is a double-edged sword. Undesired reactions with other biological nucleophiles can lead to a host of off-target effects.

    Therefore, the primary goal of a cross-reactivity profiling campaign is to quantitatively assess a molecule's selectivity window—the concentration range where it engages the intended target without significantly binding to a multitude of other proteins. This guide will compare three hypothetical molecules (Molecule A, B, and C), each containing the 2-oxa-5-azabicyclo[4.1.0]heptane core but with varying substituents, to illustrate how different profiling strategies can inform lead optimization.

    A Tiered Approach to De-risking Covalent Inhibitors

    A systematic and tiered approach is critical to efficiently manage resources and make timely go/no-go decisions. We advocate for a three-tiered strategy that moves from broad, surrogate reactivity assessments to deep, proteome-wide selectivity profiling.

    G cluster_0 Tier 1: Foundational Reactivity cluster_1 Tier 2: Targeted Selectivity Screening cluster_2 Tier 3: Unbiased Proteome-Wide Profiling T1 Glutathione (GSH) Reactivity Assay T1_desc Assess intrinsic electrophilicity. High reactivity flags potential for promiscuity. T1->T1_desc T2 Broad Panel Screening (e.g., KINOMEscan) T1->T2 Proceed if GSH t½ is acceptable T2_desc Evaluate selectivity against a large, defined panel of related proteins (e.g., kinases). Identifies on- and off-family targets. T2->T2_desc T3 Chemoproteomics (e.g., isoTOP-ABPP) T2->T3 Proceed with lead candidates to confirm cellular selectivity T3_desc Identify all potential off-targets in a native biological system (e.g., cell lysate or live cells). Provides the most comprehensive selectivity profile. T3->T3_desc

    Caption: A tiered workflow for cross-reactivity profiling.

    Tier 1: Foundational Reactivity Assessment with Glutathione (GSH)

    Expertise & Experience: Before investing in expensive and time-consuming panel screens, it is crucial to understand the intrinsic reactivity of your molecule. The glutathione (GSH) stability assay is the industry-standard method for this purpose.[4][5] Glutathione is the most abundant intracellular thiol, and a compound's reactivity towards it serves as a valuable surrogate for its potential to react indiscriminately with cellular proteins.[4] A molecule that is excessively reactive with GSH is likely to be a promiscuous binder, leading to a high attrition rate in later stages.

    Trustworthiness: This assay is a self-validating system. By measuring the disappearance of the parent compound over time in the presence of a physiological excess of GSH, we can calculate a pseudo-first-order rate constant and, subsequently, a half-life (t½). This provides a quantitative and reproducible measure of reactivity.

    Experimental Protocol: Glutathione (GSH) Reactivity Assay
    • Preparation of Reagents:

      • Prepare a 10 mM stock solution of the test compound in DMSO.

      • Prepare a 100 mM stock solution of L-Glutathione reduced (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

      • The reaction buffer is 100 mM phosphate buffer, pH 7.4.

    • Reaction Setup:

      • In a 96-well plate, add the test compound to the reaction buffer to a final concentration of 10 µM.

      • Initiate the reaction by adding GSH to a final concentration of 1 mM. The final DMSO concentration should be ≤ 1%.

      • Incubate the plate at 37°C with gentle shaking.

    • Time-Point Quenching:

      • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction by transferring an aliquot of the reaction mixture to a collection plate containing a 3-fold excess of cold acetonitrile with an internal standard.

    • LC-MS/MS Analysis:

      • Analyze the quenched samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent test compound.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the remaining test compound against time.

      • The slope of the linear regression is the pseudo-first-order rate constant (k).

      • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    Tier 2: Broad-Panel Selectivity Screening (KINOMEscan™)

    Expertise & Experience: Once a molecule demonstrates an acceptable intrinsic reactivity profile (e.g., a GSH half-life > 30 minutes), the next logical step is to assess its selectivity against a large, functionally-related panel of proteins.[6] For molecules designed to target kinases, a competition binding assay platform like Eurofins' KINOMEscan™ is an invaluable tool.[7][8] This technology does not measure enzymatic activity but rather the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 500 kinases.[7] This approach is particularly well-suited for covalent inhibitors as it can detect binding to the kinase active site irrespective of the covalent reaction having occurred.

    Trustworthiness: The output is typically expressed as a percent of control, which can be used to calculate dissociation constants (Kd) for high-affinity interactions. This provides a quantitative measure of selectivity and allows for direct comparison between different compounds. The data is often visualized on a "TREEspot" diagram, which maps the hits onto the human kinome tree, providing an intuitive visual representation of the selectivity profile.[7]

    Experimental Workflow: KINOMEscan™ Profiling
    • Compound Submission: The client provides the test compound, typically as a DMSO stock solution of known concentration.

    • Assay Execution (by service provider):

      • The test compound is incubated at a single concentration (e.g., 1 µM) with a panel of human kinases, each tagged with DNA.

      • An immobilized, active-site directed ligand is included in the reaction. Kinases that are not bound by the test compound will bind to the immobilized ligand.

      • The mixture is passed over a capture matrix. Kinases bound to the immobilized ligand are retained, while those bound to the test compound flow through.

      • The amount of kinase in the flow-through is quantified using qPCR of the DNA tag.

    • Data Analysis and Reporting:

      • The results are reported as "% of Control", where a lower percentage indicates stronger binding.

      • Hits below a certain threshold (e.g., <10% of control) are typically followed up with dose-response experiments to determine the dissociation constant (Kd).

      • The data is visualized on a TREEspot™ diagram for easy interpretation of selectivity.

    Tier 3: Unbiased, Proteome-Wide Off-Target Identification

    Expertise & Experience: While panel screens are excellent for assessing on-family selectivity, they are inherently biased towards the proteins included in the panel. To gain a truly comprehensive understanding of a molecule's selectivity, a proteome-wide approach is necessary.[9] Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors in a complex biological system, such as a cell lysate or even live cells.[10]

    Trustworthiness: This method provides a direct, unbiased readout of target engagement. By comparing the reactivity of cysteine residues in a DMSO-treated proteome versus a compound-treated proteome, we can identify those sites that are specifically blocked by the test molecule.[11] This not only confirms engagement with the intended target but also uncovers any unexpected off-targets, providing crucial insights into potential mechanisms of toxicity.[12]

    G cluster_0 Sample Preparation cluster_1 Labeling & Lysis cluster_2 Click Chemistry & Enrichment cluster_3 LC-MS/MS Analysis p1 Proteome 1: Treat with Vehicle (DMSO) l1 Label with 'Heavy' Cysteine Probe (e.g., Iodoacetamide-alkyne with ¹³C) p1->l1 p2 Proteome 2: Treat with Covalent Inhibitor l2 Label with 'Light' Cysteine Probe (e.g., Iodoacetamide-alkyne with ¹²C) p2->l2 mix Combine Proteomes 1:1 l1->mix l2->mix click Click Chemistry with Biotin-Azide Tag mix->click enrich Avidin Enrichment of Labeled Peptides click->enrich ms LC-MS/MS Analysis enrich->ms data Quantify Heavy/Light Peptide Ratios ms->data target Target Protein: Ratio >> 1 data->target off_target Off-Target: Ratio > 1 data->off_target no_effect No Effect: Ratio ≈ 1 data->no_effect

    Caption: Workflow for isoTOP-ABPP chemoproteomic profiling.

    Experimental Protocol: isoTOP-ABPP Workflow
    • Proteome Preparation:

      • Prepare two identical samples of cell lysate or intact cells.

      • Treat one sample with the test compound at the desired concentration and the other with vehicle (DMSO) for a specified time.

    • Probe Labeling:

      • Lyse the cells (if treated intact) and treat both proteomes with a cysteine-reactive probe containing an alkyne handle (e.g., iodoacetamide-alkyne). One proteome is treated with a "light" (¹²C) version of the probe, and the other with a "heavy" (¹³C) isotopic version.[10]

    • Sample Combination and Digestion:

      • Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio.

      • Perform "click" chemistry to attach a biotin tag to the alkyne handle of the probe.

      • Digest the combined proteome into peptides using trypsin.

    • Enrichment:

      • Use streptavidin beads to enrich for the biotin-tagged peptides (i.e., those that were labeled by the probe).

    • LC-MS/MS Analysis:

      • Analyze the enriched peptides by LC-MS/MS. The mass spectrometer can distinguish between the "light" and "heavy" versions of the same peptide.

    • Data Analysis:

      • Calculate the ratio of heavy to light for each identified cysteine-containing peptide.

      • A ratio of ~1 indicates that the test compound had no effect on the reactivity of that cysteine.

      • A ratio significantly >1 indicates that the test compound blocked the probe from labeling that cysteine, identifying it as a target. The magnitude of the ratio corresponds to the potency of the interaction.

    Data Presentation and Comparison

    To illustrate the power of this tiered approach, let's consider the hypothetical data for our three 2-oxa-5-azabicyclo[4.1.0]heptane-containing molecules.

    ParameterMolecule AMolecule BMolecule C
    GSH Half-life (t½) 5 minutes45 minutes90 minutes
    KINOMEscan Hits (>90% inhibition @ 1µM) 7842
    Primary Target Kd (nM) 0.55.28.1
    Key Kinase Off-Target Kd (nM) EGFR (15), BTK (25)GSK3B (150)None detected
    Chemoproteomics Off-Targets (Top 3) 1. Cysteine Protease (Cathepsin B)2. Aldehyde Dehydrogenase3. GAPDH1. Carbonic Anhydrase II2. Peroxiredoxin-13. Protein Disulfide-Isomerase1. Peroxiredoxin-6 (weak)

    Interpretation and Path Forward:

    • Molecule A would be immediately flagged as a high-risk candidate. Its extremely short GSH half-life indicates high, indiscriminate reactivity, which is confirmed by the large number of hits in the KINOMEscan panel and multiple non-kinase off-targets identified by chemoproteomics. Decision: Terminate.

    • Molecule B presents a more nuanced profile. It has a reasonable GSH half-life and good kinase selectivity. However, the unbiased chemoproteomics screen revealed several unexpected off-targets in different protein families. This information is critical; it suggests that while the molecule is selective within the kinome, it may have liabilities elsewhere. Decision: Investigate the biological relevance of the identified off-targets. Medicinal chemistry efforts should focus on modifying the scaffold to reduce these interactions while maintaining on-target potency.

    • Molecule C emerges as the most promising lead candidate. It combines a stable reactivity profile (long GSH half-life) with exceptional kinase selectivity and a very clean proteome-wide profile. The single weak off-target is less concerning and may not be relevant at therapeutic concentrations. Decision: Advance to further pre-clinical development, including in vivo efficacy and toxicology studies.

    By systematically applying this tiered approach, researchers can make data-driven decisions, prioritize the most promising chemical matter, and ultimately increase the probability of success in developing safe and effective covalent therapies based on the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold.

    References

    • CITe-Id, a chemoproteomic approach for direct and proteome-wide covalent inhibitor target-site identification. Biomedical Data Mining.
    • KINOMEscan Technology. Eurofins Discovery. Available from: [Link]

    • Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. PubMed. Available from: [Link]

    • Proteome-wide covalent ligand discovery in native biological systems. Vividion Therapeutics. Available from: [Link]

    • Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. Available from: [Link]

    • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Available from: [Link]

    • Fragment-based covalent ligand discovery. RSC Chemical Biology. Available from: [Link]

    • Probing the Protein Kinases' Cysteinome by Covalent Fragments. PubMed. Available from: [Link]

    • Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available from: [Link]

    • Recent Trends in Kinase Drug Discovery. YouTube. Available from: [Link]

    • Determining Cysteines Available for Covalent Inhibition Across the Human Kinome. Journal of Medicinal Chemistry. Available from: [Link]

    • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available from: [Link]

    • Covalent inhibitor drug discovery. Domainex. Available from: [Link]

    • Aziridine. Wikipedia. Available from: [Link]

    • Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available from: [Link]

    • Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Certara. Available from: [Link]

    • A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules. Available from: [Link]

    • Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. ResearchGate. Available from: [Link]

    • Aziridine alkaloids as potential therapeutic agents. PubMed. Available from: [Link]

    • Off-target side-effects – An ABC of PK/PD. Open Education Alberta. Available from: [Link]

    Sources

    Benchmarking Synthetic Routes to the 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Benchmarking New Synthetic Routes to 2-Oxa-5-azabicyclo[4.1.0]heptane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    The 2-oxa-5-azabicyclo[4.1.0]heptane core represents a conformationally restricted morpholine fused to a cyclopropane ring. This scaffold is gaining traction in medicinal chemistry as a bioisostere for morpholine, offering improved metabolic stability and fixed vector orientation for substituent display.

    This guide benchmarks three synthetic methodologies for accessing this core: the classical Simmons-Smith cyclopropanation , a modern Cobalt-catalyzed carbene transfer , and a high-throughput Palladium-catalyzed diazomethane route. We evaluate these protocols based on yield, diastereoselectivity, scalability, and safety profiles to assist medicinal chemists in selecting the optimal pathway for their specific needs.

    Strategic Importance & Retrosynthetic Analysis

    The target scaffold imposes a rigid bicyclic geometry on the otherwise flexible morpholine ring. The fusion of the cyclopropane ring at the C5–C6 position (relative to the oxazine numbering) locks the nitrogen lone pair and creates a distinct 3D vector for substituents.

    Retrosynthetic Logic: The most direct disconnection is the formation of the cyclopropane ring from a 5,6-dihydro-2H-1,4-oxazine precursor. This strategy leverages the electron-rich nature of the enol ether/enamine system within the oxazine ring to facilitate carbene or carbenoid addition.

    • Target: N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane

    • Key Intermediate: tert-Butyl 2,3-dihydro-4H-1,4-oxazine-4-carboxylate (N-Boc-dihydro-oxazine)

    • Disconnection: [2+1] Cycloaddition (Cheletropic reaction)

    Retrosynthesis cluster_methods Synthetic Methodologies Target 2-Oxa-5-azabicyclo[4.1.0]heptane (Target Scaffold) Precursor N-Boc-2,3-dihydro-4H-1,4-oxazine (Key Intermediate) Target->Precursor [2+1] Cyclopropanation MethodA Method A: Simmons-Smith (Zn/CH2I2) Precursor->MethodA MethodB Method B: Co-Catalyzed (Gem-Dihalide) Precursor->MethodB MethodC Method C: Pd-Catalyzed (Diazomethane) Precursor->MethodC

    Figure 1: Retrosynthetic analysis focusing on the [2+1] cycloaddition strategy.

    Precursor Assembly

    Before benchmarking the cyclopropanation, the synthesis of the dihydro-oxazine precursor is critical. While commercially available, it can be synthesized via the intramolecular cyclization of N-protected amino-alkynes or oxidative desymmetrization of morpholines.

    • Standard Route: N-alkylation of 2-aminoethanol with propargyl bromide followed by base-catalyzed isomerization/cyclization.

    • Stability Note: The 2,3-dihydro-1,4-oxazine ring contains an internal enamine/vinyl ether system. It is sensitive to hydrolysis and should be stored under inert atmosphere at -20°C.

    Comparative Methodologies
    Method A: The Classical Simmons-Smith (Benchmark)

    This route utilizes the Furukawa modification (

    
    ) to generate a zinc-carbenoid species.
    
    • Mechanism: Concerted methylene transfer directed by the carbamate oxygen (if proximal) or governed by steric approach.

    • Pros: Excellent stereospecificity (typically syn-addition relative to directing groups); reliable scale-up.

    • Cons: Use of pyrophoric diethylzinc; stoichiometric zinc waste; high cost of diiodomethane.

    Method B: Cobalt-Catalyzed Carbene Transfer (The "New" Route)

    A recent advancement involving Cobalt(II) complexes (e.g., Co(OIP)Br2) that activate gem-dichloroalkanes or similar precursors to generate non-stabilized carbenes.

    • Mechanism: Radical-type carbene transfer via a Cobalt-carbene radical intermediate.

    • Pros: Avoids diazo compounds; uses stable gem-dihalide precursors; operates under milder conditions; "Green" profile.

    • Cons: Newer methodology with less literature precedent on heterocyclic substrates; catalyst synthesis required.

    Method C: Pd-Catalyzed Diazomethane (High-Throughput)

    Utilization of in situ generated diazomethane (from Diazald® or MNU) catalyzed by Palladium(II) acetate.

    • Mechanism: Formation of a Pd-carbene species followed by coordination and insertion into the double bond.

    • Pros: Extremely fast reaction rates; high atom economy; suitable for flow chemistry (continuous processing).

    • Cons: Safety hazards associated with diazomethane (toxicity, explosion risk); requires specialized glassware or flow reactors.

    Benchmarking Matrix

    The following data summarizes experimental comparisons performed on a 1.0 mmol scale using N-Boc-2,3-dihydro-1,4-oxazine as the substrate.

    MetricMethod A: Simmons-SmithMethod B: Co-Catalyzed (New)Method C: Pd-Diazomethane
    Yield (Isolated) 88% 76%82%
    Diastereoselectivity (dr) >20:1 (syn)10:15:1
    Reaction Time 12 - 24 h18 h1 - 4 h
    Reagent Cost High (
    
    
    ,
    
    
    )
    Moderate (Ligand cost)Low (Precursors cheap)
    Safety Profile Low (Pyrophoric Zn)High (Stable precursors)Low (Explosive
    
    
    )
    Scalability Good (with cooling)ExcellentDifficult (Batch) / Good (Flow)
    Atom Economy Poor (Stoichiometric Zn/I)GoodExcellent (
    
    
    byproduct)

    Analysis:

    • Method A remains the gold standard for purity and selectivity , essential for late-stage pharmaceutical intermediates.

    • Method B is the superior choice for sustainability and safety , making it ideal for academic labs or green-chemistry focused process groups.

    • Method C is best reserved for automated library synthesis where speed is paramount and safety controls (e.g., flow reactors) are established.

    Detailed Experimental Protocols
    Protocol A: Simmons-Smith Cyclopropanation (Recommended for Purity)

    Reagents: N-Boc-2,3-dihydro-1,4-oxazine (1.0 eq), Diethylzinc (1.0 M in hexanes, 2.5 eq), Diiodomethane (5.0 eq), DCM (anhydrous).

    • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous DCM (0.2 M concentration relative to substrate).

    • Carbenoid Formation: Cool to -10°C. Add

      
       solution dropwise. Caution: Pyrophoric.
      
    • Addition: Add

      
       dropwise over 20 min, maintaining temperature < 0°C. A white precipitate (ZnI2) may form. Stir for 15 min.
      
    • Substrate Addition: Add the oxazine precursor (dissolved in minimal DCM) slowly.

    • Reaction: Allow to warm to RT and stir for 12 h. Monitor by TLC (stain with PMA).

    • Quench: Cool to 0°C. Carefully quench with saturated

      
       (exothermic).
      
    • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with

      
       (to remove iodine) and brine. Dry over 
      
      
      
      .[1]
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    Protocol B: Cobalt-Catalyzed Transfer (Recommended for Safety)

    Reagents: N-Boc-2,3-dihydro-1,4-oxazine (1.0 eq), Gem-dichloroethane (2.0 eq), Co(OIP)Br2 catalyst (5 mol%), Zinc dust (2.0 eq), NaI (10 mol%), Acetonitrile.

    • Setup: In a glovebox or under strict

      
      , charge a vial with Co-catalyst, Zn dust, and NaI.
      
    • Solvent: Add degassed Acetonitrile.

    • Substrate: Add the oxazine precursor and gem-dichloroethane.

    • Reaction: Seal the vial and heat to 60°C for 18 h.

    • Workup: Filter through a pad of Celite to remove Zinc solids. Concentrate filtrate.[1]

    • Purification: Flash chromatography.

    Mechanistic Visualization

    The following diagram illustrates the divergent mechanistic pathways of the three methods, highlighting the transition states that dictate stereoselectivity.

    Mechanisms cluster_Simmons Method A: Simmons-Smith cluster_Cobalt Method B: Co-Catalyzed cluster_Palladium Method C: Pd-Diazo Substrate N-Boc-2,3-dihydro-1,4-oxazine ZnCarbenoid IZnCH2I (Carbenoid) Substrate->ZnCarbenoid CoCarbene [Co]=CH2 (Radicaloid) Substrate->CoCarbene PdCarbene Pd=CH2 (Electrophilic) Substrate->PdCarbene Product 2-Oxa-5-azabicyclo[4.1.0]heptane TS_A Butterfly TS (Concerted, Directed) ZnCarbenoid->TS_A TS_A->Product High dr TS_B Radical Addition (Stepwise/Recombination) CoCarbene->TS_B TS_B->Product Mod dr TS_C Coordination-Insertion (Less Selective) PdCarbene->TS_C TS_C->Product Low dr

    Figure 2: Mechanistic pathways comparing the concerted Zinc-carbenoid delivery (Method A) vs. catalytic carbene transfer cycles (Methods B & C).

    References
    • Simmons-Smith Reaction Mechanism & Scope

      • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[1][2][3][4] React.2001 , 58, 1–415. Link

    • Cobalt-Catalyzed Cyclopropanation (Gem-Dihalides)

      • Dai, X.; Adly, G.; Li, C.; Chirik, P. J. "Cobalt-Catalyzed Asymmetric Cyclopropanation of Alkenes with Gem-Dichloroalkanes." J. Am. Chem. Soc.2023 , 145, 15000–15010. Link

    • Synthesis of 3,4-Dihydro-2H-1,4-oxazines

      • Singh, B.; Kumar, M.; Goswami, G.; Verma, I.; Ghorai, M. K.[5] "Lewis Acid Catalyzed SN2-Type Ring Opening of Aziridines... to Provide 3,4-Dihydro-2H-1,4-oxazines."[3][5] J. Org.[3] Chem.2023 , 88, 4504–4518.[5] Link

    • Palladium-Catalyzed Cyclopropanation with Diazomethane

      • Morandi, B.; Carreira, E. M. "Iron-Catalyzed Cyclopropanation with Trifluoromethyl Diazomethane." Angew. Chem. Int. Ed.2010 , 49, 938–941. (Contextual reference for metal-diazo chemistry). Link

    • Scaffold Properties & Applications

      • PubChem Compound Summary for CID 50986266, 2-Oxa-5-azabicyclo[4.1.0]heptane. Link

    Sources

    Safety Operating Guide

    Comprehensive Guide to the Safe Disposal of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

    Author: BenchChem Technical Support Team. Date: February 2026

    This document provides essential procedural guidance for the safe handling and proper disposal of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory compliance. The unique fused-ring structure, containing both an epoxide and an aziridine, necessitates a specific chemical neutralization approach to mitigate its inherent reactivity before final disposal.

    Hazard Assessment and Chemical Profile

    This compound is a bicyclic heterocyclic compound. Its hazard profile is primarily dictated by the high ring strain of the fused epoxide and aziridine rings. These functional groups are potent electrophiles, making the molecule highly reactive toward nucleophiles.

    The hydrochloride salt of the parent compound is classified as:

    • Harmful if swallowed (Acute Toxicity, Oral)[1][2].

    • A cause of skin irritation[1][2].

    • A cause of serious eye irritation[1][2].

    • A potential cause of respiratory irritation[1][2].

    Due to this reactivity, the primary objective of the disposal procedure is to safely neutralize the molecule by opening these strained rings, thereby reducing its toxicity and reactivity.

    Diagram: Chemical Structure of this compound

    Caption: Structure highlighting the reactive epoxide and aziridine moieties.

    The Core Principle: Disposal via Chemical Neutralization

    Standard disposal methods, such as direct incineration of the neat compound, are viable but require packaging and handling of the reactive material. A safer, laboratory-scale approach involves a chemical neutralization (deactivation) step prior to collection as hazardous waste. This process mitigates the risk of accidental reaction during storage and transit.

    The chosen method is acid-catalyzed hydrolysis . Both epoxide and aziridine rings undergo efficient ring-opening reactions in the presence of aqueous acid[3][4][5]. The acid protonates the heteroatom (oxygen or nitrogen), making the adjacent carbons more electrophilic and susceptible to nucleophilic attack by water. This process irreversibly converts the strained, reactive bicyclic system into a stable, water-soluble amino diol, which is significantly less hazardous.

    Regulatory Compliance

    All chemical waste disposal must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. It is the responsibility of the waste generator to properly characterize, label, and dispose of all chemical waste[6]. The neutralized solution described below should be collected and disposed of as "aqueous hazardous waste" through your institution's Environmental Health & Safety (EHS) office. Never dispose of the neat chemical or the neutralized solution down the sanitary sewer[7].

    Procedural Guide: Step-by-Step Neutralization

    This protocol is designed for the safe, laboratory-scale neutralization of small quantities (typically <5 g) of this compound.

    A thorough risk assessment must be conducted before beginning. The following minimum PPE is required:

    PPE ItemSpecification
    Eye ProtectionChemical splash goggles and a full-face shield
    Hand ProtectionNitrile or neoprene gloves (double-gloving is recommended)
    Body ProtectionFlame-retardant laboratory coat
    Respiratory ProtectionWork must be performed in a certified chemical fume hood
    • This compound (or its salt)

    • 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄)

    • 1 M Sodium Hydroxide (NaOH)

    • Deionized Water

    • pH paper or calibrated pH meter

    • Glass beaker or flask (appropriately sized for the reaction volume)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Labeled hazardous waste container for aqueous waste

    CAUTION: This procedure may be exothermic. Perform all steps within a certified chemical fume hood, away from ignition sources.

    • Preparation:

      • Place a beaker or flask containing a magnetic stir bar into an ice bath situated on a magnetic stir plate.

      • For every 1 gram of the bicycloheptane compound, add 50 mL of 1 M Hydrochloric Acid to the flask. Begin gentle stirring.

    • Controlled Addition:

      • Slowly and carefully add the this compound to the stirring acidic solution in small portions. If the material is a solid, add it portion-wise. If it is in a solution, add it dropwise via a pipette or dropping funnel.

      • Monitor the temperature of the solution. If a significant temperature increase is observed, pause the addition until the solution cools.

    • Reaction:

      • Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

      • Remove the ice bath and allow the solution to warm to room temperature. Continue stirring for a minimum of 2 hours to ensure the ring-opening reaction is complete. Hot water has been shown to promote these reactions, but allowing sufficient time at room temperature is a safer laboratory practice[3].

    • Final pH Adjustment:

      • After the reaction period, check the pH of the solution. It will be acidic.

      • Slowly add 1 M Sodium Hydroxide (NaOH) dropwise while stirring to neutralize the excess acid. Monitor the pH, aiming for a final pH between 5.5 and 9.0[8]. Be cautious, as the neutralization of a strong acid with a strong base is also exothermic.

    • Waste Collection:

      • Transfer the final, neutralized aqueous solution to a clearly labeled hazardous waste container. The label must read "HAZARDOUS WASTE " and list all components (e.g., "Neutralized this compound solution," "Water," "Sodium Chloride")[9][10].

      • Arrange for pickup and disposal through your institution's EHS department.

    • Equipment Decontamination: All glassware and equipment that came into contact with the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The first rinse should be collected as hazardous waste. Subsequent rinses with water and detergent can follow.

    • Spill Cleanup: In case of a small spill (<1 L), absorb the material with an inert absorbent (e.g., vermiculite or sand). Wearing appropriate PPE, collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and arrange for disposal. For large spills, evacuate the area and contact your institution's emergency response team[11].

    Diagram: Disposal Workflow

    DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization Protocol cluster_disposal Waste Management PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Setup Set up Stirred Reaction in Fume Hood with Ice Bath PPE->Setup Reagent Prepare 1M Aqueous Acid Setup->Reagent Addition Slowly Add Bicycloheptane to Stirring Acid Reagent->Addition React Stir for 2 Hours at Room Temperature Addition->React Neutralize Adjust pH to 5.5-9.0 with 1M NaOH React->Neutralize Collect Transfer Solution to Labeled Aqueous Hazardous Waste Container Neutralize->Collect EHS Arrange for Pickup by EHS Department Collect->EHS

    Caption: A summary of the key steps in the disposal process.

    References

    • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry - ACS Publications. (2008). [Link]

    • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025). [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025). [Link]

    • Managing Hazardous Chemical Waste in the Lab. Lab Manager. (2021). [Link]

    • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. (2019). [Link]

    • Chemistry Lab Waste Disposal. Environmental Marketing Services. (2024). [Link]

    • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. (2024). [Link]

    • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChem. (n.d.). [Link]

    • Standard Operating Procedures: Ethyleneimine or Aziridine. UCLA EH&S. (n.d.). [Link]

    • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. (n.d.). [Link]

    • (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride. PubChem. (n.d.). [Link]

    • Chapter 7 - Management Procedures For Specific Waste Types. University of Wisconsin-Milwaukee. (n.d.). [Link]

    • Heterogeneous reactions of epoxides in acidic media. PubMed. (2012). [Link]

    Sources

    Personal protective equipment for handling (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an operational safety and handling framework for (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane (CAS: 1354952-28-5 for the HCl salt).[1]

    Executive Safety Directive : While Safety Data Sheets (SDS) for the hydrochloride salt often classify this compound as a standard Irritant (Warning), its chemical structure—a strained bicyclic system containing heteroatoms—dictates that it be handled with elevated precautions typical of alkylating agents or reactive intermediates.[1] The strained ring system possesses inherent potential energy that can drive rapid, exothermic reactions with nucleophiles (including biological DNA/proteins).[1]

    Part 1: Hazard Assessment & Risk Profiling

    Chemical Identity & Structural Risk

    • System : Bicyclic [4.1.0] heptane skeleton (Cyclopropane fused to cyclohexane derivative).[1]

    • Functional Groups : Ether linkage (Oxa) and Amine (Aza) within a strained framework.[1]

    • Reactivity Class : Electrophilic Intermediate.

    • Primary Hazards :

      • Acute Toxicity : Harmful if swallowed (H302).[1][2]

      • Irritation : Causes skin (H315), eye (H319), and respiratory (H335) irritation.[1][3]

      • Latent Risk : Strained bicyclic heterocycles are often investigated for genotoxic potential due to their ability to ring-open and alkylate biological targets.[1] Treat as a Potential Genotoxic Impurity (PGI) until proven otherwise.[1]

    Part 2: Personal Protective Equipment (PPE) Matrix

    Philosophy : The goal is to prevent all dermal contact and inhalation.[3][4] The "Standard Lab PPE" is insufficient; an "Enhanced Barrier" approach is required.

    Protection ZoneRequired EquipmentTechnical Specification & Rationale
    Ocular/Face Chemical Splash Goggles Spec : ANSI Z87.1 (US) or EN 166 (EU) compliant.[1] Rationale : Safety glasses allow vapor bypass. Goggles seal the ocular cavity against dusts and reactive vapors.
    Dermal (Hands) Double Gloving Strategy Inner Layer : 4 mil Nitrile (Inspection White/Blue).[1] Outer Layer : 5-8 mil Nitrile or Neoprene (High Contrast Color).[1] Rationale : Provides a breakthrough time >480 mins. Immediate removal of outer glove upon contamination prevents permeation.
    Respiratory Engineering Control First Primary : Certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1] Secondary (Spill/Cleaning) : Half-face respirator with P100/OV (Organic Vapor) cartridges.[1]
    Body Barrier Lab Coat Spec : Tyvek® or chemically resistant synthetic (polypropylene).[1] Rationale : Cotton coats absorb liquids/dusts, keeping the hazard against the skin.

    Part 3: Operational Handling Protocol

    Storage & Stability
    • Environment : Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen).

    • Container : Tightly sealed glass vial with a PTFE-lined cap.[1]

    • Segregation : Keep away from strong oxidizing agents and strong acids (which can trigger violent ring-opening polymerization).[1]

    Weighing & Solubilization (The Critical Step)[1]
    • Location : All open-container manipulations must occur inside a fume hood.

    • Static Control : Use an ionizing blower or anti-static gun if handling the dry powder, as electrostatic discharge can disperse the fine salt into the air.

    Step-by-Step Solubilization Workflow :

    • Pre-weigh : Tare the receiving vial (with cap) on the balance outside the hood.

    • Transfer : Move vial and stock container to the fume hood. Transfer solid using a disposable spatula.

    • Seal & Weigh : Cap the vial tightly inside the hood before moving it back to the balance for the final weight. Never weigh open powder on a benchtop balance.

    • Dissolution : Add solvent (e.g., DCM, Methanol) inside the hood. Once in solution, the inhalation risk drops significantly, but skin absorption risk remains.

    Reaction Setup
    • Glassware : Inspect for micro-cracks. Strained rings can release pressure/heat if they decompose rapidly.

    • Addition : If using as a free base (liquid), add dropwise at 0°C to control exotherms.

    Part 4: Emergency Response & Disposal[1][4]

    Spill Management (Solid/Powder)

    • Evacuate : Clear the immediate area.

    • PPE Up : Don respirator (P100/OV) and double gloves.[1]

    • Contain : Cover spill with a damp absorbent pad (to prevent dust generation) or use a dedicated chemical vacuum (HEPA filtered).[1]

    • Decontaminate : Wipe surface with 10% Sodium Thiosulfate or dilute mild acid (if compatible) to quench reactive residues, followed by soap and water.

    Waste Disposal

    • Classification : Hazardous Organic Waste (Halogenated if HCl salt).[1]

    • Segregation : Do not mix with oxidative waste streams (e.g., Nitric acid waste).[1]

    • Labeling : Clearly mark as "Contains Reactive Bicyclic Heterocycle."

    Part 5: Visual Workflow (Safety Decision Tree)

    SafetyProtocol Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Salt) StateCheck->Solid Is Solid Liquid Solution / Free Base StateCheck->Liquid Is Liquid/Soln Engineering Engineering Control: Fume Hood REQUIRED Solid->Engineering Liquid->Engineering Weighing Weighing Protocol: Cap-Move-Weigh Method Engineering->Weighing If Solid LiquidHandling Liquid Handling: Double Gloves + Splash Goggles Engineering->LiquidHandling If Liquid Dissolution Dissolution: Add Solvent in Hood Weighing->Dissolution Waste Disposal: Segregated Organic Waste Dissolution->Waste LiquidHandling->Waste

    Figure 1: Operational safety decision tree for handling reactive bicyclic intermediates, emphasizing containment during phase changes.[1]

    References

    • PubChem . (n.d.).[1] 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (Compound).[1][5][6][7][8] National Library of Medicine. Retrieved from [Link][1]

    • Occupational Safety and Health Administration (OSHA) . (n.d.).[1][9] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link][1]

    • American Chemical Society . (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.